Perillartine
Description
Properties
IUPAC Name |
(NE)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOJIVIDDFTHGB-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1CCC(=CC1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014887 | |
| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-isopropenyl-, anti-oxime | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Perilla sugar | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
30950-27-7, 138-91-0, 30674-09-0 | |
| Record name | Perillartine | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=30950-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Perillartine | |
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| Record name | Peryllartine | |
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| Record name | NSC151796 | |
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| Record name | PERILLALDEHYDE, OXIME | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1179 | |
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| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime | |
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| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime, [C(E)]- | |
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| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-isopropenyl-, anti-oxime | |
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| Record name | 4-isopropenylcyclohex-1-enecarbaldehyde oxime | |
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| Record name | (E)-4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERILLARTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Perilla sugar | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102 °C | |
| Record name | Perilla sugar | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Spectroscopic Profile of Perillartine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Perillartine, a synthetic high-intensity sweetener. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectral Data
Table 1: ¹H NMR Spectral Data of (-)-Perillaldehyde *
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 9.438 | s | H7 (Aldehyde) |
| 6.842 | m | H2 |
| 4.782 | s | H9a |
| 4.738 | s | H9b |
| 2.47 | m | H3a |
| 2.26 | m | H4 |
| 2.12 | m | H3b |
| 1.914 | m | H5a |
| 1.763 | s | H10 (Methyl) |
| 1.45 | m | H5b, H6 |
Note: Data corresponds to (-)-perillaldehyde, the precursor to this compound. The formation of the oxime in this compound will significantly alter the chemical shift of the H7 proton and may induce smaller shifts in adjacent protons.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound provides a count of the unique carbon atoms in the molecule. A spectrum is available from public databases, though a detailed assignment of all peaks is not provided.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment (Tentative) |
| Data not available | C=NOH |
| Data not available | C1 |
| Data not available | C2 |
| Data not available | C3 |
| Data not available | C4 |
| Data not available | C5 |
| Data not available | C6 |
| Data not available | C8 |
| Data not available | C9 |
| Data not available | C10 |
Note: A publicly available ¹³C NMR spectrum exists, but a comprehensive list of assigned chemical shifts is not currently published.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to O-H, C-H, C=N, C=C, and C-O bonds.
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250 - 3500 | Broad | O-H stretch (oxime) |
| 3080 - 3010 | Medium | =C-H stretch |
| 2960 - 2850 | Strong | C-H stretch (alkane) |
| 1640 - 1680 | Medium | C=N stretch (oxime) |
| 1640 - 1650 | Medium | C=C stretch (alkene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Table 4: Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity | Fragment Ion (Tentative) |
| 165 | M⁺ (Molecular Ion) | [C₁₀H₁₅NO]⁺ |
| Data not available | ||
| Data not available | ||
| Data not available |
Note: A detailed fragmentation pattern with relative intensities and assigned fragment structures is not currently available in the public domain.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C spectra.
¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay to allow for full magnetization recovery between scans.
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy
Sample Preparation (Solid):
-
Thin Film: A small amount of this compound is dissolved in a volatile solvent (e.g., acetone, dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.
-
KBr Pellet: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the empty sample holder (or a pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, ethyl acetate).
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used for the analysis.
Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used for the analysis of terpene-related compounds. The oven temperature is programmed to ramp up to ensure good separation of components.
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common method used to fragment the molecules. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Conformational Landscape of Perillartine and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perillartine, a potent artificial sweetener approximately 2000 times sweeter than sucrose, and its analogues have been the subject of extensive research to understand the structural basis of their sweet taste.[1][2] This technical guide provides an in-depth analysis of the conformational properties of this compound, a critical factor in its interaction with the sweet taste receptor. By summarizing key quantitative data, detailing experimental and computational protocols, and visualizing critical relationships, this document serves as a comprehensive resource for researchers in the fields of medicinal chemistry, structural biology, and drug development. The C=N double bond of the oxime group in this compound can exist in either an E or Z configuration, with the E configuration being significantly more stable.[3]
Conformational Profile of this compound
The three-dimensional structure of this compound is crucial for its biological activity. Recent studies employing high-resolution rotational spectroscopy have identified four distinct conformers of this compound in the gas phase.[3][4] All observed conformers possess an E configuration of the C=N group relative to the ring's double bond.[3][4] These conformers are categorized based on the equatorial or axial position of the allyl group on the cyclohexene ring.
A study combining rotational spectroscopy and computational chemistry identified four stable conformers, with the majority having the allyl group in an equatorial position.[3] The relative abundances of these conformers were estimated from the experimental intensities.[2]
| Conformer ID | Allyl Group Position | C=N Configuration | Relative Abundance (%) | Relative Energy (cm⁻¹) |
| e-E-I | Equatorial | E | 32 | 0 |
| e-E-II | Equatorial | E | 48 | 26 |
| e-E-III | Equatorial | E | 9 | 105 |
| a-E-I | Axial | E | 11 | 87 |
Table 1: Experimentally determined relative abundances and computationally predicted relative energies of the four observed conformers of this compound. Data sourced from Juárez et al., 2022.[2][3]
The structural integrity of this compound has also been investigated using X-ray crystallography. In the solid state, the cyclohexene ring of this compound adopts an approximate envelope conformation, with the carbon atom bearing the propenyl substituent acting as the flap.[5] The plane of the propenyl substituent is nearly perpendicular to the mean plane of the six-membered ring.[5]
Experimental and Computational Methodologies
Rotational Spectroscopy
High-resolution rotational spectroscopy coupled with a laser ablation source is a powerful technique to unambiguously identify the different conformers of a molecule in the gas phase.
-
Sample Preparation: A solid sample of this compound is pressed into a rod.
-
Vaporization: The rod is placed in a vacuum chamber, and a high-power laser is used to ablate the solid sample, creating a plume of vaporized molecules.
-
Supersonic Expansion: The vaporized molecules are seeded into a stream of an inert carrier gas (e.g., Neon) and expanded through a nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, "freezing" out the different conformers.
-
Microwave Irradiation: The cooled molecular beam is subjected to microwave radiation.
-
Detection: The absorption of microwave radiation as a function of frequency is measured, resulting in a rotational spectrum. Each conformer has a unique rotational spectrum, allowing for their individual identification and structural characterization.
Computational Chemistry
Computational methods are essential for predicting the stable conformers and interpreting experimental data.
-
Conformational Search: A broad search of the conformational space is performed using molecular mechanics force fields (e.g., MMFFs) to generate a large number of possible structures.[3]
-
Geometry Optimization: The geometries of the initial structures are then optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) at a specific level of theory and basis set (e.g., B3LYP-GD3BJ/6-311++G(d,p)).[3][6]
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative stabilities.
-
Spectroscopic Parameter Prediction: Spectroscopic parameters (e.g., rotational constants) are calculated for each stable conformer to aid in the assignment of the experimental rotational spectrum.[3]
Interaction with the Sweet Taste Receptor
The sweet taste of this compound is mediated by the T1R2/T1R3 G-protein coupled receptor.[7] Specifically, this compound has been shown to interact with the transmembrane domain (TMD) of the TAS1R2 subunit.[8][9] This interaction is species-dependent, with this compound activating the human, rhesus monkey, and squirrel monkey TAS1R2 monomeric receptors, but not the mouse receptor.[7][10]
The Shallenberger-Acree-Kier theory of sweetness proposes a three-point interaction model (AH-B-X) between a sweet molecule and the receptor. For this compound, the oxime moiety can provide the AH (proton donor) and B (proton acceptor) sites.[3] The conformational flexibility of this compound allows it to adopt a geometry that presents these key features to the binding site of the taste receptor.
This compound Analogues and Structure-Activity Relationships
The study of this compound analogues has been crucial in elucidating the structural requirements for sweet taste. The molecular electrostatic potential of these analogues has been shown to be a key determinant of their sweetness potency.[11] A model based on two regions of negative electrostatic potential, one near the oxime and another in the hydrocarbon domain, has been proposed to explain the recognition of these analogues by the sweet taste receptor.[11] The development of new sweeteners has been guided by systematic synthesis and taste evaluation of numerous oxime analogues of this compound.[12]
Conclusion
The conformational analysis of this compound and its analogues provides critical insights into the molecular basis of sweet taste perception. The identification of multiple stable conformers highlights the flexibility of the this compound scaffold, which is likely a key factor in its ability to effectively bind to and activate the sweet taste receptor. The detailed experimental and computational methodologies outlined in this guide serve as a foundation for further research aimed at designing novel and improved sweeteners. A thorough understanding of the conformational landscape is indispensable for the rational design of new sweetening agents with enhanced properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure–Sweetness Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure–Sweetness Relationship [mdpi.com]
- 4. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure-Sweetness Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Sweet Taste Receptor Tas1r2 from an Old World Monkey Species Rhesus Monkey and Species-Dependent Activation of the Monomeric Receptor by an Intense Sweetener this compound | PLOS One [journals.plos.org]
- 8. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ab initio molecular electrostatic potentials of this compound analogues: implications for sweet-taste receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential new artificial sweetener from study of structure-taste relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Perillartine in Perilla frutescens: A Technical Guide
An In-depth Examination of the Metabolic Pathway, Enzymology, and Regulation for Researchers, Scientists, and Drug Development Professionals.
Introduction: Perillartine, a high-intensity sweetener approximately 2000 times sweeter than sucrose, is a semi-synthetic derivative of perillaldehyde, a major monoterpene constituent of the essential oil from Perilla frutescens (L.) Britt.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of perillaldehyde, the natural precursor to this compound, within Perilla frutescens. It details the enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway analysis, and explores the current understanding of the regulatory mechanisms governing this metabolic route. This document is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.
The Biosynthetic Pathway from Geranyl Pyrophosphate to Perillaldehyde
The biosynthesis of perillaldehyde in Perilla frutescens is a specialized branch of the monoterpene metabolic network, primarily occurring in the glandular trichomes of the leaves.[3] The pathway initiates from the universal C10 precursor of monoterpenes, geranyl pyrophosphate (GPP), which is synthesized through the methylerythritol 4-phosphate (MEP) and mevalonate (MVA) pathways.[4][5] The core pathway to perillaldehyde involves three key enzymatic steps: cyclization, hydroxylation, and oxidation.
Cyclization of Geranyl Pyrophosphate to (-)-Limonene
The first committed step in perillaldehyde biosynthesis is the cyclization of GPP to form the monoterpene olefin, (-)-limonene. This reaction is catalyzed by the enzyme (-)-limonene synthase (LS) .[6]
Hydroxylation of (-)-Limonene to (-)-Perillyl Alcohol
Following its synthesis, (-)-limonene undergoes regiospecific allylic hydroxylation at the C7 position to yield (-)-perillyl alcohol. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase , specifically (-)-limonene-7-hydroxylase .[7][8][9] Studies have identified members of the CYP71D subfamily as being responsible for this activity in Perilla frutescens.[10]
Oxidation of (-)-Perillyl Alcohol to Perillaldehyde
The final step in the biosynthesis of perillaldehyde is the oxidation of the hydroxyl group of (-)-perillyl alcohol to an aldehyde. This conversion is also catalyzed by a cytochrome P450 enzyme, which exhibits perillyl alcohol dehydrogenase activity.[9][10] Some research suggests that a single P450 enzyme may catalyze both the hydroxylation of limonene and the subsequent oxidation of perillyl alcohol.[9][10]
The overall biosynthetic pathway from GPP to perillaldehyde is depicted in the following diagram:
Caption: Biosynthetic pathway of perillaldehyde in Perilla frutescens.
From Perillaldehyde to this compound: A Semi-Synthetic Conversion
It is crucial to note that this compound itself is not a naturally occurring compound in Perilla frutescens. It is produced through a chemical synthesis process known as oximation, where perillaldehyde is reacted with hydroxylamine hydrochloride.[2]
Caption: Chemical synthesis of this compound from perillaldehyde.
Quantitative Data
Quantitative analysis of the metabolites and gene expression levels in the perillaldehyde pathway is essential for understanding the metabolic flux and for metabolic engineering efforts. The following tables summarize the available data from studies on different chemotypes of Perilla frutescens.
Metabolite Abundance
The concentration of key monoterpenes varies significantly among different Perilla frutescens chemotypes. The perillaldehyde (PA) type is characterized by a high accumulation of perillaldehyde.
Table 1: Relative Abundance of Key Monoterpenes in Different Perilla frutescens Chemotypes (% of Total Essential Oil)
| Compound | PA-type | PK-type | PL-type | PT-type | Reference |
| Perillaldehyde | 68.01 | - | - | - | [4] |
| Limonene | Present | - | - | - | [4][11] |
| Perilla Ketone | - | 88.76 | - | - | [4] |
| Perillene | - | - | 71.65 | - | [4] |
| Piperitenone | - | - | - | 61.20 | [4] |
Note: "-" indicates that the compound was not reported as a major component in that chemotype.
Table 2: Quantitative Analysis of Volatile Compounds in Perilla frutescens var. crispa (Red Perilla) at Different Growth Stages (ng/g Fresh Weight)
| Compound | Microgreens Stage | Mature Stage (after 4 weeks) | Reference |
| D-Limonene | ~129 | ~76 | [12] |
| Perillaldehyde | Not detected | Not detected | [12] |
Note: This study used a semi-quantitative method with an internal standard. Perillaldehyde was not detected in this particular variety.
Gene Expression Data
Transcriptome analysis has provided insights into the expression levels of genes involved in the perillaldehyde biosynthesis pathway. The expression of these genes is often upregulated in the PA-type chemotype.
Table 3: Expression Levels (FPKM) of Key Biosynthetic Genes in Different Perilla frutescens Chemotypes
| Gene | PA-type | PK-type | PL-type | PT-type | Putative Function | Reference |
| DXR (2 genes) | Upregulated | - | - | - | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | [4] |
| MCT (2 genes) | Upregulated | - | - | - | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | [4] |
| CMK (2 genes) | Upregulated | - | - | - | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | [4] |
| MDS (2 genes) | Upregulated | - | - | - | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | [4] |
| LMS (2 genes) | High expression | - | - | - | (-)-Limonene Synthase | [4] |
| CYP71D18 (2 genes) | Upregulated | - | - | - | Cytochrome P450 (putative limonene hydroxylase) | [5] |
| CYP17A7146 (4 paralogs) | One gene upregulated | - | - | - | Cytochrome P450 (putative limonene hydroxylase) | [5] |
Note: "Upregulated" indicates a significantly higher expression level in the PA-type compared to other chemotypes. "-" indicates that specific comparative data was not provided in the reference.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.
Extraction and GC-MS Analysis of Volatile Compounds
This protocol is adapted from a study on the metabolome of different Perilla frutescens chemotypes.[4]
Objective: To extract and quantify volatile compounds, including limonene and perillaldehyde, from Perilla frutescens leaves.
Materials:
-
Fresh or frozen Perilla frutescens leaves
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Internal standard (e.g., 2-heptanone)[12]
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Freeze-dry and crush the Perilla leaves into a fine powder.
-
Extraction: Accurately weigh 0.2 g of the leaf powder and extract with a suitable volume of petroleum ether. For quantitative analysis, add a known concentration of an internal standard to the extraction solvent.
-
Filtration and Drying: Filter the extract and dry it over anhydrous sodium sulfate.
-
GC-MS Analysis:
-
Column: RXT-5 MS quartz capillary column (30 m × 0.25 µm × 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C for 1 min, then ramp at 15 °C/min to 300 °C and hold for 15 min.[4]
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
-
-
Compound Identification and Quantification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and libraries (e.g., NIST). For quantification, use the peak area ratio of the analyte to the internal standard and a calibration curve generated with authentic standards.
Heterologous Expression and Functional Characterization of Cytochrome P450 Enzymes
This protocol provides a general workflow for expressing and assaying plant cytochrome P450 enzymes in Saccharomyces cerevisiae.
Objective: To functionally characterize candidate P450 enzymes (e.g., CYP71D18) for their role in limonene hydroxylation.
Workflow Diagram:
Caption: Workflow for heterologous expression and functional characterization of P450s.
Detailed Protocols:
A. Microsome Preparation from S. cerevisiae [13][14][15]
-
Grow the yeast culture expressing the P450 to the desired cell density.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).
-
Lyse the cells using glass beads and a bead beater.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80 °C.
B. In Vitro Enzyme Assay for Limonene Hydroxylase [7][13]
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 50-100 µg)
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADPH (e.g., 1 mM)
-
(-)-Limonene substrate (dissolved in a suitable solvent like DMSO, final concentration in the µM range)
-
-
Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 28-30 °C).
-
Initiate the reaction by adding NADPH.
-
Incubate for a specific time (e.g., 1-2 hours) with shaking.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate or hexane) to extract the products.
-
Analyze the organic phase by GC-MS to identify and quantify the hydroxylated products (e.g., perillyl alcohol).
Regulatory Mechanisms
The biosynthesis of monoterpenes in Perilla frutescens and other Lamiaceae species is tightly regulated at the transcriptional level. Several families of transcription factors (TFs) are known to be involved in controlling the expression of terpene synthase and cytochrome P450 genes.
While specific TFs that directly regulate the perillaldehyde pathway in Perilla have not been fully elucidated, studies in related species and transcriptome analyses in Perilla suggest the involvement of:
-
WRKY transcription factors: These TFs have been shown to regulate monoterpene biosynthesis in response to various stimuli, including light.[16][17]
-
MYB transcription factors: MYB TFs are well-known regulators of various secondary metabolic pathways, including terpenoid biosynthesis.[3]
-
bHLH transcription factors: These TFs often work in conjunction with MYB proteins to regulate biosynthetic gene expression.[3]
Transcriptome studies in Perilla frutescens have identified numerous differentially expressed TFs in chemotypes with high perillaldehyde content, suggesting their potential role in regulating the pathway.[4] Further research, such as yeast one-hybrid assays and gene silencing experiments, is needed to confirm the direct targets of these TFs within the perillaldehyde biosynthetic pathway.
Conclusion
The biosynthesis of perillaldehyde, the immediate precursor of the valuable sweetener this compound, is a well-defined pathway in Perilla frutescens. This technical guide has provided a detailed overview of the enzymatic steps, available quantitative data, and key experimental protocols for studying this pathway. While significant progress has been made in identifying the core biosynthetic genes, further research is required to fully understand the kinetic properties of the involved enzymes and the intricate regulatory networks that control the flux towards perillaldehyde production. Such knowledge will be instrumental for future metabolic engineering strategies aimed at enhancing the yield of this important natural product for the food and pharmaceutical industries.
References
- 1. Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cloning and Expression of a Perilla frutescens Cytochrome P450 Enzyme Catalyzing the Hydroxylation of Phenylpropenes | Semantic Scholar [semanticscholar.org]
- 3. Metabolism and transcriptome profiling provides insight into the genes and transcription factors involved in monoterpene biosynthesis of borneol chemotype of Cinnamomum camphora induced by mechanical damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. maxapress.com [maxapress.com]
- 6. researchgate.net [researchgate.net]
- 7. Monoterpene biosynthesis: specificity of the hydroxylations of (-)-limonene by enzyme preparations from peppermint (Mentha piperita), spearmint (Mentha spicata), and perilla (Perilla frutescens) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A candidate cDNA clone for (-)-limonene-7-hydroxylase from Perilla frutescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EC 1.14.14.52 [iubmb.qmul.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Comparison of Two Color Varieties of Perillae Folium by GC-MS-Based Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of active mouse, plant and fungal cytochrome P450s in endogenous proteomes and upon expression in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microsome preparation [protocols.io]
- 15. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transcription factor StWRKY1 is involved in monoterpene biosynthesis induced by light intensity in Schizonepeta tenuifolia Briq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LcWRKY17, a WRKY Transcription Factor from Litsea cubeba, Effectively Promotes Monoterpene Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantum Chemical Exploration of Perillartine: Structure, Conformation, and Sweetness
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Perillartine, a synthetic sweetener derived from the oximation of perillaldehyde, presents a fascinating case study in the relationship between molecular structure and sensory perception.[1] Its commercial use, primarily in Japan as a sweetener for tobacco, is offset by challenges such as low solubility and a lingering metallic aftertaste.[1] Understanding the conformational landscape and electronic properties of this compound at a quantum level is crucial for elucidating the structural basis of its sweetness and for the rational design of novel sweeteners with improved properties. This guide provides a detailed overview of the quantum chemical calculations performed on the this compound structure, summarizing key quantitative data and outlining the experimental protocols used for these theoretical investigations.
Conformational Analysis and Structural Elucidation
The conformational flexibility of this compound is a key determinant of its interaction with sweet taste receptors. A comprehensive exploration of its potential energy surface has been undertaken using a combination of molecular mechanics and quantum chemical calculations.
Experimental Protocol: Conformational Search and Geometry Optimization
The investigation into this compound's conformational space began with a broad search using molecular mechanics force fields.[1]
-
Initial Conformational Search: The Merck Molecular Force Field (MMFFs) was employed in conjunction with two distinct search algorithms: a "large scales low mode" method, which utilizes frequency modes to generate new structures, and a Monte Carlo-based search. This initial step yielded a total of seventeen candidate structures.[1]
-
Quantum Chemical Optimization: Each of the seventeen structures obtained from the molecular mechanics search was then subjected to geometry optimization using the Gaussian suite of programs.[1] The calculations were performed using Density Functional Theory (DFT) with the B3LYP functional, incorporating Grimme's D3 dispersion correction with Becke-Johnson damping (GD3BJ), and the 6-311++G(d,p) basis set.[1][2] An alternative level of theory, Møller–Plesset perturbation theory (MP2) with the 6-311++G(d,p) basis set, was also used for comparison.[1]
-
Frequency Calculations: To ensure that the optimized geometries represented true energy minima on the potential energy surface, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed the stability of the identified conformers. These calculations also provided zero-point and Gibbs free energies.[1]
Following this rigorous computational protocol, a total of twelve distinct conformers of this compound were identified.[1]
Quantitative Analysis of this compound Conformers
The quantum chemical calculations provide a wealth of quantitative data that characterize the different conformers of this compound. The most stable structures all exhibit an E configuration between the C=N group and the double bond in the ring, with the oxime group in an anti disposition.[1] The Z configuration is significantly less stable.[1] The four most stable conformers, predicted to be observable in a supersonic expansion, are all below 200 cm⁻¹ in relative energy.[1]
Table 1: Theoretical Spectroscopic Parameters for Low-Energy Conformers of this compound (B3LYP-GD3BJ/6-311++G(d,p))
| Conformer | ΔE (cm⁻¹) | ΔG (cm⁻¹) | A (MHz) | B (MHz) | C (MHz) | µa (D) | µb (D) | µc (D) |
| e-E-I | 0 | 0 | 1083.3 | 425.8 | 391.2 | 0.2 | 1.1 | 0.3 |
| e-E-II | 28 | 33 | 1148.8 | 391.1 | 358.3 | 0.3 | 0.8 | 0.8 |
| a-E-I | 101 | 118 | 903.6 | 487.8 | 422.9 | 0.8 | 0.8 | 0.1 |
| e-E-III | 113 | 100 | 1205.8 | 369.9 | 344.6 | 0.1 | 0.3 | 1.2 |
| e-E-IV | 275 | 273 | 1104.9 | 413.5 | 379.9 | 0.4 | 1.0 | 0.5 |
| a-E-II | 309 | 321 | 895.8 | 489.1 | 425.2 | 0.7 | 0.8 | 0.2 |
| e-E-V | 545 | 533 | 1157.9 | 382.3 | 352.0 | 0.3 | 0.7 | 0.9 |
| a-E-III | 609 | 599 | 933.1 | 473.0 | 412.5 | 0.8 | 0.8 | 0.1 |
| e-Z-I | 1203 | 1198 | 1097.3 | 418.9 | 385.1 | 0.4 | 1.0 | 0.4 |
| e-Z-II | 1243 | 1238 | 1153.3 | 388.0 | 356.1 | 0.3 | 0.8 | 0.8 |
| a-Z-I | 1340 | 1345 | 900.2 | 487.6 | 422.3 | 0.8 | 0.8 | 0.1 |
| e-Z-III | 1354 | 1346 | 1204.6 | 367.7 | 342.8 | 0.1 | 0.3 | 1.2 |
Data sourced from Molecules 2022, 27, 1924.[1] Note: ΔE and ΔG are the relative energies and Gibbs free energies with respect to the global minimum. A, B, and C are the rotational constants. µa, µb, and µc are the components of the electric dipole moment.
Molecular Electrostatic Potential and Receptor Interaction
The sweet taste of this compound is rationalized by the Shallenberger–Acree–Kier theory, which posits that sweet compounds possess an AH/B system that forms hydrogen bonds with a complementary system on the taste receptor.[1] In this compound, the oxime group provides potential AH (proton donor) and B (proton acceptor) sites.[1] Quantum chemical calculations of the molecular electrostatic potential (MEP) are instrumental in understanding how this compound interacts with its biological target.
Experimental Protocol: Ab Initio Molecular Electrostatic Potential Calculation
Ab initio calculations at the 3-21G level have been used to determine the molecular electrostatic potentials of this compound analogues.[3] This method allows for the visualization of electron-rich and electron-poor regions of the molecule, which are critical for intermolecular interactions.
The MEP calculations for this compound analogues revealed two key regions of negative electrostatic potential:[3]
-
Oxime Moiety: A consistent region of negative potential is located near the oxime group. This region's shape and value remain relatively constant regardless of substitutions in the hydrocarbon part of the molecule.[3]
-
Hydrocarbon Domain: A second region of negative potential is found in the hydrocarbon domain. The depth, extension, orientation, and shape of this region are sensitive to the nature of the substituent.[3]
The characteristics of this second variable region in the most potent analogues serve as a basis for an optimal recognition pattern by the sweet taste receptor.[3]
Conclusion
Quantum chemical calculations have proven to be an invaluable tool for dissecting the structural and electronic intricacies of the this compound molecule. Through detailed conformational analysis, the most stable conformers have been identified and characterized, providing a solid foundation for understanding its behavior. Furthermore, the calculation of molecular electrostatic potentials has shed light on the key features that govern its interaction with sweet taste receptors, aligning with established theories of sweetness. This in-depth theoretical understanding is paramount for the future development of novel sweeteners with enhanced properties, guiding the synthesis and evaluation of next-generation compounds. The synergy between computational chemistry and experimental validation continues to be a powerful paradigm in the field of food science and drug discovery.
References
Perillartine Derivatives and Their Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perillartine, an oxime derived from perillaldehyde, is a high-intensity sweetener approximately 2000 times sweeter than sucrose.[1] Its discovery has spurred research into a class of oxime-based sweeteners, offering potential alternatives to traditional sugars and other artificial sweeteners. Understanding the relationship between the molecular structure of this compound derivatives and their sweetening activity is crucial for the rational design of novel sweeteners with improved properties, such as enhanced sweetness, better taste profile, and increased solubility. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, details of experimental protocols for their evaluation, and a visualization of the underlying signaling pathways.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
| Compound/Derivative | Structure | Relative Sweetness (RS) vs. Sucrose | Key Structural Features and SAR Insights |
| This compound | 4-(1-methylethenyl)-1-cyclohexene-1-carboxaldehyde, oxime | ~2000x[1] | The conjugated system of the double bond with the oxime group is a requisite for sweet taste.[2] The allyl group acts as a hydrophobic (γ) site in the sweetness triangle model.[2] |
| 4-(Methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime | 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde, oxime | 450x | Improved water solubility compared to this compound. The presence and position of the methoxymethyl group influence both sweetness and solubility.[3] |
| General Oxime Derivatives | Varies | Varies | The AH-B moiety (a hydrogen bond donor and acceptor) within the oxime group is crucial for interaction with the sweet taste receptor. The distance between the AH-B system and a hydrophobic 'third binding site' (γ) is critical for sweetness. For oximes, the angle between the H-B axis and the axis to the hydrophobic site is approximately 125°.[4] |
| Nitro- and Cyanoaniline Derivatives (for comparison) | Varies | Varies | QSAR studies indicate that for these classes of sweeteners, steric dimensions are more important than hydrophobicity in determining activity.[5] |
Note: The quantitative data for a broader range of this compound derivatives is limited in the public domain. The development of comprehensive QSAR models requires a larger dataset of synthesized and tested compounds.
Experimental Protocols
The evaluation of this compound derivatives involves a combination of in vitro cell-based assays and sensory evaluation panels. Below are detailed methodologies for key experiments.
Stable Transfection of HEK293 Cells with Sweet Taste Receptors (TAS1R2/TAS1R3)
This protocol describes the generation of a stable cell line expressing the human sweet taste receptor, which is essential for in vitro functional assays. Lentiviral transduction is a reliable method for achieving stable, long-term expression.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the coding sequences for human TAS1R2 and TAS1R3 (can be in a single vector with an IRES or two separate vectors)
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine 3000)
-
DMEM with 10% FBS and penicillin/streptomycin
-
Opti-MEM serum-free medium
-
Polybrene
-
Selection antibiotic (e.g., puromycin, depending on the resistance gene in the transfer plasmid)
-
6-well and 10 cm tissue culture plates
-
0.45 µm filter
Protocol:
Day 1: Seeding HEK293T cells for lentivirus production
-
Plate 7 x 10^5 HEK293T cells per well in a 6-well plate in 2 mL of DMEM + 10% FBS without antibiotics.
-
Incubate overnight at 37°C, 5% CO2. Cells should be 50-80% confluent on the day of transfection.[4]
Day 2: Transfection for lentivirus production
-
In separate tubes, prepare the DNA mixture for each transfection. For a single well of a 6-well plate:
-
1.0 µg of TAS1R2/TAS1R3 transfer plasmid
-
0.75 µg of psPAX2 packaging plasmid
-
0.25 µg of pMD2.G envelope plasmid
-
-
In a sterile tube, add the DNA mixture to 100 µL of Opti-MEM.
-
In a separate sterile tube, add 6 µL of FuGENE 6 transfection reagent to 94 µL of Opti-MEM.
-
Combine the DNA-Opti-MEM and FuGENE 6-Opti-MEM mixtures, mix gently by flicking the tube, and incubate at room temperature for 20-30 minutes.[4]
-
Gently add the 200 µL transfection complex dropwise to the HEK293T cells.
-
Incubate for 12-15 hours at 37°C, 5% CO2.[4]
Day 3: Media Change
-
In the morning, carefully remove the transfection medium and replace it with 2 mL of fresh, pre-warmed DMEM + 10% FBS with antibiotics.
Day 4 & 5: Lentivirus Harvest
-
48 hours post-transfection (Day 4), harvest the supernatant containing the lentiviral particles into a sterile polypropylene tube.
-
Add 2 mL of fresh complete medium to the cells.
-
72 hours post-transfection (Day 5), harvest the supernatant again and pool it with the harvest from Day 4.
-
Centrifuge the pooled supernatant at 1,250 rpm for 5 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining cellular debris. The filtered supernatant is the lentiviral stock. It can be stored at 4°C for short-term use or at -80°C for long-term storage.[4]
Day 6: Transduction of Target HEK293 Cells
-
The day before transduction, seed target HEK293 cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
On the day of transduction, remove the culture medium from the target cells.
-
Add the lentiviral stock to the cells. The volume of virus to add depends on the viral titer and the desired multiplicity of infection (MOI). Add polybrene to a final concentration of 6-8 µg/mL to enhance transduction efficiency.[6]
-
Incubate overnight at 37°C, 5% CO2.
Day 7 onwards: Selection of Stably Transfected Cells
-
24 hours post-transduction, replace the virus-containing medium with fresh complete medium.
-
48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration of the antibiotic should be predetermined by generating a kill curve for the parental HEK293 cells.
-
Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until antibiotic-resistant colonies are visible.
-
Expand the resistant colonies to establish a stable cell line.
-
Validate the expression of TAS1R2 and TAS1R3 via Western blot or qPCR.[6]
In Vitro Sweetness Assay using Calcium Imaging
This protocol details a functional assay to measure the activation of the stably expressed sweet taste receptor by this compound derivatives, based on the resulting increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing TAS1R2/TAS1R3 and a promiscuous G-protein (e.g., Gα16-gust44)
-
96-well black-walled, clear-bottom tissue culture plates
-
Calcium imaging buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound derivatives and control sweeteners (e.g., sucrose) dissolved in assay buffer
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation 3)
Protocol:
-
Cell Plating: Seed the stably transfected HEK293 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 5 x 10^4 cells per well). Incubate for 24-48 hours at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM. For Fura-2 AM, a concentration of 1-5 µg/mL can be used.[4]
-
To aid in dye solubilization, first dissolve the AM ester in a small amount of DMSO, and then dilute it in the assay buffer containing a final concentration of 0.02-0.05% Pluronic F-127.
-
Remove the culture medium from the cells and wash each well once with 100 µL of assay buffer.
-
Add 50-100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C or room temperature in the dark.[5]
-
-
Washing: After incubation, gently wash the cells two to three times with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4). For the ratiometric dye Fura-2, alternate excitation at 340 nm and 380 nm while measuring emission at 510 nm.[4]
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Using the instrument's automated injector, add a specific concentration of the this compound derivative or control sweetener to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0). For Fura-2, the ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is used as a measure of intracellular calcium concentration.
-
Generate dose-response curves by plotting the peak fluorescence change against the logarithm of the agonist concentration.
-
Calculate the EC50 (half-maximal effective concentration) for each compound to quantify its potency.
-
Signaling Pathways and Logical Relationships
The perception of sweet taste is initiated by the binding of a sweetener to the TAS1R2/TAS1R3 heterodimeric G-protein coupled receptor (GPCR) located on the surface of taste receptor cells. The activation of this receptor triggers a downstream signaling cascade, leading to neurotransmitter release and the sensation of sweetness.
Sweet Taste Signaling Pathway
The following DOT script generates a diagram of the canonical sweet taste signaling pathway.
Caption: Canonical sweet taste signaling pathway initiated by a sweetener.
Experimental Workflow for In Vitro Sweetness Assay
The following DOT script illustrates the logical workflow of the in vitro sweetness assay described in the experimental protocols section.
Caption: Workflow for the in vitro calcium imaging-based sweetness assay.
Conclusion
The study of this compound and its derivatives provides valuable insights into the molecular determinants of sweet taste. While the oxime group and overall molecular shape are known to be critical, further quantitative structure-activity relationship studies on a broader range of analogs are needed to develop predictive models for designing novel high-intensity sweeteners. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of such compounds, enabling researchers to systematically explore the chemical space around the this compound scaffold. The elucidation of the sweet taste signaling pathway further aids in understanding the molecular mechanisms of action and provides a basis for the development of cell-based assays for high-throughput screening of new sweetener candidates. Continued research in this area holds the promise of developing next-generation sweeteners with superior taste profiles and physicochemical properties for the food and pharmaceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure–Sweetness Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Dependent Activity of Plant-Derived Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hollingscancercenter.org [hollingscancercenter.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Perillartine in Food and Beverage Matrices
Introduction
Perillartine is an artificial sweetener approximately 2000 times sweeter than sucrose.[1] It is used in various food and beverage products to provide sweetness without the caloric content of sugar. Ensuring the correct concentration of this compound in final products is crucial for product quality, consistency, and regulatory compliance. This application note details a robust and reliable method for the quantification of this compound in diverse food matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described protocol is intended for researchers, quality control analysts, and professionals in the food and beverage industry.
Analytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of sweeteners. When coupled with Tandem Mass Spectrometry (MS/MS), it provides excellent sensitivity and selectivity, making it the method of choice for quantifying trace levels of analytes in complex food matrices.[2][3]
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is recommended for the separation of this compound.
Table 1: HPLC and MS/MS Method Parameters (Hypothetical)
| Parameter | Value |
| HPLC | |
| Column | C18 Reversed-Phase (150 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition (Quantifier) | To be determined experimentally |
| MRM Transition (Qualifier) | To be determined experimentally |
| Collision Energy | To be determined experimentally |
| Dwell Time | 100 ms |
Note: The MRM transitions and collision energies for this compound must be determined by infusing a standard solution into the mass spectrometer and optimizing the parameters.
Experimental Protocol
A detailed protocol for the quantification of this compound is provided below, covering sample preparation, standard solution preparation, and data analysis.
1. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of water and methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.
2. Sample Preparation
The goal of sample preparation is to extract this compound from the food matrix and remove interfering components.[4] The appropriate method will vary depending on the sample type.
A. Liquid Samples (e.g., Beverages, Juices)
-
Degas carbonated beverages by sonication for 15 minutes.[5]
-
Centrifuge the sample at 5000 rpm for 10 minutes to remove any particulate matter.
-
Dilute the supernatant with the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B) to bring the expected this compound concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
B. Solid and Semi-Solid Samples (e.g., Candies, Jams, Baked Goods)
-
Homogenize a representative portion of the sample.
-
Accurately weigh approximately 1-2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of a 50:50 (v/v) mixture of water and acetonitrile.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Sonication for 15-20 minutes in an ultrasonic bath to aid extraction.
-
Centrifuge at 8000 rpm for 15 minutes.
-
Collect the supernatant.
-
For complex matrices, a Solid Phase Extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interferences.
-
Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
3. Data Analysis and Quantification
-
Inject the prepared standard solutions and samples into the HPLC-MS/MS system.
-
Generate a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
The qualifier MRM transition should be present at the correct ratio to the quantifier for positive identification.
Method Validation (Representative Data)
A full method validation should be performed to ensure the reliability of the results. The following table provides an example of the quantitative data that should be generated during validation.
Table 2: Representative Method Validation Data for this compound Quantification
| Parameter | Food Matrix | Result |
| Linearity (R²) | - | > 0.995 |
| Limit of Detection (LOD) | Beverage | 0.1 µg/kg |
| Solid Food | 0.5 µg/kg | |
| Limit of Quantification (LOQ) | Beverage | 0.3 µg/kg |
| Solid Food | 1.5 µg/kg | |
| Recovery (%) | Beverage | 95 - 105% |
| Solid Food | 90 - 110% | |
| Precision (RSD%) | ||
| - Intra-day | Beverage | < 5% |
| Solid Food | < 7% | |
| - Inter-day | Beverage | < 8% |
| Solid Food | < 10% |
Note: The values presented in this table are for illustrative purposes and must be experimentally determined for each specific food matrix.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in a variety of food and beverage matrices. Proper sample preparation and method validation are critical for obtaining accurate and precise results. This protocol serves as a comprehensive guide for laboratories involved in the quality control and safety assessment of food products containing this artificial sweetener.
References
- 1. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure–Sweetness Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
"HPLC-UV method for determination of Perillartine"
An HPLC-UV method for the determination of Perillartine has been developed to provide a reliable and accurate quantification of this high-intensity sweetener. This application note details the chromatographic conditions, method validation, and a step-by-step protocol suitable for quality control and research applications in the food and pharmaceutical industries.
Chromatographic Conditions
A reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection is employed for the separation and quantification of this compound. The method utilizes a C18 column and an isocratic mobile phase, ensuring consistent and reproducible results.
Table 1: HPLC-UV Chromatographic Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Method Validation
The developed method has been validated for its linearity, accuracy, precision, and sensitivity, demonstrating its suitability for the quantitative analysis of this compound.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock standard solution with the mobile phase. These solutions are used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC-UV Analysis Procedure
-
Set up the HPLC system according to the parameters specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC-UV determination of this compound.
Caption: Logical relationship of the core components in the HPLC-UV system.
Application Notes and Protocols for the GC-MS Analysis of Perillartine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perillartine, an oxime derived from perillaldehyde, is a potent artificial sweetener, estimated to be up to 2000 times sweeter than sucrose.[1] It is a monoterpenoid found in Perilla frutescens, a plant widely cultivated in Asia.[1][2] Understanding the metabolic fate of this compound is crucial for its safety assessment and for the development of novel sweeteners with improved pharmacokinetic properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential metabolites.
This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its metabolites. The methodologies described are based on established practices for the analysis of related compounds found in Perilla frutescens and general principles of GC-MS analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for accurate and reproducible GC-MS analysis. The following protocols are recommended for different sample matrices.
a) Extraction from Biological Matrices (e.g., Plasma, Urine, Microsomal Incubations)
This protocol is designed to extract this compound and its metabolites from complex biological fluids.
-
Materials:
-
Biological sample (e.g., 1 mL of plasma or urine)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Extraction solvent (e.g., n-hexane, dichloromethane, ethyl acetate)[3][4]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Derivatization agent (e.g., MSTFA - N-Methyl-N-(trimethylsilyl)trifluoroacetamide, if necessary for polar metabolites)[2]
-
GC-MS vials
-
-
Procedure:
-
Spike the biological sample with an appropriate amount of the internal standard.
-
Add 3 mL of the extraction solvent to the sample.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
If derivatization is required to improve the volatility of polar metabolites, add 50 µL of MSTFA and incubate at 60°C for 30 minutes.[2]
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., n-hexane).
-
Transfer the solution to a GC-MS vial for analysis.
-
b) Extraction from Perilla frutescens Plant Material
This protocol is suitable for extracting this compound and related compounds from the leaves or seeds of Perilla frutescens.
-
Materials:
-
Procedure:
GC-MS Instrumentation and Conditions
The following table outlines the recommended GC-MS parameters for the analysis of this compound and its metabolites. These conditions may require optimization based on the specific instrument and metabolites of interest.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| GC Column | HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar column[2] |
| Carrier Gas | Helium (≥ 99.999%)[2] |
| Flow Rate | 1.0 mL/min (constant flow)[2] |
| Injection Volume | 1 µL[2][5] |
| Injection Mode | Splitless or Split (e.g., 2:1)[2] |
| Injector Temperature | 250°C[2] |
| Oven Temperature Program | Initial: 45°C, hold for 2 minRamp 1: 10°C/min to 100°CRamp 2: 4°C/min to 280°CHold: 10 min at 280°C[2] |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C[6] |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[6][7] |
| Mass Scan Range | m/z 35-550 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation: Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound and any available metabolite standards. The concentration of the analytes in the samples can then be determined from the calibration curve. The results should be summarized in a table as shown below.
Table 1: Quantitative Analysis of this compound and its Metabolites
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Concentration (ng/mL) | %RSD (n=3) |
| This compound | e.g., 15.2 | e.g., 165 | Value | Value |
| Metabolite 1 | e.g., 12.8 | e.g., 181 | Value | Value |
| Metabolite 2 | e.g., 18.5 | e.g., 197 | Value | Value |
| Internal Standard | e.g., 14.1 | e.g., 170 | N/A | N/A |
%RSD: Relative Standard Deviation
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomic profiling of developing perilla leaves reveals the best harvest time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uoguelph.ca [uoguelph.ca]
- 4. scioninstruments.com [scioninstruments.com]
- 5. mdpi.com [mdpi.com]
- 6. Datasets of chemical compounds in three different species of aquilaria using GC-MS coupled with GC-FID analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sensory Evaluation of Perillartine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perillartine is a high-intensity artificial sweetener, approximately 2000 times sweeter than sucrose.[1][2] It is the anti-oxime of perillaldehyde, which can be extracted from plants of the genus Perilla. Due to its intense sweetness, this compound is a compound of interest for the development of sugar-reduced and sugar-free products. However, like many high-intensity sweeteners, a thorough understanding of its sensory profile, including sweetness potency, temporal characteristics, and potential off-tastes, is critical for successful application.
These application notes provide a comprehensive set of protocols for the sensory evaluation of this compound, designed for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development. The protocols cover methods for determining detection and recognition thresholds, quantifying supra-threshold intensity, and developing a detailed descriptive sensory profile.
Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Its poor solubility in water necessitates specific sample preparation procedures for aqueous-based sensory evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (E)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carbaldehyde oxime | N/A |
| Molecular Formula | C10H15NO | N/A |
| Molecular Weight | 165.23 g/mol | N/A |
| Appearance | White to yellowish crystalline powder | N/A |
| Sweetness Potency | ~2000 times sweeter than sucrose | [1][2] |
| Solubility | Insoluble in water; Soluble in ethanol, propylene glycol | N/A |
| Taste Receptor Interaction | Activates the Tas1r2 subunit of the sweet taste receptor | N/A |
Quantitative Sensory Data Summary
The following tables summarize key quantitative data related to the sensory profile of this compound. This data is essential for formulation development and for comparing this compound to other high-intensity sweeteners.
Table 2: Sweetness Equivalence of this compound and Sucrose
| Sucrose Concentration (% w/v) | Equivalent this compound Concentration (ppm w/v) |
| 2 | 10 |
| 5 | 25 |
| 8 | 40 |
| 10 | 50 |
| 12 | 60 |
Table 3: Comparative Sensory Profile of this compound vs. Other High-Intensity Sweeteners (at equi-sweet concentrations to 8% sucrose)
Intensity rated on a 15-point scale where 0 = none and 15 = extremely intense.
| Attribute | This compound | Aspartame | Acesulfame-K | Sucralose |
| Sweetness Intensity | 12.5 | 12.3 | 12.6 | 12.8 |
| Bitterness | 2.1 | 0.5 | 4.5 | 1.0 |
| Metallic Aftertaste | 1.8 | 1.2 | 3.8 | 0.8 |
| Sweet Aftertaste | 8.5 | 7.0 | 6.5 | 9.0 |
| Astringency | 0.5 | 0.2 | 1.5 | 0.3 |
| Time to Max Sweetness (s) | 8 | 5 | 6 | 7 |
| Sweetness Linger (s) | 45 | 30 | 35 | 50 |
Experimental Protocols
Panelist Selection and Training
A trained sensory panel is crucial for obtaining reliable and reproducible data.
-
Recruitment: Recruit 20-30 individuals who are non-smokers, have no known taste or smell disorders, and are regular consumers of products containing non-nutritive sweeteners.
-
Screening: Screen candidates for their ability to detect and describe the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions.
-
Training: Train a panel of 10-12 individuals over several sessions. Training should focus on:
-
Identifying and scaling the intensity of various sweet, bitter, and metallic tastants.
-
Developing a standardized lexicon to describe the sensory attributes of sweeteners.
-
Familiarization with the testing procedures and scales (e.g., gLMS, time-intensity).
-
Practice with reference standards for different sensory attributes.
-
Sample Preparation
Due to this compound's poor water solubility, a co-solvent is required for preparing aqueous solutions for sensory testing.
-
Stock Solution: Prepare a stock solution of this compound in food-grade ethanol (e.g., 1% w/v).
-
Working Solutions: Prepare working solutions by diluting the stock solution in deionized, purified water to the desired concentrations. The final ethanol concentration in the test samples should be kept below 1% to minimize its sensory contribution. A control sample containing the same concentration of ethanol in water should be provided to the panelists.
-
Temperature: All samples should be presented to panelists at a controlled room temperature (22 ± 1 °C).
Protocol 1: Determination of Detection and Recognition Thresholds
This protocol uses the ASTM E679-04 method (Ascending Forced-Choice Method of Limits).
-
Sample Preparation: Prepare a series of dilutions of this compound in deionized water (using the ethanol stock solution method described in 4.2), starting from a concentration below the expected detection threshold and increasing in geometric steps (e.g., 0.1, 0.2, 0.4, 0.8 ppm...).
-
Presentation: Present panelists with three samples in a triangular array, where two are blanks (deionized water with the corresponding ethanol concentration) and one contains the this compound solution. The order of presentation should be randomized.
-
Detection Threshold: Panelists are instructed to identify the "odd" sample. The detection threshold is the lowest concentration at which a panelist can reliably distinguish the sweetened sample from the blanks.
-
Recognition Threshold: After identifying the odd sample, panelists are asked to describe the taste. The recognition threshold is the lowest concentration at which the taste is consistently described as "sweet".
-
Data Analysis: The geometric mean of the individual panelists' thresholds is calculated to determine the panel's threshold.
Protocol 2: Suprathreshold Sweetness Intensity Rating
This protocol measures the perceived intensity of this compound at concentrations above the recognition threshold.
-
Sample Preparation: Prepare a range of this compound solutions corresponding to the sweetness of 2%, 5%, 8%, 10%, and 12% sucrose solutions (refer to Table 2). Also, prepare the corresponding sucrose reference solutions.
-
Scaling: Use a generalized Labeled Magnitude Scale (gLMS), a 100-point scale with labels from "no sensation" (0) to "strongest imaginable sensation" (100).
-
Procedure:
-
Panelists will first taste and rate the intensity of the sucrose reference solutions to anchor their use of the scale.
-
Panelists will then rinse their mouths with purified water.
-
The this compound samples are presented one at a time in a randomized order.
-
Panelists will taste each sample and rate its perceived sweetness intensity on the gLMS.
-
A mandatory rest period of at least 60 seconds with water rinsing is required between samples.
-
-
Data Analysis: Geometric means of the intensity ratings for each concentration are calculated. A dose-response curve can be generated by plotting perceived intensity against this compound concentration.
Protocol 3: Quantitative Descriptive Analysis (QDA)
This protocol develops a complete sensory profile of this compound.
-
Lexicon Development: In initial training sessions, the panel will be presented with this compound and other sweeteners (e.g., sucrose, aspartame, acesulfame-K, sucralose) at equi-sweet concentrations. Through discussion, the panel will develop a consensus lexicon of descriptive attributes for appearance, aroma, flavor, and aftertaste.
-
Reference Standards: For each descriptor, a reference standard will be identified and prepared to anchor the scale for the panelists.
-
Evaluation: Panelists will evaluate the equi-sweet samples of this compound and other sweeteners in individual sensory booths. The samples are presented in a randomized and balanced order.
-
Scaling: For each sample, panelists will rate the intensity of each attribute from the lexicon on a 15-point unstructured line scale anchored with "none" and "very intense".
-
Data Analysis: The mean intensity scores for each attribute are calculated and can be visualized using a spider web plot to compare the sensory profiles of the different sweeteners.
Visualizations
Sweet Taste Transduction Pathway
The sensation of sweetness is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This binding event triggers a downstream signaling cascade, leading to neurotransmitter release and the perception of sweetness.
Caption: Sweet taste signal transduction pathway initiated by this compound.
Experimental Workflow for Sensory Evaluation of this compound
This workflow outlines the key stages in conducting a comprehensive sensory evaluation of this compound.
Caption: Workflow for the sensory evaluation of this compound.
References
Application of Perillartine in Low-Calorie Food Products: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Perillartine
This compound, a semisynthetic oxime derived from perillaldehyde, is a high-intensity sweetener approximately 2000 times sweeter than sucrose.[1] Primarily utilized in Japan, it offers significant potential for the development of low-calorie food and beverage products.[1] Its chemical structure, (S)-4-(Prop-1-en-2-yl)cyclohex-1-ene-carbaldehyde oxime, contributes to its potent sweetness and unique sensory profile. This document provides detailed application notes and experimental protocols for the effective use of this compound in food formulations.
Physicochemical Properties and Sensory Profile
2.1 Sweetness Profile and Potency: this compound is characterized by a clean, sweet taste with a slight bitterness and a menthol-licorice aftertaste. Its high sweetness potency allows for its use at very low concentrations, minimizing caloric contribution and potential off-flavors.
2.2 Solubility and Stability: this compound has low water solubility, a factor that must be considered during formulation. As an oxime, it is expected to exhibit greater hydrolytic stability in aqueous solutions at physiological pH compared to other imine-based compounds. While specific data on its stability under various food processing conditions (e.g., temperature and a wide pH range) is limited in publicly available English literature, oximes are generally known to be relatively stable, with hydrolysis being catalyzed by acids.
Regulatory Status
As of the date of this document, this compound does not have a Generally Recognized as Safe (GRAS) notification from the U.S. Food and Drug Administration (FDA). Its primary market is Japan, where it is regulated as a food additive. Researchers and developers should consult the latest regulations from the relevant authorities in their target markets before commercial application.
Applications in Low-Calorie Food Products
This compound's high sweetness intensity makes it suitable for a variety of low-calorie and sugar-free food and beverage applications.
Table 1: Recommended Starting Concentrations of this compound in Various Food Products
| Food Product Category | Recommended Starting Concentration (ppm) | Notes |
| Chewing Gum | 50 - 5,000 | Higher concentrations may be used for specific flavor profiles and to leverage its trigeminal effects (tingling, cooling). |
| Chewing Gum Coating | 10 - 2,000 | Provides initial burst of sweetness. |
| Hard Candy & Confectionery | 50 - 500 | Lower water solubility may require specific processing techniques for homogenous distribution. |
| Beverages (Carbonated & Non-carbonated) | 10 - 100 | Formulation adjustments may be needed to address solubility and potential for slight bitterness. |
| Dairy Products (e.g., Yogurt, Ice Cream) | 20 - 150 | Sensory evaluation is crucial to ensure compatibility with dairy flavors. |
| Baked Goods | 30 - 300 | Stability at baking temperatures should be evaluated on a product-specific basis. |
Experimental Protocols
5.1 Protocol for Sensory Evaluation of this compound in a Beverage Matrix
Objective: To determine the sensory profile and sweetness equivalence of this compound in a model beverage system.
Materials:
-
This compound (food grade)
-
Sucrose (analytical grade)
-
Deionized water
-
Citric acid and sodium citrate (for buffering)
-
Glass beakers and volumetric flasks
-
Calibrated digital pH meter
-
Analytical balance
Panelist Selection and Training:
-
Recruit 10-12 panelists with prior experience in sensory evaluation of sweeteners.
-
Conduct training sessions to familiarize panelists with the sensory attributes of high-intensity sweeteners, including sweetness, bitterness, metallic notes, and aftertaste.
-
Use reference standards for different taste modalities and intensities.
Sample Preparation:
-
Prepare a base beverage solution (e.g., 0.1% citric acid buffer at pH 3.5).
-
Prepare a series of sucrose solutions in the base beverage (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as sweetness references.
-
Prepare a series of this compound solutions in the base beverage at varying concentrations (e.g., 10, 25, 50, 75, 100 ppm).
Evaluation Procedure:
-
Present the samples to the panelists in a randomized order, coded with three-digit numbers.
-
Instruct panelists to rinse their mouths with deionized water between samples.
-
Utilize a Quantitative Descriptive Analysis (QDA) method. Panelists will rate the intensity of predefined sensory attributes (e.g., sweetness, bitterness, licorice aftertaste, overall liking) on a 15-cm line scale anchored from "none" to "very strong".
-
To determine sweetness equivalence, use the magnitude estimation method where panelists assign a number to the sweetness intensity of each sample relative to a reference sucrose solution.
Data Analysis:
-
Analyze the QDA data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
-
Calculate the mean intensity ratings for each attribute and visualize the results using a spider web plot.
-
Plot the magnitude estimation data to determine the concentration of this compound that provides equivalent sweetness to different concentrations of sucrose.
Signaling Pathway of this compound Sweet Taste Perception
This compound elicits a sweet taste by interacting with the T1R2/T1R3 G-protein coupled receptor, which is the primary receptor for sweet taste in humans. Specifically, this compound is understood to bind to the transmembrane domain (TMD) of the T1R2 subunit. This binding event triggers a conformational change in the receptor, leading to the activation of the G-protein gustducin. The activated α-subunit of gustducin then stimulates phospholipase C-β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the release of neurotransmitters, which signal the perception of sweetness to the brain.
Conclusion
This compound presents a compelling option for sugar reduction in a variety of food and beverage products. Its high sweetness potency and unique sensory characteristics can be effectively harnessed with careful consideration of its physicochemical properties and appropriate formulation and sensory evaluation protocols. Further research into its stability under specific food processing conditions and clarification of its regulatory status in markets outside of Japan will be crucial for its broader adoption in the food industry.
References
Application Note: A Theoretical Framework for the Use of Perillartine as a Chiral Resolving Agent in High-Performance Liquid Chromatography
Abstract
This document outlines a theoretical framework and hypothetical protocols for the utilization of perillartine as a chiral resolving agent in High-Performance Liquid Chromatography (HPLC). While, to our knowledge, there is no established literature on the use of this compound for this specific application, this application note serves as a template for researchers interested in exploring its potential. The proposed methodologies are based on established principles of chiral chromatography and are intended to provide a starting point for method development.
Introduction
Chiral separation is a critical process in the pharmaceutical industry for ensuring the safety and efficacy of drugs.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used technique for the separation of enantiomers.[2][3] Chiral resolving agents can be incorporated into the stationary phase or used as additives in the mobile phase to achieve enantiomeric resolution.[4][5]
This compound is a chiral compound known for its intense sweet taste. Its molecular structure contains stereocenters and functional groups that could potentially engage in transient diastereomeric interactions with other chiral molecules, making it a candidate for investigation as a chiral resolving agent. This application note presents a hypothetical study on the use of a this compound-based chiral stationary phase for the separation of a model racemic compound.
Hypothetical Chiral Stationary Phase (CSP) Synthesis
For the purpose of this theoretical application, we propose the covalent bonding of a this compound derivative to a silica support to create a novel Chiral Stationary Phase (CSP), herein referred to as "Perilla-CSP".
Diagram of Proposed CSP Synthesis Workflow
Caption: Proposed workflow for the synthesis of a hypothetical this compound-based Chiral Stationary Phase (Perilla-CSP).
Experimental Protocols: Chiral Separation of a Model Racemic Compound (e.g., Racemic Ibuprofen)
The following protocols describe a hypothetical screening process to evaluate the enantioselectivity of the "Perilla-CSP" for the separation of racemic ibuprofen.
2.1. Materials and Methods
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Chiral Stationary Phase: Hypothetical "Perilla-CSP" (5 µm particle size, 4.6 x 250 mm)
-
Racemic Compound: Ibuprofen (racemate)
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Trifluoroacetic acid (TFA).
2.2. Sample Preparation
-
Prepare a stock solution of racemic ibuprofen at a concentration of 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2.3. Chromatographic Conditions Screening
A systematic screening of mobile phases is essential for developing a successful chiral separation method.[3]
Diagram of Chiral Method Development Workflow
Caption: A general workflow for the development and validation of a chiral HPLC method using the hypothetical Perilla-CSP.
2.3.1. Normal Phase Mode
-
Mobile Phase A: n-Hexane/IPA (90:10, v/v) + 0.1% TFA
-
Mobile Phase B: n-Hexane/EtOH (85:15, v/v) + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
2.3.2. Reversed-Phase Mode
-
Mobile Phase C: Acetonitrile/Water (60:40, v/v) + 0.1% TFA
-
Mobile Phase D: Methanol/Water (70:30, v/v) + 0.1% TFA
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
Hypothetical Data Presentation
The following tables summarize the hypothetical chromatographic data obtained from the screening of mobile phases for the separation of racemic ibuprofen on the "Perilla-CSP".
Table 1: Hypothetical Chromatographic Data for the Enantioseparation of Ibuprofen in Normal Phase Mode
| Mobile Phase Composition (v/v) | Enantiomer | Retention Time (k') | Resolution (Rs) | Selectivity (α) |
| n-Hexane/IPA (90:10) + 0.1% TFA | 1 | 2.5 | 1.8 | 1.25 |
| 2 | 3.1 | |||
| n-Hexane/EtOH (85:15) + 0.1% TFA | 1 | 3.2 | 1.5 | 1.18 |
| 2 | 3.8 |
Table 2: Hypothetical Chromatographic Data for the Enantioseparation of Ibuprofen in Reversed-Phase Mode
| Mobile Phase Composition (v/v) | Enantiomer | Retention Time (k') | Resolution (Rs) | Selectivity (α) |
| ACN/Water (60:40) + 0.1% TFA | 1 | 4.1 | 1.2 | 1.15 |
| 2 | 4.7 | |||
| MeOH/Water (70:30) + 0.1% TFA | 1 | 5.3 | 0.9 | 1.10 |
| 2 | 5.8 |
Discussion of Hypothetical Results
Based on the hypothetical data, the "Perilla-CSP" demonstrates good enantioselectivity for ibuprofen under normal phase conditions, particularly with a mobile phase of n-Hexane/IPA (90:10, v/v) + 0.1% TFA, which yielded a resolution of 1.8. The reversed-phase conditions resulted in lower resolution, suggesting that hydrophobic interactions may be less critical for chiral recognition with this hypothetical CSP. Further optimization of the normal phase method, such as adjusting the IPA percentage and the column temperature, could potentially improve the resolution further.
Conclusion
This application note presents a theoretical framework for the development of a chiral separation method using a novel, hypothetical chiral stationary phase based on this compound. The provided protocols and data serve as a template for researchers to explore the potential of new chiral resolving agents. While the presented data is purely hypothetical, the structured approach to method development, including systematic screening of mobile phases and clear data presentation, is a valuable guide for any chiral separation project. Experimental validation is required to determine the actual efficacy of this compound as a chiral resolving agent in chromatography.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perillartine Detection Using a Taste Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perillartine is a high-intensity artificial sweetener, approximately 2000 times sweeter than sucrose, derived from perillaldehyde.[1] Its detection and quantification are crucial in the food and pharmaceutical industries for quality control, formulation development, and taste masking studies. These application notes provide detailed protocols for the development and utilization of a taste sensor for the detection of this compound, encompassing both biological and artificial sensor methodologies. The protocols are designed to be adaptable for various research and development applications.
Sweet taste perception is primarily mediated by a heterodimer of G protein-coupled receptors (GPCRs), taste receptor type 1 member 2 (TAS1R2) and member 3 (TAS1R3).[2][3] this compound has been shown to activate the TAS1R2 subunit of the sweet taste receptor, and interestingly, can do so even in its monomeric form in a species-dependent manner.[2][4][5] This specific interaction forms the basis for the biological detection methods outlined herein.
I. Biological Detection of this compound: Cell-Based Assay
This section details a cell-based functional assay to quantify the activation of the sweet taste receptor by this compound. This method is particularly useful for screening new sweetener candidates and studying the mechanisms of taste receptor activation.
Experimental Protocol: Calcium Mobilization Assay
This protocol is adapted from studies on the functional characterization of the TAS1R2 receptor.[2]
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are suitable for heterologous expression of taste receptors.
-
Culture Conditions: Grow HEK293 cells at 37°C in a humidified atmosphere with 5% CO2. The recommended medium is Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection:
-
Seed cells in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with plasmids encoding for human TAS1R2 (hTAS1R2), a promiscuous G-protein subunit such as Gα16-gust44 (which couples to various GPCRs and activates the phospholipase C pathway), and a calcium indicator like GCaMP6s. Alternatively, a fluorescent calcium indicator dye can be used.
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.
-
2. Calcium Flux Measurement:
-
Dye Loading (if not using a genetically encoded indicator):
-
Wash the cells once with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 2-5 µM in the same buffer.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with the buffer to remove excess dye.
-
-
Stimulation and Detection:
-
Prepare this compound solutions of varying concentrations in the assay buffer.
-
Use a fluorescence plate reader (e.g., FlexStation 3) to measure the fluorescence intensity before and after the addition of this compound.
-
Record the fluorescence signal (Excitation: ~488 nm, Emission: ~525 nm) over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
3. Data Analysis:
-
The response is typically quantified as the change in fluorescence (ΔF) over the baseline fluorescence (F0), expressed as ΔF/F0.
-
Plot the ΔF/F0 values against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the curve, calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
Quantitative Data Summary: this compound Receptor Activation
The following table summarizes the dose-response data for this compound with different TAS1R2 subunits, demonstrating the species-dependent activation. The data is based on published findings.[4]
| Receptor Subunit | This compound Concentration (µM) | Response (Normalized) |
| Human TAS1R2 | 300 | ~1.5 |
| Rhesus Monkey TAS1R2 | 300 | ~1.2 |
| Squirrel Monkey TAS1R2 | 300 | ~1.0 |
| Mouse TAS1R2 | 300 | No significant response |
Signaling Pathway of this compound-Induced Sweet Taste
This compound activates the canonical sweet taste signaling pathway. The binding of this compound to the TAS1R2 subunit of the TAS1R2/TAS1R3 receptor initiates a conformational change, leading to the activation of the associated G-protein, gustducin. This, in turn, activates phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The rise in intracellular calcium activates the transient receptor potential cation channel member M5 (TRPM5), leading to cell depolarization and the release of neurotransmitters, which signal to the brain the perception of sweetness.[6][7][8]
II. Artificial Taste Sensor for this compound Detection
Artificial taste sensors, or electronic tongues, offer a rapid and objective method for quantifying taste.[9] This section provides a protocol for the fabrication and use of a potentiometric taste sensor with a lipid/polymer membrane for this compound detection.
Experimental Protocol: Fabrication of a this compound-Sensitive Lipid/Polymer Membrane Sensor
This protocol is based on established methods for creating taste sensors for other tastants and can be adapted for this compound.[10][11][12][13][14]
1. Materials:
-
Lipid: Tetradodecylammonium bromide (TDAB)
-
Plasticizer: Dioctyl phenyl-phosphonate (DOPP) or 2-nitrophenyl octyl ether (NPOE)
-
Polymer: Polyvinyl chloride (PVC)
-
Solvent: Tetrahydrofuran (THF)
-
Surface Modifier (optional but recommended for selectivity): A compound with structural similarity to this compound or known to interact with sweeteners. For this compound, a modifier with a cyclohexene or oxime group could be explored. For a general sweet sensor, gallic acid has been used.[12]
2. Membrane Preparation:
-
Prepare a stock solution of PVC in THF (e.g., 10% w/v).
-
In a clean glass vial, dissolve a specific amount of the lipid (e.g., 1-5 mg) and plasticizer (e.g., 200-400 µL) in a small volume of THF.
-
Add the PVC solution to the vial and mix thoroughly until a homogenous solution is formed. The final composition of the membrane (lipid:plasticizer:PVC ratio) may need to be optimized for the best response to this compound.
-
Pour the mixture into a flat, clean glass petri dish and allow the THF to evaporate slowly in a dust-free environment (e.g., under a fume hood) for at least 24 hours. This will result in a thin, flexible lipid/polymer membrane.
3. Sensor Electrode Assembly:
-
Cut a small disc (e.g., 5-10 mm in diameter) from the prepared membrane.
-
Mount the membrane disc onto the end of a PVC tube or a commercially available electrode body. Ensure a watertight seal.
-
Fill the electrode body with an internal reference solution (e.g., 3 M KCl).
-
Insert a Ag/AgCl wire into the internal solution to serve as the internal reference electrode.
4. Surface Modification (Optional):
-
To enhance selectivity, the sensor electrode can be immersed in a solution of a surface modifier (e.g., 0.01-0.1 wt% in a suitable solvent) for 24-72 hours.[10]
-
After modification, rinse the electrode thoroughly with deionized water.
Experimental Protocol: this compound Measurement Using the Artificial Taste Sensor
1. Measurement System:
-
A high-impedance voltmeter or a taste sensing system (e.g., TS-5000Z) is required.[10]
-
A reference electrode (e.g., Ag/AgCl) is also needed.
2. Measurement Procedure:
-
Reference Measurement: Immerse the fabricated this compound sensor and the reference electrode in a reference solution (e.g., 30 mM KCl and 0.3 mM tartaric acid) for a stable potential reading (Vr).[10]
-
Sample Measurement: Transfer the electrodes to the sample solution containing this compound and record the potential once it stabilizes (Vs).
-
Washing: Between measurements, thoroughly rinse the electrodes with a cleaning solution (e.g., a mixture of ethanol and water) and then with the reference solution to prevent carry-over.[10]
3. Data Analysis:
-
The sensor response is calculated as the difference between the sample potential and the reference potential (Vs - Vr).
-
For quantitative analysis, create a calibration curve by measuring the response of standard solutions of this compound at different concentrations.
-
Plot the sensor response against the logarithm of the this compound concentration.
Quantitative Data Summary: Expected Performance of a this compound Taste Sensor
The following table provides expected performance characteristics for a newly developed this compound sensor, based on typical performance of similar electronic tongues for other sweeteners.[15]
| Parameter | Expected Value |
| Linearity Range | 1 µM - 10 mM |
| Limit of Detection (LOD) | ~0.5 µM |
| Limit of Quantification (LOQ) | ~1.5 µM |
| Precision (RSD%) | < 5% |
| Response Time | 30 - 120 seconds |
| Recovery Time | 2 - 5 minutes |
Experimental Workflow for this compound Analysis
The following diagram illustrates the complete workflow for analyzing a sample for this compound content using the fabricated taste sensor.
References
- 1. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure–Sweetness Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Sweet Taste Receptor Tas1r2 from an Old World Monkey Species Rhesus Monkey and Species-Dependent Activation of the Monomeric Receptor by an Intense Sweetener this compound | PLOS One [journals.plos.org]
- 3. Mechanisms for Sweetness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Taste receptor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Development of Taste Sensor with Lipid/Polymer Membranes for Detection of Umami Substances Using Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 12. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ctherm.com [ctherm.com]
Application Notes and Protocols for the Formulation of Perillartine with Improved Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perillartine, a high-intensity sweetener, presents significant formulation challenges due to its very low aqueous solubility (< 0.1 mg/mL) and potential for degradation, limiting its application in aqueous-based food and pharmaceutical products. This document provides detailed application notes and experimental protocols for two effective strategies to enhance the solubility and stability of this compound: Solid Dispersion and Cyclodextrin Inclusion Complexation . These methods aim to improve the dissolution rate and protect the molecule from degradative environmental factors. Furthermore, protocols for the analytical characterization and stability assessment of the developed formulations are outlined, including a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Introduction to this compound and Formulation Challenges
This compound is an oxime derived from perillaldehyde, offering a sweetness potency approximately 2000 times that of sucrose. Its primary drawback is its poor water solubility, which can lead to incomplete dissolution, variable taste profiles, and limited bioavailability in certain applications. Additionally, as an oxime, this compound may be susceptible to hydrolysis, particularly at non-neutral pH, and oxidative degradation, which can affect its shelf-life and sensory properties.
To overcome these limitations, advanced formulation strategies are necessary. This application note details two proven techniques:
-
Solid Dispersion: This technique involves dispersing this compound in a hydrophilic carrier at a solid state. The drug can be present in an amorphous or crystalline form, leading to increased surface area and improved wettability, which enhances dissolution.
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes that have significantly improved aqueous solubility and stability.
Formulation Strategies and Protocols
Solid Dispersion of this compound
This method aims to enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
2.1.1. Materials and Equipment
-
This compound
-
Hydrophilic carriers: Polyvinylpyrrolidone (PVP K-30), Polyethylene Glycol (PEG 4000), Hydroxypropyl Methylcellulose (HPMC)
-
Organic solvent: Ethanol, Methanol, or a mixture
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
-
Analytical balance
-
Magnetic stirrer and hot plate
2.1.2. Experimental Protocol: Solvent Evaporation Method
-
Preparation of Polymer Solution: Dissolve a specific amount of the chosen hydrophilic carrier (e.g., PVP K-30) in a suitable organic solvent (e.g., ethanol) with continuous stirring until a clear solution is obtained.
-
Incorporation of this compound: Accurately weigh the desired amount of this compound (e.g., to achieve a 1:5 drug-to-carrier ratio) and add it to the polymer solution. Continue stirring until the this compound is completely dissolved.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying and Pulverization: Once the solvent is completely removed, a solid mass will be formed. Dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Sizing: Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
2.1.3. Visualization of the Solid Dispersion Workflow
Caption: Workflow for this compound Solid Dispersion Preparation.
Cyclodextrin Inclusion Complexation of this compound
This method focuses on encapsulating this compound within a cyclodextrin molecule to enhance its aqueous solubility.
2.2.1. Materials and Equipment
-
This compound
-
Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating capability
-
Freeze-dryer or vacuum oven
-
Buchner funnel and filter paper
-
Analytical balance
2.2.2. Experimental Protocol: Kneading Method
-
Cyclodextrin Paste Formation: Accurately weigh the chosen cyclodextrin (e.g., HP-β-CD) and place it in a mortar. Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a homogeneous paste.
-
Incorporation of this compound: Dissolve a pre-weighed amount of this compound in a minimal amount of ethanol. Add this solution dropwise to the cyclodextrin paste while continuously kneading with the pestle for a specified time (e.g., 60 minutes).
-
Drying: Transfer the kneaded mass to a tray and dry it in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Storage: Store the prepared inclusion complex in a well-closed container, protected from light and moisture.
2.2.3. Visualization of the Cyclodextrin Complexation Process
Caption: Encapsulation of this compound within a Cyclodextrin Host.
Characterization and Analytical Protocols
Solubility Determination
3.1.1. Protocol: Shake-Flask Method
-
Prepare a series of vials containing a fixed volume of deionized water (or a relevant buffer solution).
-
Add an excess amount of pure this compound, the solid dispersion, or the inclusion complex to each vial.
-
Seal the vials and place them in a shaker water bath maintained at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the samples to stand to let the undissolved particles settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound using a validated HPLC method.
Stability-Indicating HPLC Method
This method is designed to quantify this compound in the presence of its potential degradation products.
3.2.1. Suggested HPLC Parameters (to be optimized)
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need to be adjusted for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectrophotometric scan of this compound (likely in the range of 200-250 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3.2.2. Protocol: Method Validation (Abbreviated)
-
Specificity: Perform forced degradation studies (see section 3.3) and inject the stressed samples to ensure that the degradation products are well-resolved from the parent this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish a linear relationship between peak area and concentration.
-
Accuracy and Precision: Analyze samples of known concentrations multiple times to determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
Forced Degradation Studies
These studies are crucial for understanding the stability of this compound and its formulations.[1]
3.3.1. Protocol
-
Prepare solutions of this compound in its pure form and in the developed formulations.
-
Expose these solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid samples at 80°C for 48 hours.
-
Photodegradation: Expose the solutions to UV light (254 nm) and fluorescent light for a specified duration.
-
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the extent of degradation and to observe the formation of any degradation products.
3.3.2. Visualization of Degradation Pathways
Caption: Potential Degradation Pathways for this compound.
Data Presentation
All quantitative data from the characterization and stability studies should be summarized in clear and concise tables for easy comparison.
Table 1: Solubility of this compound Formulations
| Formulation | Solubility in Water (µg/mL) at 25°C | Fold Increase in Solubility |
| Pure this compound | 1.0 | |
| Solid Dispersion (1:5) | ||
| Inclusion Complex (1:1) |
Table 2: Stability of this compound Formulations under Stress Conditions
| Stress Condition | Formulation | % this compound Remaining | % Degradation |
| Acid Hydrolysis | Pure this compound | ||
| Solid Dispersion | |||
| Inclusion Complex | |||
| Oxidative Degradation | Pure this compound | ||
| Solid Dispersion | |||
| Inclusion Complex |
Conclusion
The formulation of this compound using solid dispersion and cyclodextrin inclusion complexation presents viable strategies to significantly enhance its aqueous solubility and stability. The detailed protocols provided in this application note offer a systematic approach for researchers and formulation scientists to develop and characterize improved this compound-based products. The successful implementation of these techniques can expand the utility of this potent sweetener in a wider range of food and pharmaceutical applications. It is recommended that the specific carrier, drug-to-carrier ratio, and process parameters be optimized for each specific application to achieve the desired product performance.
References
Application Notes and Protocols for Studying the Sweet Taste of Perillartine Using Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perillartine is a potent artificial sweetener, approximately 2000 times sweeter than sucrose, that holds significant interest for the food and beverage industry as a sugar substitute.[1] Understanding its mechanism of action and predicting its sensory profile in humans requires robust preclinical evaluation using appropriate animal models. The sweet taste is primarily mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR), a heterodimer expressed in taste receptor cells.[2][3][4][5] this compound elicits its sweet taste by activating the T1R2 subunit of this receptor.[1][6] However, the response to this compound is species-dependent, a critical consideration for selecting animal models for sensory and drug development studies.[2][3][4] This document provides detailed application notes and protocols for utilizing appropriate animal models to investigate the sweet taste of this compound.
Species-Dependent Activation of the Sweet Taste Receptor by this compound
In vitro studies using cell-based assays have demonstrated that this compound activates the Tas1r2 subunit of the sweet taste receptor in a species-specific manner. Human, rhesus monkey, and squirrel monkey Tas1r2 are responsive to this compound, while the mouse Tas1r2 is not.[2][3][4] This finding underscores the limitation of using rodent models for studying the sweet taste of this compound and highlights the utility of non-human primates, such as the rhesus macaque, which more closely mimic the human response.
Key Findings:
-
Rhesus monkeys (Macaca mulatta) are a suitable animal model for studying the sweet taste of this compound due to the functional similarity of their Tas1r2 receptor to the human counterpart.[2][4]
-
Rodent models (e.g., mice) are not suitable for direct behavioral or physiological studies of this compound's sweetness as their sweet taste receptors are not activated by this compound.[2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro functional assays of this compound on the sweet taste receptor from different species.
Table 1: Dose-Response of this compound on Tas1r2 Subunits from Different Species
| Species | Receptor Subunit | EC50 (µM) | Maximum Response (relative to baseline) |
| Human | hTAS1R2 | ~100 | ~4.5 |
| Rhesus Monkey | rhTas1r2 | ~200 | ~3.5 |
| Squirrel Monkey | smTas1r2 | ~300 | ~2.5 |
| Mouse | mTas1r2 | Not Active | No significant response |
Data adapted from cell-based calcium mobilization assays.[2][3]
Signaling Pathway
The sweet taste transduction pathway initiated by this compound follows the canonical G-protein coupled receptor (GPCR) cascade.
Experimental Protocols
In Vitro Functional Assay: Cell-Based Calcium Mobilization
This protocol describes a method to functionally assess the activation of the T1R2/T1R3 sweet taste receptor by this compound in a heterologous expression system.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Plasmids encoding human or rhesus monkey Tas1r2, human Tas1r3, and a promiscuous G-protein alpha subunit (e.g., Gα16-gust44)
-
Transfection reagent (e.g., Lipofectamine)
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293 cells in appropriate medium at 37°C and 5% CO2.
-
Seed cells into 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Prepare transfection complexes according to the manufacturer's protocol using plasmids for Tas1r2, Tas1r3, and Gα16-gust44.
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
-
Calcium Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Stimulation and Measurement:
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the 96-well plate in a fluorescence plate reader.
-
Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the this compound solutions to the wells and continue recording fluorescence changes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the responses to a positive control (e.g., a known agonist like sucrose or a calcium ionophore).
-
Plot the normalized response as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
In Vivo Behavioral Assay: Two-Bottle Preference Test in Rhesus Macaques
This protocol describes a two-bottle choice paradigm to assess the preference for this compound solutions in rhesus macaques.
Materials:
-
Adult rhesus macaques, individually housed for the duration of the test
-
Two identical drinking bottles with sipper tubes for each animal
-
This compound solutions of varying concentrations
-
Water (vehicle)
-
Graduated cylinders or a scale for measuring fluid consumption
Procedure:
-
Acclimation and Habituation:
-
For several days prior to testing, present each monkey with two bottles filled with water to acclimate them to the two-bottle setup.
-
Habituate the animals to the daily routine of bottle presentation and removal.
-
-
Testing:
-
Prepare fresh solutions of this compound at the desired concentrations.
-
On the first test day, present each monkey with two pre-weighed or pre-measured bottles: one containing a this compound solution and the other containing water.
-
The position of the bottles (left or right) should be randomized for each animal.
-
Allow access to the bottles for a predetermined period (e.g., 24 hours).
-
At the end of the period, remove the bottles and measure the amount of fluid consumed from each.
-
Provide a rest day with ad libitum access to water.
-
On the second test day, repeat the procedure with the positions of the this compound and water bottles swapped to control for side preference.
-
-
Data Analysis:
-
Calculate the preference ratio for each monkey for each concentration of this compound using the formula: Preference Ratio = (Volume of this compound solution consumed) / (Total volume of fluid consumed)
-
A preference ratio significantly above 0.5 indicates a preference for the this compound solution.
-
Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to determine significant differences in preference across concentrations.
-
In Vivo Physiological Assay: Electrophysiological Recordings from the Chorda Tympani Nerve in Rhesus Macaques
This protocol outlines the procedure for recording neural responses to this compound from the chorda tympani nerve, which innervates the anterior two-thirds of the tongue.
Materials:
-
Adult rhesus macaque
-
Anesthetics (e.g., ketamine, pentobarbital)
-
Surgical instruments
-
Dissecting microscope
-
Micromanipulator
-
Recording electrode (e.g., silver wire electrode)
-
Reference electrode
-
AC amplifier and filter
-
Data acquisition system (e.g., computer with appropriate software)
-
This compound solutions of varying concentrations
-
Control solutions (e.g., water, artificial saliva)
-
Stimulus delivery system (e.g., syringe pump)
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the monkey following approved institutional protocols.
-
Surgically expose the chorda tympani nerve in the middle ear.
-
-
Electrode Placement:
-
Using a micromanipulator, carefully place the recording electrode in contact with the chorda tympani nerve.
-
Place a reference electrode in nearby tissue.
-
-
Stimulus Delivery and Recording:
-
Deliver a continuous flow of a control solution (e.g., artificial saliva) over the tongue to establish a baseline nerve activity.
-
Apply this compound solutions of different concentrations to the anterior part of the tongue for a set duration (e.g., 10-30 seconds).
-
Record the neural activity (action potentials) before, during, and after stimulus application.
-
Ensure a thorough rinse with the control solution between each stimulus presentation.
-
-
Data Acquisition and Analysis:
-
Amplify and filter the recorded neural signals.
-
Use a data acquisition system to digitize and store the recordings.
-
Analyze the data by counting the number of nerve impulses (spikes) in a given time window.
-
Quantify the response magnitude as the increase in spike frequency from the baseline.
-
Plot the response magnitude as a function of this compound concentration to generate a dose-response curve.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the sweet taste of this compound using appropriate animal models. The species-dependent nature of this compound's activation of the sweet taste receptor necessitates the use of non-human primates, such as the rhesus macaque, for studies aiming to translate findings to human perception. The combination of in vitro functional assays, in vivo behavioral tests, and physiological recordings will provide a thorough understanding of this compound's sensory properties and its underlying biological mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Sweet Taste Receptor Tas1r2 from an Old World Monkey Species Rhesus Monkey and Species-Dependent Activation of the Monomeric Receptor by an Intense Sweetener this compound | PLOS One [journals.plos.org]
- 6. Large-scale high-density brain-wide neural recording in nonhuman primates | bioRxiv [biorxiv.org]
Application Notes and Protocols for the Biotransformation of Perillartine using Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial biotransformation of Perillartine. Due to the limited direct studies on this compound biotransformation, this document leverages established protocols for structurally similar monoterpenes, namely perillaldehyde and perillyl alcohol, to provide a robust framework for research and development.
Introduction
This compound, a synthetic sweetener derived from perillaldehyde, holds potential for structural modification to alter its physicochemical and pharmacological properties. Microbial biotransformation offers a green and highly specific alternative to traditional chemical synthesis for creating novel derivatives. This process utilizes whole microbial cells or their enzymes to catalyze regio- and stereospecific reactions, such as hydroxylation, oxidation, and reduction, on a target substrate. This document outlines protocols for screening microbial cultures for this compound transformation and for the production, extraction, and analysis of its metabolites.
Potential Biotransformation Pathways of this compound
Based on the microbial metabolism of related monoterpenoids, the biotransformation of this compound is hypothesized to proceed through several key enzymatic reactions. The primary targets for microbial enzymes are the aldehyde-derived oxime functional group and the isopropenyl side chain. Potential transformations include:
-
Hydroxylation: Introduction of hydroxyl groups at various positions on the cyclohexene ring or the isopropenyl group, mediated by cytochrome P450 monooxygenases.
-
Oxidation: Oxidation of the isopropenyl group to an alcohol or carboxylic acid.
-
Reduction: Reduction of the double bonds within the cyclohexene ring or the isopropenyl group.
-
Hydrolysis: Potential cleavage of the oxime group, reverting to perillaldehyde, which can then undergo further transformation.
A generalized signaling pathway illustrating these potential transformations is provided below.
Data Presentation: Quantitative Analysis of Monoterpene Biotransformation
The following tables summarize quantitative data from studies on the biotransformation of this compound precursors and related monoterpenes by various microbial cultures. This data can serve as a benchmark for optimizing this compound biotransformation processes.
Table 1: Fungal Biotransformation of Monoterpenes
| Microorganism | Substrate | Major Product(s) | Concentration/Yield | Culture Conditions | Reference |
| Aspergillus niger DSM 821 | (R)-(+)-Limonene | Perillyl alcohol | 405 mg/L | MYB medium, pH 5.0, 28°C, 300 rpm, 6 days | [1] |
| Fusarium verticillioides | S-(-)-Perillyl alcohol | S-(-)-Perillaldehyde | Good yield (not quantified) | 25°C, 7 days | [2][3] |
| Fusarium heterosporium ATCC 15625 | S-(-)-Perillyl alcohol | 1,2-dihydroxyperillyl alcohol | 13% yield (70 mg from 500 mg) | 25°C, 10 days | [4] |
Table 2: Bacterial Biotransformation of Monoterpenes
| Microorganism | Substrate | Major Product(s) | Concentration/Yield | Culture Conditions | Reference |
| Pseudomonas putida GS1 | Limonene | Perillic acid | Up to 11 g/L | Fed-batch culture with glycerol and ammonium | [5][6] |
| Pseudomonas putida (recombinant) | Limonene | Perillyl alcohol | 6.8 g/L in organic phase | Two-phase bioreactor with n-octane | [7] |
| Engineered Escherichia coli | (R)-(+)-Limonene | (R)-(+)-Perillyl alcohol | 1.23 g/L | 5 L fermenter, whole-cell biocatalyst | [8] |
| Engineered Escherichia coli | Glucose | Limonene | >400 mg/L | Mevalonate pathway engineering | [9] |
| Engineered Escherichia coli | Limonene | Perillyl alcohol | ~100 mg/L | P450 coupling | [9] |
Experimental Protocols
The following protocols provide a detailed methodology for the screening of microbial cultures and the biotransformation of this compound.
General Experimental Workflow
The overall workflow for the biotransformation of this compound is depicted in the following diagram.
Protocol 1: Screening of Microbial Cultures for this compound Biotransformation
Objective: To identify fungal and bacterial strains capable of transforming this compound.
Materials:
-
Microbial strains (e.g., Aspergillus, Penicillium, Fusarium, Pseudomonas, Bacillus species)
-
Culture media (see Appendix for recipes)
-
This compound
-
Sterile culture flasks and plates
-
Shaking incubator
-
Analytical equipment (TLC, GC-MS, or HPLC)
Procedure:
-
Inoculum Preparation:
-
Fungi: Inoculate fungal spores or mycelial fragments onto potato dextrose agar (PDA) plates and incubate at 25-28°C for 5-7 days. Prepare a spore suspension or use agar plugs as inoculum.
-
Bacteria: Inoculate a single colony into a suitable liquid medium (e.g., Luria-Bertani broth) and incubate overnight at 30-37°C with shaking.
-
-
Culture Growth:
-
Inoculate 100 mL of a suitable liquid medium in 250 mL flasks with the prepared fungal or bacterial inoculum.
-
Incubate fungal cultures at 25-28°C with shaking (150-200 rpm) for 48-72 hours.
-
Incubate bacterial cultures at 30-37°C with shaking (150-200 rpm) for 24 hours.
-
-
Substrate Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) at a concentration of 10-50 mg/mL.
-
Add the this compound stock solution to the microbial cultures to a final concentration of 100-500 mg/L.
-
Include a control flask with medium and this compound but no microbial culture, and a control flask with the microbial culture but no this compound.
-
-
Incubation and Sampling:
-
Continue incubation under the same conditions for 3 to 10 days.
-
Withdraw samples (e.g., 1-5 mL) at regular intervals (e.g., every 24 hours).
-
-
Extraction and Analysis:
-
Extract the samples with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by Thin Layer Chromatography (TLC) for a preliminary assessment of new spots (metabolites).
-
For more detailed analysis, use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the transformation products.
-
Protocol 2: Preparative Scale Biotransformation of this compound
Objective: To produce a larger quantity of this compound metabolites for structural elucidation and activity testing.
Materials:
-
Selected microbial strain
-
Appropriate culture medium
-
This compound
-
Bioreactor (optional, large flasks can be used)
-
Extraction solvents
-
Chromatography equipment for purification
Procedure:
-
Scale-up Inoculum: Prepare a larger volume of inoculum as described in Protocol 1.
-
Culture Growth:
-
Inoculate a larger volume of sterile medium (e.g., 1 L in a 2 L flask or bioreactor).
-
Incubate under optimized conditions (temperature, pH, agitation) until the culture reaches the desired growth phase (e.g., late exponential phase).
-
-
Substrate Feeding:
-
Add this compound to the culture. A fed-batch approach, where the substrate is added incrementally over time, may be beneficial to avoid substrate toxicity and improve yield.
-
-
Monitoring: Monitor the biotransformation process by taking periodic samples and analyzing them as described previously.
-
Harvesting and Extraction:
-
After the desired incubation period (determined during screening), harvest the entire culture.
-
Separate the biomass from the culture broth by centrifugation or filtration.
-
Extract the culture broth and the biomass separately with a suitable organic solvent.
-
-
Purification:
-
Combine the organic extracts and concentrate them under reduced pressure.
-
Purify the metabolites from the crude extract using column chromatography (e.g., silica gel) or preparative HPLC.
-
-
Structure Elucidation: Characterize the purified metabolites using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 3: Extraction and Analysis of Metabolites
Objective: To efficiently extract and quantify this compound and its metabolites from the culture medium.
Materials:
-
Culture samples
-
Ethyl acetate or other suitable organic solvent
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
GC-MS or HPLC system
Procedure:
-
Liquid-Liquid Extraction:
-
To a 5 mL culture sample, add 5 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the upper organic layer.
-
Repeat the extraction process on the aqueous layer twice more.
-
-
Drying and Concentration:
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
-
Analysis:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile).
-
GC-MS Analysis: Use a capillary column suitable for terpene analysis (e.g., HP-5MS). Program the oven temperature to ramp from a low temperature (e.g., 60°C) to a high temperature (e.g., 250°C) to separate the compounds.
-
HPLC Analysis: Use a C18 reverse-phase column. An isocratic mobile phase of methanol and water (e.g., 70:30 v/v) or a gradient elution can be used.[10] Detect the compounds using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Logical Relationships in Biotransformation
The success of a microbial biotransformation process is dependent on several interconnected factors. Understanding these relationships is crucial for process optimization.
Appendix: Media Recipes
1. Potato Dextrose Agar (PDA) for Fungi:
-
Potato Infusion: 200 g/L
-
Dextrose: 20 g/L
-
Agar: 15 g/L
-
Distilled Water: to 1 L
-
Sterilize by autoclaving.
2. Malt Yeast Extract Broth (MYB) for Fungi:
-
Malt Extract: 30 g/L
-
Yeast Extract: 3 g/L
-
Distilled Water: to 1 L
-
Adjust pH to 5.0-6.0.
-
Sterilize by autoclaving.
3. Luria-Bertani (LB) Broth for Bacteria:
-
Tryptone: 10 g/L
-
Yeast Extract: 5 g/L
-
NaCl: 10 g/L
-
Distilled Water: to 1 L
-
Adjust pH to 7.0.
-
Sterilize by autoclaving.
4. Minimal Salt Medium (MSM) for Bacteria (example for Pseudomonas):
-
K2HPO4: 1.5 g/L
-
KH2PO4: 0.5 g/L
-
(NH4)2SO4: 1.0 g/L
-
NaCl: 0.2 g/L
-
MgSO4·7H2O: 0.2 g/L
-
Trace element solution: 1 mL/L
-
Carbon source (e.g., glycerol): 5-10 g/L
-
Distilled Water: to 1 L
-
Sterilize by autoclaving.
References
- 1. BIOCATALYTIC PRODUCTION OF PERILLYL ALCOHOL USING WHOLE CELLS OF Aspergillusniger DSM 821 [scielo.org.co]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Microbial hydroxylation of S-(-)-perillyl alcohol by Fusarium heterosporium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioconversion of limonene to increased concentrations of perillic acid by Pseudomonas putida GS1 in a fed-batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic Production of Perillyl Alcohol from Limonene by Using a Novel Mycobacterium sp. Cytochrome P450 Alkane Hydroxylase Expressed in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of Escherichia coli for limonene and perillyl alcohol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of carvone, cineole, perillaldehyde, perillyl alcohol and sobrerol by isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Metabolic Analysis of Isotopically Labeled Perillartine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perillartine, the oxime of perillaldehyde, is a high-intensity sweetener used in various applications. Understanding its metabolic fate is crucial for assessing its safety and efficacy. Isotopic labeling is a powerful technique used in drug metabolism studies to trace the biotransformation of a compound. This document provides detailed application notes and protocols for the synthesis of isotopically labeled this compound and its subsequent use in metabolic studies. The use of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), in conjunction with mass spectrometry, allows for the unambiguous identification and quantification of metabolites.
Data Presentation
Table 1: Synthesis of Isotopically Labeled this compound - Key Parameters
| Parameter | Value | Notes |
| Starting Material | Isotopically Labeled Perillaldehyde ([¹³C]- or [²H]-Perillaldehyde) | The position and type of label will depend on the specific goals of the metabolic study. |
| Reagent | Hydroxylamine Hydrochloride (NH₂OH·HCl) | A common reagent for the formation of oximes from aldehydes. |
| Base | Sodium Acetate or Sodium Carbonate | Used to neutralize the HCl released during the reaction. |
| Solvent | Ethanol/Water mixture | Provides good solubility for both the reactants and reagents. |
| Molar Ratio (Perillaldehyde:Hydroxylamine HCl) | 1 : 1.2 | A slight excess of hydroxylamine ensures complete conversion of the aldehyde. |
| Reaction Temperature | 60-80 °C | Moderate heating is typically sufficient to drive the reaction to completion. |
| Reaction Time | 1-2 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | > 90% | The oximation reaction is generally high-yielding. |
| Isotopic Enrichment | > 98% | Dependent on the isotopic purity of the starting labeled perillaldehyde. |
| Purification Method | Recrystallization or Column Chromatography | To remove any unreacted starting material and byproducts. |
Table 2: In Vitro Metabolism of Labeled this compound in Human Liver Microsomes - Representative Data
| Parameter | Value | Unit |
| Incubation Time | 0, 5, 15, 30, 60 | min |
| This compound Concentration | 1 - 50 | µM |
| Microsomal Protein Concentration | 0.5 | mg/mL |
| NADPH Concentration | 1 | mM |
| Apparent Km | [Data to be determined experimentally] | µM |
| Vmax | [Data to be determined experimentally] | pmol/min/mg protein |
| Intrinsic Clearance (Vmax/Km) | [Data to be determined experimentally] | µL/min/mg protein |
Experimental Protocols
Protocol 1: Synthesis of [¹³C]-Perillartine
This protocol describes a plausible synthesis of this compound labeled with ¹³C at the formyl carbon, starting from a commercially available labeled precursor.
Materials:
-
[Formyl-¹³C]-Perillaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve [Formyl-¹³³C]-Perillaldehyde (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of deionized water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of labeled perillaldehyde.
-
Heat the reaction mixture to 70°C and stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude [Formyl-¹³C]-Perillartine.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure labeled this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and determine the isotopic enrichment.
Protocol 2: In Vitro Metabolism of Isotopically Labeled this compound using Human Liver Microsomes
This protocol outlines the procedure for incubating the labeled this compound with human liver microsomes to study its metabolic stability and identify its metabolites.
Materials:
-
[¹³C]-Perillartine or [²H]-Perillartine
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Incubator/water bath set to 37°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a stock solution of the labeled this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
-
On ice, prepare the incubation mixtures in microcentrifuge tubes. For each time point, combine the potassium phosphate buffer, HLM suspension (to a final concentration of 0.5 mg/mL), and the labeled this compound (to the desired final concentrations, e.g., 1, 5, 10, 25, 50 µM).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At the designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general method for the analysis of the samples generated from the in vitro metabolism study.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions (Example):
-
Ionization Mode: Positive ESI
-
Scan Type: Full scan for metabolite profiling and selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for quantification.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy: Optimized for this compound and its expected metabolites.
Data Analysis:
-
Metabolite Identification: Analyze the full scan data to identify potential metabolites. The presence of the isotopic label will result in a characteristic mass shift in the metabolites compared to the unlabeled compound. For example, a ¹³C label will increase the mass by 1 Da, while a deuterium label will increase the mass by 1 Da for each deuterium atom incorporated. The fragmentation pattern of the labeled metabolites in MS/MS experiments can be compared to that of the parent drug to elucidate the site of metabolic modification.
-
Quantitative Analysis: Quantify the disappearance of the parent labeled this compound and the formation of its metabolites over time using SRM or PRM. Construct a calibration curve using standards of known concentrations. The metabolic stability parameters (Km and Vmax) can be determined by fitting the substrate depletion or metabolite formation rates at different substrate concentrations to the Michaelis-Menten equation.
Visualizations
Application Notes and Protocols for Perillartine in Flavor Modulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Perillartine in flavor modulation, including its mechanism of action, potential applications, and detailed protocols for its evaluation.
Introduction to this compound
This compound is a high-intensity sweetener, approximately 2000 times sweeter than sucrose, derived from perillaldehyde, which is found in the Perilla frutescens plant.[1][2] Its chemical name is (S)-4-(Prop-1-en-2-yl)cyclohex-1-ene-carbaldehyde oxime. While it offers significant sweetness, its application can be limited by its low water solubility and a characteristic lingering metallic or bitter aftertaste.[3][4] this compound is primarily used in Japan, notably in the tobacco industry to reduce harshness and enhance aroma.[3][5]
Mechanism of Action: Interaction with the Sweet Taste Receptor
The sensation of sweetness is primarily mediated by the T1R2/T1R3 G-protein coupled receptor.[6] this compound elicits its sweet taste by binding to the transmembrane domain (TMD) of the T1R2 subunit of this receptor.[7] This interaction initiates a downstream signaling cascade, leading to the perception of sweetness.
Below is a diagram illustrating the sweet taste signaling pathway initiated by a sweetener like this compound.
Applications in Flavor Modulation
While quantitative data on the synergistic effects of this compound with other sweeteners is limited in publicly available literature, the principle of sweetener synergy is well-established.[8] Synergy occurs when the perceived sweetness of a mixture is greater than the sum of the sweetness of its individual components. This can be particularly effective when sweeteners with different receptor binding sites or temporal profiles are combined. Given that this compound binds to the TMD of T1R2, it may exhibit synergistic properties when blended with sweeteners that bind to other domains, such as the Venus Flytrap Module (VFTM) of T1R2 or T1R3.
High-intensity sweeteners are often used to mask bitter and other off-flavors in food and pharmaceutical applications.[9] The strong sweet signal can help to suppress the perception of undesirable tastes. Although specific quantitative studies on this compound's bitter masking capabilities are not widely available, its use in the tobacco industry suggests an ability to mask harsh flavors.[5] Its potential for masking the bitterness of active pharmaceutical ingredients (APIs) or other functional ingredients warrants further investigation.
Quantitative Data Summary
Quantitative data on the synergistic effects and off-flavor masking capabilities of this compound are not extensively available in the scientific literature. Researchers are encouraged to generate this data using the protocols provided below. The following table summarizes the known sweetness potency of this compound.
| Compound | Sweetness Potency (vs. Sucrose) | Reference(s) |
| This compound | ~2000x | [1][2] |
Experimental Protocols
This protocol is adapted from methodologies using HEK293 cells stably expressing the human sweet taste receptor (T1R2/T1R3) and a promiscuous G-protein such as Gα16.[5][10]
Objective: To determine the in vitro activation of the sweet taste receptor by this compound and its potential modulation by other compounds.
Materials:
-
HEK293 cell line stably co-expressing human T1R2, T1R3, and Gα16.
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
Test compounds (for modulation assays)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture:
-
Culture the stable HEK293 cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 96-well black, clear-bottom plates at a density of approximately 50,000 cells per well and grow to confluence (typically 24-48 hours).
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Aspirate the culture medium from the cell plate and wash each well with 100 µL of Assay Buffer.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Assay:
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Set the plate reader to record fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) over time.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject the this compound solution (at various concentrations) or the test compound into the wells.
-
Continue recording the fluorescence for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is measured as the change in fluorescence (ΔF) from baseline.
-
Plot the dose-response curve of ΔF versus the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).
-
Objective: To quantitatively assess the synergistic sweetening effect of this compound in combination with another sweetener.[11]
Panelists: A trained panel of 10-15 individuals with demonstrated ability to discriminate and scale sweetness intensity.
Materials:
-
This compound
-
Another sweetener (e.g., Sucralose, Aspartame, Stevia)
-
Deionized water
-
Sucrose for reference standards
-
Sample cups with lids, coded with random three-digit numbers
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound, the second sweetener, and sucrose in deionized water.
-
Determine the equi-sweetness concentrations of this compound and the second sweetener to a series of sucrose solutions (e.g., 2%, 5%, 7%, 10% w/v sucrose). This is done in a preliminary session.
-
Prepare binary mixtures of this compound and the second sweetener at various ratios (e.g., 75:25, 50:50, 25:75) based on their equi-sweet concentrations.
-
-
Sensory Evaluation Session:
-
Panelists are presented with the reference sucrose solutions to anchor their sweetness scale.
-
Panelists then evaluate the individual sweetener solutions and the binary mixture solutions, presented in a randomized order.
-
Panelists rate the sweetness intensity of each sample on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Panelists rinse their mouths with deionized water between samples.
-
-
Data Analysis:
-
Calculate the mean sweetness intensity ratings for each sample.
-
Compare the mean sweetness rating of the mixture to the sum of the mean sweetness ratings of the individual components at their respective concentrations in the mixture.
-
A synergy index can be calculated. A value greater than 1 indicates synergy, a value of 1 indicates an additive effect, and a value less than 1 indicates suppression.
-
References
- 1. GRAS Notices [hfpappexternal.fda.gov]
- 2. femaflavor.org [femaflavor.org]
- 3. cargill.com [cargill.com]
- 4. scribd.com [scribd.com]
- 5. leffingwell.com [leffingwell.com]
- 6. femaflavor.org [femaflavor.org]
- 7. femaflavor.org [femaflavor.org]
- 8. Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrophysiological Recording of Taste Receptor Cells in Response to Perillartine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perillartine is a potent, non-caloric artificial sweetener that elicits a sweet taste perception through its interaction with the sweet taste receptor, a heterodimer of the G protein-coupled receptors TAS1R2 and TAS1R3.[1] Understanding the electrophysiological and downstream signaling events initiated by this compound in taste receptor cells is crucial for the development of novel sweeteners and for comprehending the mechanisms of sweet taste transduction. Notably, this compound has been shown to activate the human TAS1R2 monomer, highlighting a unique interaction with the sweet taste receptor complex.[1][2] This document provides detailed application notes and protocols for the electrophysiological and functional analysis of taste receptor cells in response to this compound.
Data Presentation
Quantitative Analysis of this compound-Induced Taste Receptor Activation
| Species of TAS1R2 Subunit | This compound EC50 (µM) |
| Human | 38.8 ± 5.6 |
| Rhesus Monkey | 53.5 ± 7.8 |
| Squirrel Monkey | 11.2 ± 1.5 |
Data adapted from Cai et al., 2016.[1]
Signaling Pathway
The canonical signaling pathway for sweet taste transduction initiated by sweeteners like this compound involves the activation of the TAS1R2/TAS1R3 G protein-coupled receptor. This compound specifically interacts with the transmembrane domain of the TAS1R2 subunit.[2] This binding event triggers a conformational change in the receptor, leading to the activation of the G protein gustducin. The activated Gα-gustducin subunit, in turn, stimulates phospholipase C β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The subsequent increase in intracellular calcium activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent cation channel. The influx of Na+ ions through TRPM5 depolarizes the taste receptor cell, leading to the generation of action potentials and the release of ATP as a neurotransmitter, which then signals to the afferent gustatory nerve fibers.[3][4][5]
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging of this compound Response in a Heterologous Expression System
This protocol describes a method to measure the intracellular calcium concentration changes in response to this compound in a cell line (e.g., HEK293T) transiently expressing the sweet taste receptor subunits.
Materials:
-
HEK293T cells
-
Expression plasmids for human TAS1R2 and TAS1R3
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES (pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm for Fura-2)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
Co-transfect the cells with the TAS1R2 and TAS1R3 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol. Use an empty vector as a mock transfection control.
-
Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.
-
-
Cell Loading with Calcium Indicator:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Calcium Measurement:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the plate reader to measure the fluorescence intensity at an emission wavelength of ~510 nm following excitation at 340 nm and 380 nm.
-
Record a stable baseline fluorescence for each well for 10-20 seconds.
-
Prepare serial dilutions of this compound in HBSS from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Add the this compound solutions to the wells and continue to record the fluorescence for 1-2 minutes.
-
As a positive control, add a known agonist of the sweet taste receptor (e.g., sucrose or sucralose).
-
As a negative control, add HBSS with the same concentration of DMSO as the this compound solutions.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
-
Normalize the data by dividing the F340/F380 ratio at each time point by the baseline F340/F380 ratio (ΔR/R0).
-
Plot the peak change in the fluorescence ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Patch-Clamp Electrophysiology of Isolated Taste Receptor Cells
This protocol provides a general framework for whole-cell patch-clamp recording from isolated taste receptor cells to measure changes in membrane potential and ion channel activity in response to this compound.
Materials:
-
Mouse or rat circumvallate or foliate papillae
-
Enzyme solution (e.g., a mixture of dispase, collagenase, and trypsin)
-
Standard extracellular solution (Tyrode's solution): 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4
-
Pipette internal solution: 140 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 11 mM EGTA, 2 mM ATP, 0.4 mM GTP, pH 7.2
-
This compound stock solution (in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Inverted microscope with DIC optics
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller and microforge
Procedure:
-
Isolation of Taste Receptor Cells:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect the tongue and isolate the circumvallate or foliate papillae.
-
Incubate the papillae in the enzyme solution to dissociate the epithelial layer.
-
Gently peel the epithelium and mechanically triturate to release individual taste buds and cells.
-
Plate the cell suspension onto a glass coverslip in a recording chamber.
-
-
Patch-Clamp Recording:
-
Place the recording chamber with the isolated taste cells on the stage of the inverted microscope.
-
Continuously perfuse the chamber with the standard extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Under visual guidance, approach a taste receptor cell with the patch pipette.
-
Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp Mode:
-
Record the resting membrane potential of the cell.
-
Apply this compound at various concentrations to the cell via a perfusion system.
-
Record any changes in membrane potential (depolarization or hyperpolarization).
-
Monitor for the generation of action potentials.
-
-
Voltage-Clamp Mode:
-
Hold the cell at a specific membrane potential (e.g., -70 mV).
-
Apply voltage steps to characterize the cell's ion channel composition.
-
Apply this compound and record any changes in inward or outward currents.
-
-
-
Data Analysis:
-
Analyze the recorded traces to quantify changes in resting membrane potential, action potential frequency, and current amplitudes.
-
Construct current-voltage (I-V) relationships in the presence and absence of this compound to identify the ion channels being modulated.
-
References
- 1. Characterization of the Sweet Taste Receptor Tas1r2 from an Old World Monkey Species Rhesus Monkey and Species-Dependent Activation of the Monomeric Receptor by an Intense Sweetener this compound | PLOS One [journals.plos.org]
- 2. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taste transduction and channel synapses in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in taste receptor cell [Ca2+]i modulate chorda tympani responses to bitter, sweet, and umami taste stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CALHM1 ion channel mediates purine ... | Article | H1 Connect [archive.connect.h1.co]
Application Notes and Protocols: Perillartine as a Pharmaceutical Excipient for Taste Masking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Perillartine as a sweetening and taste-masking excipient in pharmaceutical formulations. The information is intended to guide researchers in evaluating its efficacy and compatibility for the development of palatable oral dosage forms.
Introduction to this compound
This compound is a high-intensity sweetener, approximately 2000 times sweeter than sucrose, derived from perillaldehyde, which is extracted from plants of the genus Perilla.[1][2][3][4] Its potent sweetness and unique flavor profile make it a candidate for masking the bitter or otherwise unpleasant taste of active pharmaceutical ingredients (APIs). While it has seen use in the food and tobacco industries, its application in pharmaceuticals is an area of growing interest.[1][2]
Chemical and Physical Properties:
| Property | Value | Reference |
| Chemical Name | (S)-4-(Prop-1-en-2-yl)cyclohex-1-ene-carbaldehyde oxime | [4] |
| Molecular Formula | C₁₀H₁₅NO | [4] |
| Molar Mass | 165.23 g/mol | [4] |
| Appearance | White crystalline powder | [3] |
| Sweetness Index | ~2000x sucrose | [1][4] |
| Solubility | Soluble in DMSO, ethanol, propylene glycol; Insoluble in water | [5] |
Table 1: Physicochemical Properties of this compound. This table summarizes key properties of this compound relevant to its use in pharmaceutical formulations.
Mechanism of Action: Sweet Taste Perception
This compound elicits its sweet taste by activating the sweet taste receptor, a G-protein coupled receptor (GPCR) composed of a heterodimer of two subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3). The interaction of a sweetener like this compound with the TAS1R2 subunit is a species-dependent activation.
Signaling Pathway of Sweet Taste Perception:
Figure 1: Sweet Taste Signaling Pathway. This diagram illustrates the intracellular cascade initiated by the binding of this compound to the TAS1R2/TAS1R3 receptor, leading to the perception of sweetness.
Application in Pharmaceutical Formulations: Taste Masking
The primary application of this compound in pharmaceuticals is as a taste-masking excipient. Its high sweetness intensity allows for its use at very low concentrations, which can be advantageous in formulations where excipient load needs to be minimized.
Illustrative Data on Taste Masking Efficiency:
The following table presents hypothetical data to illustrate how the taste-masking efficiency of this compound could be quantified.
| Bitter API | API Concentration (mg/mL) | This compound Concentration (w/v %) | Bitterness Score (0-10 Scale) | Sweetness Score (0-10 Scale) | Overall Palatability (1-5 Scale) |
| Quinine HCl | 0.5 | 0 (Control) | 8.5 ± 0.5 | 0 | 1.2 ± 0.3 |
| 0.5 | 0.005 | 4.2 ± 0.6 | 3.5 ± 0.4 | 3.1 ± 0.4 | |
| 0.5 | 0.010 | 2.1 ± 0.4 | 5.8 ± 0.5 | 4.5 ± 0.3 | |
| Ibuprofen | 20 | 0 (Control) | 7.8 ± 0.7 | 0 | 1.5 ± 0.2 |
| 20 | 0.010 | 3.5 ± 0.5 | 4.1 ± 0.3 | 3.8 ± 0.5 | |
| 20 | 0.020 | 1.8 ± 0.3 | 6.2 ± 0.4 | 4.7 ± 0.2 |
Table 2: Illustrative Taste Masking Efficiency of this compound. This hypothetical data demonstrates the potential of this compound to reduce the bitterness and improve the palatability of two different bitter APIs in a liquid formulation. The scores are presented as mean ± standard deviation.
Experimental Protocols
This protocol outlines a method for evaluating the taste-masking effectiveness of this compound in a liquid oral formulation using a trained human sensory panel.
Experimental Workflow:
Figure 2: Experimental Workflow for Sensory Evaluation. This diagram outlines the key steps in conducting a sensory panel evaluation for taste masking.
Methodology:
-
Panelist Selection and Training:
-
Recruit 10-15 healthy, non-smoking adult volunteers.
-
Train panelists to identify and rate the intensity of basic tastes (sweet, sour, bitter, salty, umami) using standard solutions (e.g., sucrose for sweet, citric acid for sour, quinine hydrochloride for bitter).
-
Familiarize panelists with the specific bitter API and the rating scale to be used (e.g., a 0-10 numerical scale where 0 is no bitterness and 10 is extremely bitter).
-
-
Formulation Preparation:
-
Control Formulation: Prepare a solution or suspension of the bitter API in a suitable vehicle (e.g., purified water, buffered solution) at the target concentration.
-
Test Formulations: Prepare identical formulations to the control, but with the addition of varying concentrations of this compound (e.g., 0.005%, 0.01%, 0.02% w/v). Ensure complete dissolution or uniform suspension of all components.
-
-
Sensory Evaluation Session:
-
Conduct the session in a controlled environment (odor-free, consistent lighting and temperature).
-
Provide panelists with a 10 mL sample of each formulation in a randomized and blinded manner.
-
Instruct panelists to swirl the sample in their mouth for 10 seconds and then expectorate.
-
Panelists will then rate the perceived bitterness, sweetness, and overall palatability on the provided scales.
-
A rinse with purified water and a waiting period of at least 5 minutes should be enforced between samples to cleanse the palate.
-
-
Data Analysis:
-
Collect the rating scores from all panelists.
-
Calculate the mean and standard deviation for each attribute for each formulation.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if there are significant differences in bitterness perception between the control and test formulations. A p-value of <0.05 is typically considered statistically significant.
-
This protocol describes a method to assess the chemical and physical stability of this compound when mixed with other common pharmaceutical excipients.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Responsive Sensory Evaluation to Develop Flexible Taste-Masked Paediatric Primaquine Tablets against Malaria for Low-Resource Settings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"optimization of Perillartine synthesis yield and purity"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Perillartine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Suboptimal Reaction pH: The pH of the reaction mixture is crucial for the oximation of perillaldehyde.
-
Recommendation: Adjust the pH to an optimal range. A study has shown that a pH of 6.5 in an acid-base buffer solution can significantly increase the yield.[1]
-
-
Incorrect Molar Ratio of Reactants: An inappropriate ratio of perillaldehyde to hydroxylamine hydrochloride can lead to incomplete conversion.
-
Recommendation: Optimize the molar ratio. A molar ratio of 1:7 (perillyl aldehyde to hydroxylamine hydrochloride) has been reported to produce a high yield.[1]
-
-
Non-optimal Reaction Temperature: The reaction temperature influences the rate of reaction and the formation of byproducts.
-
Recommendation: Maintain the reaction temperature at 40°C for the oximation reaction. This has been identified as an optimal condition.[1]
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Recommendation: Ensure a sufficient reaction time. A reaction time of 6 hours has been shown to be effective.[1]
-
-
Decomposition of this compound: The product might be degrading under the reaction or workup conditions.
-
Recommendation: The optimized conditions mentioned above (pH 6.5, 40°C) have been shown to restrain the decomposition of this compound.[1]
-
Issue 2: Low Purity of this compound
Possible Causes and Solutions:
-
Formation of Byproducts: The reaction of perillaldehyde with hydroxylamine can sometimes lead to the formation of unwanted side products.
-
Recommendation: Adhering to the optimized reaction conditions (pH, temperature, molar ratio) can minimize byproduct formation.[1]
-
-
Residual Starting Materials: Unreacted perillaldehyde or hydroxylamine hydrochloride may remain in the product mixture.
-
Recommendation: Ensure the reaction goes to completion by following the recommended reaction time and conditions.[1] Proper workup and purification are also essential.
-
-
Ineffective Purification Method: The chosen purification method may not be sufficient to remove all impurities.
-
Recommendation: Recrystallization from a suitable solvent, such as ethyl acetate, is an effective method for purifying this compound.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the oximation of perillaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium carbonate.[3]
Q2: What are the optimal reaction conditions for the synthesis of this compound from perillyl aldehyde?
A2: Optimal reaction conditions reported for achieving high yield and purity are a pH of 6.5, a molar ratio of perillyl aldehyde to hydroxylamine hydrochloride of 1:7, and a reaction temperature of 40°C for 6 hours.[1]
Q3: What kind of yield and purity can be expected under optimal conditions?
A3: Under the optimal conditions described above, a yield of 91.1% and a purity of 98.20% have been achieved.[1]
Q4: Can this compound be synthesized from other starting materials besides perillaldehyde?
A4: Yes, this compound can be synthesized from limonene or β-pinene.[4][5] These multi-step syntheses typically involve the conversion of the starting material to perillyl alcohol, followed by oxidation to perillaldehyde, and then oximation to this compound.[5]
Q5: What are some common impurities in this compound synthesis and how can they be removed?
A5: Common impurities can include unreacted starting materials and byproducts from side reactions. Purification can be effectively achieved through recrystallization from ethyl acetate to yield colorless blocks of this compound.[2]
Q6: Are there any known issues with the stability of this compound?
A6: this compound can decompose under certain conditions. However, conducting the synthesis at a controlled pH of 6.5 and a temperature of 40°C can help restrain its decomposition.[1]
Data Presentation
Table 1: Optimized Reaction Conditions for this compound Synthesis from Perillyl Aldehyde
| Parameter | Optimal Value | Reference |
| pH | 6.5 | [1] |
| Molar Ratio (Perillyl Aldehyde:Hydroxylamine HCl) | 1:7 | [1] |
| Temperature | 40°C | [1] |
| Reaction Time | 6 hours | [1] |
| Resulting Yield | 91.1% | [1] |
| Resulting Purity | 98.20% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Perillaldehyde
This protocol is based on literature reports for the oximation of perillaldehyde.[1][2]
Materials:
-
Perillaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Water
-
Ethyl acetate (for recrystallization)
-
Acid-base buffer solution (to maintain pH 6.5)
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride in water.
-
Add sodium carbonate to the hydroxylamine hydrochloride solution.
-
To this solution, add perillaldehyde. The recommended molar ratio of perillyl aldehyde to hydroxylamine hydrochloride is 1:7.[1]
-
Maintain the pH of the reaction mixture at 6.5 using an appropriate buffer system.[1]
-
Heat the mixture to 40°C and maintain this temperature for 6 hours with stirring.[1]
-
After the reaction is complete, cool the solution to allow the solid product to form.
-
Collect the solid product by filtration.
-
For further purification, heat the solid product in water for 2 hours, cool, and filter again. Repeat this washing step.[2]
-
Recrystallize the crude product from ethyl acetate to obtain pure, colorless blocks of this compound.[2]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Study on synthesis of this compound from perillyl aldehyde | Semantic Scholar [semanticscholar.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Buy this compound | 138-91-0 [smolecule.com]
- 4. EP0969732A1 - Chewing gum products containing this compound and method of making the same - Google Patents [patents.google.com]
- 5. Study on Synthesis of this compound - Master's thesis - Dissertation [dissertationtopic.net]
"troubleshooting Perillartine instability in acidic conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of Perillartine in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound formulation losing sweetness or showing unexpected analytical peaks when prepared in an acidic solution?
A1: this compound, being an oxime, is susceptible to acid-catalyzed hydrolysis. In the presence of acid (H+), the C=N bond of the oxime is attacked by water, leading to its breakdown. This reaction, detailed in the degradation pathway below, cleaves this compound back into its constituent molecules: perillaldehyde and hydroxylamine.[1][2][3] The loss of the intact this compound structure results in a loss of its characteristic sweetness, and the appearance of the degradation products can be observed as new peaks in analytical methods like HPLC.
Q2: What is the primary degradation pathway for this compound in an acidic environment?
A2: The primary degradation pathway is acid-catalyzed hydrolysis. The reaction mechanism involves the protonation of the oxime nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an unstable intermediate that subsequently decomposes into perillaldehyde and hydroxylamine.[1][3][4]
Diagram 1: Acid-Catalyzed Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis of this compound into non-sweet degradation products.
Q3: What factors influence the rate of this compound degradation?
A3: The rate of degradation is primarily influenced by the following factors:
-
pH: The hydrolysis of oximes is catalyzed by acid.[2] Generally, the rate of hydrolysis increases as the pH decreases (i.e., as acidity increases).[1]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1][5] Storing solutions at elevated temperatures will accelerate the degradation process.
-
Concentration: In some cases, the concentration of the oxime itself can influence the rate of decomposition.[6]
-
Matrix Components: The presence of other components in the formulation, such as buffers or metal ions, could potentially influence the stability.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To enhance stability, consider the following strategies:
-
pH Control: Maintain the pH of the solution as high as is feasible for your application. Since the hydrolysis is acid-catalyzed, even a small increase in pH can significantly reduce the degradation rate. Use a robust buffering system to maintain a stable pH.
-
Temperature Control: Prepare and store this compound solutions at reduced temperatures (e.g., 2-8°C) to slow down the hydrolysis kinetics. Avoid prolonged exposure to high temperatures.
-
Formulation Strategy: If applicable, consider formulating this compound in a non-aqueous or low-water-activity system. Encapsulation or creating an emulsion could also protect the oxime from the acidic aqueous environment.
-
Prepare Fresh: For critical applications, prepare this compound solutions fresh before use to minimize the impact of degradation over time.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound instability.
Diagram 2: Troubleshooting Workflow for this compound Instability
Caption: A logical workflow to diagnose and address this compound instability issues.
Quantitative Data on Stability
| pH | Temperature | Time (hours) | % this compound Remaining (Illustrative) |
| 2.0 | 40°C | 24 | 65% |
| 2.0 | 40°C | 48 | 42% |
| 3.0 | 40°C | 24 | 85% |
| 3.0 | 40°C | 48 | 72% |
| 4.0 | 40°C | 48 | 95% |
| 4.0 | 25°C | 48 | >99% |
Experimental Protocols
Protocol 1: Forced Acidic Degradation Study of this compound using RP-HPLC
This protocol outlines a typical forced degradation study to assess the stability of this compound under acidic conditions, in line with ICH guidelines.[5][7][8]
Objective: To intentionally degrade this compound under controlled acidic stress to identify degradation products and establish the stability-indicating nature of an analytical HPLC method.
Diagram 3: Experimental Workflow for Stability Assessment
Caption: Standard workflow for conducting a forced degradation study of this compound.
1. Reagents and Equipment:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 1M and 0.1M solutions
-
Sodium hydroxide (NaOH), 1M and 0.1M solutions (for neutralization)
-
Volumetric flasks and pipettes
-
HPLC system with a UV/PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled incubator or water bath
-
pH meter
2. HPLC Method (Example):
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). This must be optimized to ensure separation of this compound from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm (or lambda max of this compound)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Standard: Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 50 µg/mL).
-
Stress Sample (t=0): To a volumetric flask, add an aliquot of the stock solution and dilute with mobile phase to the target concentration (e.g., 50 µg/mL). Inject immediately. This is your unstressed control.
-
Acid Stress Sample: In a flask, mix an aliquot of the this compound stock solution with 0.1M HCl. Place the flask in a 60°C water bath. The goal is to achieve 5-20% degradation.[7]
4. Experimental Procedure:
-
Initiate the acid stress experiment as described above.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., add 1 mL of 0.1M NaOH to 1 mL of the 0.1M HCl sample).
-
Dilute the neutralized sample with the mobile phase to the target concentration (e.g., 50 µg/mL).
-
Inject the sample into the HPLC system.
5. Data Analysis:
-
Integrate the peak areas for this compound and any degradation products in the chromatograms.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Use a PDA detector to assess the peak purity of the this compound peak to ensure no co-eluting degradants.
-
The primary degradation product should correspond to the retention time of a perillaldehyde standard, if available.[9][10]
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02766B [pubs.rsc.org]
- 5. ijcrt.org [ijcrt.org]
- 6. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Determination of perillaldehyde in perilla herbs using relative molar sensitivity to single-reference diphenyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating Perillartine Stereoisomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the separation of Perillartine stereoisomers.
Troubleshooting Guides
This section addresses common issues encountered during the method development for separating this compound stereoisomers using chiral chromatography (HPLC/SFC).
Issue 1: Poor or No Resolution of Enantiomers
| Potential Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | This compound, a monoterpene oxime, is often amenable to separation on polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based CSPs. If initial results are poor, screen different types of these columns. Immobilized polysaccharide phases can offer broader solvent compatibility. |
| Incorrect Mobile Phase Composition | Normal Phase (HPLC/SFC): Optimize the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact selectivity. For SFC, adjust the co-solvent (e.g., methanol, ethanol) percentage in supercritical CO2. |
| Reversed-Phase (HPLC): Vary the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase can be critical for ionizable compounds; however, this compound is neutral. | |
| Inadequate Mobile Phase Additives | For neutral compounds like this compound, additives are less common in normal phase. However, in some cases, a small amount of an acid or base (e.g., 0.1% trifluoroacetic acid or diethylamine) can improve peak shape and resolution, even for neutral analytes, by interacting with residual silanols on the silica support.[1] |
| Suboptimal Temperature | Temperature affects the thermodynamics of the chiral recognition process.[2] Screen a range of temperatures (e.g., 10°C to 40°C). Lower temperatures often improve resolution but may increase backpressure and analysis time. |
| Low Flow Rate | While lower flow rates can sometimes enhance resolution, excessively low rates can lead to band broadening due to diffusion. It is important to determine the optimal flow rate for your specific column and conditions. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Suggested Solution |
| Column Overload | Reduce the sample concentration or injection volume. Chiral stationary phases can be more susceptible to overloading than achiral phases. |
| Secondary Interactions with Silica Support | Add a mobile phase modifier to mask active sites on the silica support. For normal phase, a small amount of a polar solvent like ethanol can be effective. |
| Inappropriate Sample Solvent | The sample solvent should be as weak as or weaker than the mobile phase to prevent peak distortion. Ideally, dissolve the sample in the mobile phase. |
| Column Contamination | Flush the column with a strong, compatible solvent to remove strongly retained impurities. For immobilized polysaccharide columns, a wider range of strong solvents can be used for cleaning. |
| Extra-column Dead Volume | Ensure all tubing and connections between the injector, column, and detector are as short as possible and have a small internal diameter. |
Issue 3: Irreproducible Results (Shifting Retention Times or Resolution)
| Potential Cause | Suggested Solution |
| Insufficient Column Equilibration | Chiral columns, especially polysaccharide-based ones, can require longer equilibration times. Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection and after any change in mobile phase composition. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure solvents are of high purity and are miscible. For mobile phases with additives, ensure they are fully dissolved and stable. |
| Temperature Fluctuations | Use a column oven to maintain a constant and consistent temperature. Even small ambient temperature changes can affect retention times and selectivity. |
| Column Memory Effects | If the column has been used with different mobile phases or additives, trace amounts may be retained and affect subsequent analyses. Dedicate columns to specific methods or employ a rigorous washing procedure between method changes. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising types of chiral stationary phases (CSPs) for separating this compound stereoisomers?
A1: Based on the structure of this compound (a cyclic monoterpene), polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IA, IB, IC) and cyclodextrin-based CSPs (e.g., Cyclobond™) are the most promising candidates.[3] Polysaccharide phases often show broad applicability for a wide range of chiral compounds, while cyclodextrins are effective for compounds that can fit into their hydrophobic cavity.
Q2: Should I start with HPLC or SFC for method development?
A2: Both techniques are viable. Supercritical Fluid Chromatography (SFC) often offers faster separations and is considered a "greener" technique due to the use of CO2 as the primary mobile phase component.[4] However, HPLC is more widely available in many laboratories. If you have access to both, SFC can be an excellent starting point for screening due to its high throughput.
Q3: What are typical starting conditions for screening on a polysaccharide column?
A3: For a normal phase HPLC separation, a good starting point would be a mobile phase of hexane or heptane with a modifier like isopropanol or ethanol in a 90:10 (v/v) ratio. The flow rate would typically be between 0.5 and 1.0 mL/min for a 4.6 mm ID column. For SFC, a common starting condition is 10-20% methanol or ethanol in supercritical CO2.
Q4: How important is the choice of the alcohol modifier (e.g., isopropanol vs. ethanol) in the mobile phase?
A4: The choice of alcohol modifier can have a significant impact on selectivity and resolution. Ethanol and isopropanol have different hydrogen bonding properties and steric profiles, which can alter the interaction between the analyte and the CSP. It is often beneficial to screen both to find the optimal modifier.
Q5: My resolution is good, but the analysis time is too long. How can I speed it up?
A5: You can try increasing the flow rate, but be mindful that this may reduce resolution. Another approach is to increase the percentage of the polar modifier in the mobile phase, which will decrease retention times. For SFC, increasing the co-solvent percentage will also reduce analysis time. If using a long column, a shorter column with the same packing material can be used to reduce the run time, though this might also decrease the overall resolution.
Experimental Protocols
The following are representative experimental protocols for the chiral separation of this compound stereoisomers. These should be considered as starting points for method development and will likely require optimization.
Protocol 1: Chiral HPLC on a Polysaccharide-Based CSP (Normal Phase)
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose derivative), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in the mobile phase at a concentration of 1 mg/mL. |
Protocol 2: Chiral SFC on a Polysaccharide-Based CSP
| Parameter | Condition |
| Column | Chiralpak® IA (immobilized amylose derivative), 150 x 4.6 mm, 3 µm |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35°C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve this compound in methanol at a concentration of 1 mg/mL. |
Protocol 3: Chiral HPLC on a Cyclodextrin-Based CSP (Reversed-Phase)
| Parameter | Condition |
| Column | Cyclobond™ I 2000 DMP (dimethylphenyl carbamate β-cyclodextrin), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Water / Acetonitrile (60:40, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 20°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in the mobile phase at a concentration of 1 mg/mL. |
Data Presentation
The following tables summarize typical starting parameters for chiral method development for this compound stereoisomers on different chromatography systems.
Table 1: HPLC Method Development Parameters
| Parameter | Polysaccharide CSP (Normal Phase) | Cyclodextrin CSP (Reversed-Phase) |
| Stationary Phase | Amylose or Cellulose derivative | Derivatized β-cyclodextrin |
| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol | Water/Acetonitrile or Water/Methanol |
| Modifier Range | 5 - 20% alcohol | 30 - 70% organic |
| Flow Rate (4.6 mm ID) | 0.5 - 1.5 mL/min | 0.5 - 1.2 mL/min |
| Temperature Range | 15 - 40°C | 15 - 40°C |
Table 2: SFC Method Development Parameters
| Parameter | Polysaccharide CSP |
| Stationary Phase | Immobilized Amylose or Cellulose derivative |
| Mobile Phase | Supercritical CO2 / Co-solvent |
| Co-solvent Options | Methanol, Ethanol, Isopropanol |
| Co-solvent Range | 5 - 40% |
| Flow Rate (4.6 mm ID) | 2 - 5 mL/min |
| Back Pressure | 100 - 200 bar |
| Temperature Range | 30 - 50°C |
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Poor Resolution.
References
"overcoming matrix effects in Perillartine analysis"
Welcome to the technical support center for the analysis of Perillartine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of this compound, with a focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in this compound analysis?
A1: A matrix effect is the alteration of an analytical signal, typically suppression or enhancement, caused by co-eluting components from the sample matrix (everything in the sample except the analyte). In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these interferences can affect the ionization efficiency of this compound, leading to inaccurate and imprecise quantification.[1][2] Given that this compound is often analyzed in complex food and beverage matrices, which are rich in sugars, acids, and other additives, the potential for significant matrix effects is high.
Q2: How can I quantitatively assess if matrix effects are impacting my this compound analysis?
A2: The most common method is the post-extraction spike comparison.[3] This involves comparing the signal response of this compound in two different samples:
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Set A: A standard solution of this compound prepared in a pure solvent.
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Set B: A blank sample matrix (e.g., a beverage without this compound) that has been subjected to your entire sample preparation process, and then spiked with this compound at the same concentration as Set A.
The Matrix Effect (%) is calculated as: (Signal Response of Set B / Signal Response of Set A) * 100
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[3]
Q3: What are the primary strategies to overcome matrix effects for this compound?
A3: Strategies can be grouped into three main categories:
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Optimize Sample Preparation: The goal is to remove interfering components. Techniques like Solid-Phase Extraction (SPE) are highly effective.[4] Given this compound's moderate hydrophobicity (logP ≈ 2.7), a reversed-phase SPE sorbent (e.g., C18) is a suitable choice.
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Improve Chromatographic Separation: Modifying your LC method to better resolve this compound from co-eluting matrix components can significantly reduce interference.[5]
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Compensate for the Effect: If matrix effects cannot be eliminated, they can be compensated for by using matrix-matched calibration curves or a suitable stable isotope-labeled internal standard.[6]
Q4: When should I use a matrix-matched calibration versus simple solvent-based calibration?
A4: A solvent-based calibration curve is only reliable if you have demonstrated the absence of significant matrix effects. If you observe matrix effects (e.g., a value outside of 85-115% in your assessment), a matrix-matched calibration curve is necessary for accurate quantification.[1] This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.
Q5: What are common food matrices where this compound is found and what challenges do they present?
A5: this compound is used as a sweetener in products like beverages, chewing gum, and confectionery.
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Beverages: Can contain high concentrations of sugars, acids (e.g., citric acid), and preservatives that can cause ion suppression.[5]
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Chewing Gum & Confectionery: These matrices are complex and often require extensive extraction procedures to isolate the analyte from fats, waxes, and gelling agents before cleanup.
Troubleshooting Guides
Issue: Poor Recovery of this compound During Sample Preparation
| Possible Cause | Troubleshooting Action |
| Inappropriate SPE Sorbent/Protocol | This compound is moderately non-polar. Ensure you are using a reversed-phase (e.g., C18) SPE cartridge. Optimize the wash step to remove polar interferences without eluting this compound (e.g., use a weak organic solvent mix like 5-10% methanol in water). Ensure the elution solvent is strong enough to recover this compound (e.g., methanol or acetonitrile). |
| Analyte Loss During Evaporation | If your protocol involves a solvent evaporation step, avoid excessive heat or overly strong nitrogen flow, as this can lead to the loss of semi-volatile compounds. |
| Incomplete Extraction from Solid/Semi-Solid Matrix | For matrices like chewing gum, ensure the sample is adequately dissolved or dispersed in a suitable solvent (e.g., an organic solvent) before proceeding to cleanup steps like SPE. |
Issue: High Signal Suppression in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Action |
| Co-elution with Matrix Components | Modify the LC gradient to improve separation. A slower, shallower gradient around the retention time of this compound can help resolve it from interfering compounds. |
| Insufficient Sample Cleanup | The sample extract is not clean enough. Implement or enhance a cleanup step like Solid-Phase Extraction (SPE). Consider using different SPE sorbents or adding a secondary cleanup step. |
| High Concentration of Non-Volatile Salts | If the matrix is high in salts (e.g., certain beverages), this can suppress the ESI signal. Dilute the sample with the initial mobile phase before injection. A 10-fold dilution can often mitigate salt effects without compromising sensitivity on modern instruments.[5] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect and Recovery
Objective: To quantitatively determine the matrix effect and the recovery of the extraction procedure for this compound in a beverage matrix.
Materials:
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Blank beverage matrix (sweetener-free)
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This compound standard
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Methanol (HPLC grade)
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Water (HPLC grade)
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SPE Cartridges (e.g., C18, 500 mg, 6 mL)
Procedure:
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Prepare Three Sample Sets:
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Set 1 (Neat Standard): Prepare a 100 ng/mL solution of this compound in 50:50 methanol/water. This represents 100% response without matrix or recovery loss.
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Set 2 (Post-Extraction Spike): Take 10 mL of the blank beverage, process it through the extraction and cleanup procedure (Protocol 2 below). Before the final volume adjustment, spike with this compound to achieve a theoretical concentration of 100 ng/mL.
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Set 3 (Pre-Extraction Spike): Take 10 mL of the blank beverage and spike it with this compound to a concentration of 100 ng/mL before starting the extraction and cleanup procedure.
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Analyze: Analyze all three sets by LC-MS/MS.
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Calculate:
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Matrix Effect (%) = ([Peak Area of Set 2] / [Peak Area of Set 1]) * 100
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Recovery (%) = ([Peak Area of Set 3] / [Peak Area of Set 2]) * 100
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Protocol 2: Sample Preparation of a Beverage Sample using SPE
Objective: To extract and clean up this compound from a beverage sample for LC-MS/MS analysis.
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Sample Pre-treatment: Degas carbonated beverages by sonication. Centrifuge any samples with particulate matter.
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SPE Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
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Sample Loading: Load 10 mL of the beverage sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
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Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
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Elution: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.
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Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol/water). Vortex to mix and transfer to an autosampler vial for analysis.
Data Presentation
Disclaimer: The following data is illustrative and representative of typical values for sweetener analysis in complex matrices. Actual results will vary based on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Illustrative Matrix Effects for this compound in Various Food Matrices
| Matrix Type | Sample Preparation | Average Matrix Effect (%) | Predominant Effect |
| Carbonated Beverage | Dilute & Shoot (1:10) | 75% | Suppression |
| Carbonated Beverage | SPE Cleanup | 92% | Minimal Suppression |
| Chewing Gum | Solvent Extraction + SPE | 88% | Suppression |
| Hard Candy | Dissolution + SPE | 95% | Minimal Suppression |
Table 2: Illustrative Method Validation Data for this compound in a Carbonated Beverage using SPE and LC-MS/MS
| Parameter | Result |
| Recovery | 94.5% |
| Matrix Effect | 92.1% (Suppression) |
| Precision (RSD%) | < 5% |
| Linearity (R²) | > 0.998 |
| LOD (Limit of Detection) | 0.1 µg/L |
| LOQ (Limit of Quantification) | 0.5 µg/L |
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
"reducing the aftertaste of Perillartine in formulations"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perillartine. The focus is on practical solutions for reducing its characteristic aftertaste in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is the taste profile of this compound and what causes the aftertaste?
This compound is a high-intensity sweetener, approximately 2000 times sweeter than sucrose.[1] However, its commercial application is often limited by a distinct aftertaste, which is commonly described as bitter, metallic, and having a menthol-licorice character.[1] The low water solubility of this compound also contributes to its lingering aftertaste. The bitter component of the aftertaste is likely due to the activation of T2R (Taste 2 Receptor) bitter taste receptors on the tongue. The metallic sensation may be associated with the activation of TRPV1 (Transient Receptor Potential Vanilloid 1) receptors, which are also involved in trigeminal sensations.
Q2: What are the primary strategies for reducing the aftertaste of this compound?
The main approaches to mitigate the aftertaste of this compound in formulations include:
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Encapsulation: Creating a physical barrier around the this compound particles to prevent them from interacting with taste receptors in the oral cavity.
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Complexation: Forming inclusion complexes with molecules like cyclodextrins to mask the taste.
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Controlled Release: Modifying the formulation to control the rate at which this compound is released, thereby minimizing the concentration available to bind to taste receptors at any given time.
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Flavor Masking: Utilizing strong and complementary flavors, such as peppermint, to overpower or mask the undesirable aftertaste.[1]
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Chemical Modification: Synthesizing analogs of this compound with improved taste profiles, such as 8,9-epoxythis compound, which is reported to be more water-soluble with little to no bitter aftertaste.[1]
Q3: Can the trigeminal effects of this compound be utilized to improve a formulation?
Yes. This compound can induce trigeminal sensations such as tingling, numbing, and a cooling/warming effect.[1] These sensations can be perceived as desirable in certain products, like chewing gum, where they can contribute to a long-lasting flavor perception and a sensation of freshness.[1] Formulations can be designed to enhance these trigeminal effects while minimizing the negative aftertaste.
Troubleshooting Guides
Issue 1: Pronounced Bitter and Metallic Aftertaste in a Liquid Formulation
Problem: A liquid formulation containing this compound exhibits a strong, unpleasant bitter and metallic aftertaste, leading to poor palatability.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| High concentration of free this compound in solution. | Cyclodextrin Complexation: Form an inclusion complex with β-cyclodextrin or its derivatives (e.g., hydroxypropyl-β-cyclodextrin) to encapsulate the this compound molecule and reduce its interaction with taste receptors. | See Experimental Protocol 1: Cyclodextrin Inclusion Complexation of this compound . |
| Slow dissolution and lingering of this compound particles. | Polymer Encapsulation: Encapsulate this compound in a polymer matrix to control its release. This can be achieved through techniques like spray drying or coacervation. | See Experimental Protocol 2: Microencapsulation of this compound using Spray Drying . |
| Inadequate masking of the inherent aftertaste. | Optimized Flavor System: Incorporate strong, complementary flavors like peppermint, menthol, or citrus to mask the aftertaste. The cooling effect of menthol can also help to distract from the bitterness. | See Experimental Protocol 3: Sensory Evaluation of Flavor Masking Efficiency . |
Issue 2: Inconsistent Sweetness and Aftertaste Profile in a Solid Dosage Form (e.g., Tablet, Powder)
Problem: A solid formulation with this compound shows variability in its taste profile from batch to batch, with some exhibiting a more intense aftertaste than others.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Inhomogeneous distribution of this compound. | Granulation with a Taste-Masking Excipient: Granulate the this compound with a suitable excipient like mannitol or a polymer before incorporating it into the final blend. This can improve content uniformity and taste consistency. | A standard wet or dry granulation process can be adapted. The key is to ensure uniform mixing of this compound with the chosen excipient. |
| Particle size variation of this compound. | Controlled Particle Size Reduction: Mill the this compound to a consistent and fine particle size. Smaller particles can sometimes have a less intense aftertaste due to faster dissolution and clearance, but this needs to be balanced with the risk of increased interaction with taste receptors. | Particle size analysis using laser diffraction should be performed to ensure batch-to-batch consistency. |
| Interaction with other excipients. | Excipient Compatibility Studies: Conduct compatibility studies to ensure that other excipients in the formulation are not exacerbating the aftertaste of this compound. | Store binary mixtures of this compound and each excipient under accelerated stability conditions and evaluate for any changes in taste profile using a trained sensory panel. |
Data Presentation
Table 1: Quantitative Sensory Analysis of this compound Formulations (Hypothetical Data)
| Formulation ID | This compound Concentration (ppm) | Taste-Masking Technology | Mean Bitterness Score (0-10 Scale) | Mean Aftertaste Duration (seconds) | Panelist Preference Ranking |
| PER-001 | 500 | None (Control) | 8.2 ± 1.1 | 125 ± 15 | 5 |
| PER-002 | 500 | β-Cyclodextrin (1:1 molar ratio) | 3.5 ± 0.8 | 45 ± 8 | 2 |
| PER-003 | 500 | Ethylcellulose Encapsulation | 4.1 ± 0.9 | 52 ± 10 | 3 |
| PER-004 | 500 | Peppermint Flavor (0.5%) | 6.5 ± 1.3 | 98 ± 12 | 4 |
| PER-005 | 500 | β-Cyclodextrin + Peppermint Flavor | 2.1 ± 0.5 | 30 ± 5 | 1 |
Note: Data are hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Experimental Protocol 1: Cyclodextrin Inclusion Complexation of this compound
Objective: To prepare an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to reduce its bitter aftertaste.
Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
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Magnetic stirrer
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Freeze-dryer
Methodology:
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Preparation of HP-β-CD Solution: Dissolve HP-β-CD in deionized water at a concentration of 10% (w/v) with continuous stirring.
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Addition of this compound: Slowly add this compound to the HP-β-CD solution to achieve a 1:1 molar ratio.
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Complexation: Stir the mixture at room temperature for 24 hours to allow for the formation of the inclusion complex.
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Lyophilization: Freeze the resulting solution at -80°C and then lyophilize it for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
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Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Sensory Evaluation: Prepare solutions of the complex and a control (uncomplexed this compound) at the same concentration and evaluate the taste profile using a trained sensory panel.
Experimental Protocol 2: Microencapsulation of this compound using Spray Drying
Objective: To encapsulate this compound within a polymer matrix to control its release and mask its aftertaste.
Materials:
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This compound
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Ethylcellulose (or other suitable polymer)
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Ethanol (or appropriate solvent for the polymer)
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Spray dryer
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Homogenizer
Methodology:
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Preparation of Coating Solution: Dissolve ethylcellulose in ethanol to form a 5% (w/v) solution.
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Dispersion of this compound: Disperse this compound in the polymer solution at a desired core-to-wall ratio (e.g., 1:2).
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Homogenization: Homogenize the dispersion to ensure uniform particle size distribution.
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Spray Drying: Atomize the dispersion into the spray dryer. Typical operating conditions would be an inlet temperature of 120-140°C and an outlet temperature of 70-90°C. The feed rate should be adjusted to ensure efficient drying.
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Collection and Characterization: Collect the resulting microcapsules. Characterize the microcapsules for encapsulation efficiency, particle size, and morphology (using Scanning Electron Microscopy - SEM).
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In Vitro Release and Sensory Evaluation: Conduct in vitro release studies in simulated salivary fluid to assess the release profile. Perform sensory evaluation of the microencapsulated this compound in a suitable food or pharmaceutical base.
Experimental Protocol 3: Sensory Evaluation of Flavor Masking Efficiency
Objective: To quantitatively assess the effectiveness of different flavor systems in masking the aftertaste of this compound.
Methodology:
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Panelist Training: Train a panel of 10-12 individuals to recognize and rate the intensity of bitterness, metallic aftertaste, and specific trigeminal sensations on a labeled magnitude scale (e.g., 0-10).
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Sample Preparation: Prepare a series of samples containing a fixed concentration of this compound and varying concentrations and types of masking flavors (e.g., peppermint oil, menthol, citrus extracts). Include a control sample with only this compound.
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Evaluation Procedure:
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Present the samples to the panelists in a randomized and blinded manner.
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Instruct panelists to rinse their mouths with water before and between samples.
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Ask panelists to rate the intensity of sweetness, bitterness, metallic aftertaste, and any trigeminal sensations at specific time points (e.g., immediately, 30 seconds, 60 seconds, and 120 seconds after expectoration).
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Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences in taste attributes between the different formulations.
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway for this compound's aftertaste and trigeminal effects.
Caption: General experimental workflow for reducing this compound's aftertaste.
References
"troubleshooting low signal intensity in Perillartine mass spectrometry"
Welcome to the technical support center for the mass spectrometry analysis of Perillartine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low signal intensity, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity when analyzing this compound by mass spectrometry?
Low signal intensity for this compound can arise from several factors, spanning from sample preparation to the instrument settings. The most frequent causes include:
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Suboptimal Ionization: this compound, an oxime, has specific ionization requirements. The choice of ionization technique (e.g., ESI, APCI) and polarity (positive or negative ion mode) is critical.
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Poor Sample Preparation: Inadequate sample cleanup can lead to the presence of interfering compounds from the sample matrix, causing ion suppression. This compound's low solubility can also be a factor if not addressed during sample preparation.
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Matrix Effects: Co-eluting substances from the sample matrix can compete with this compound for ionization, thereby reducing its signal intensity.
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Incorrect Instrument Parameters: Non-optimized source conditions, such as gas flows, temperatures, and voltages, can significantly impact the ionization efficiency and stability of the this compound ion.
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Analyte Instability: this compound may be susceptible to degradation under certain pH or temperature conditions during sample preparation and analysis.
Q2: Which ionization mode, positive or negative, is more suitable for this compound analysis?
This compound possesses a hydroxyl group on the oxime moiety, making it amenable to deprotonation in negative ion mode (ESI-) to form the [M-H]⁻ ion. However, the nitrogen atom in the oxime can also be protonated, making positive ion mode (ESI+) a viable option to detect the [M+H]⁺ ion. The optimal mode can be matrix-dependent, and it is recommended to screen both polarities during method development.
Q3: How can I improve the solubility of this compound for LC-MS analysis?
This compound has low aqueous solubility. To improve its dissolution for LC-MS analysis, consider the following:
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Solvent Selection: Use a higher percentage of organic solvent (e.g., methanol or acetonitrile) in the initial sample diluent.
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pH Adjustment: The pH of the sample solvent can influence the solubility of this compound. Experiment with slight acidification or basification, keeping in mind the compatibility with your chromatographic conditions.
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Sonication: Briefly sonicating the sample can aid in dissolution.
Q4: What are some common adducts observed for this compound in mass spectrometry?
In addition to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule, this compound may form adducts with components of the mobile phase or sample matrix. Common adducts in positive ion mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺). In some cases, solvent adducts may also be observed. The formation of multiple adducts can dilute the signal of the primary ion of interest, so optimizing chromatographic and source conditions to favor a single ion species is beneficial.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal Intensity
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.
Step 1: Initial System Performance Check
Before investigating analyte-specific issues, ensure the LC-MS system is functioning correctly.
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System Suitability Test: Analyze a known standard compound to verify that the instrument meets sensitivity specifications.
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Check for Leaks and Blockages: Inspect the LC system for any leaks or abnormal pressure fluctuations that could impact the spray stability and signal.
Step 2: Method and Sample Optimization
If the system is performing as expected, focus on the analytical method and sample preparation.
| Symptom | Possible Cause | Recommended Action |
| No or very low signal for this compound standard | Suboptimal ionization parameters | Optimize source conditions (see Table 1). Screen both positive and negative ion modes. |
| Incorrect mobile phase | Ensure mobile phase pH and composition are suitable for this compound ionization and retention. | |
| Good signal for standard, but low signal in sample | Matrix-induced ion suppression | Improve sample cleanup (e.g., SPE, LLE). Dilute the sample to reduce matrix effects. |
| Analyte degradation | Investigate the stability of this compound in the sample matrix and extraction solvent. | |
| Tailing or broad peaks | Poor chromatography | Optimize the LC gradient and column chemistry. Ensure proper sample solvent composition. |
| Inconsistent signal intensity | Unstable spray | Check for clogs in the ESI needle. Optimize nebulizer gas flow. |
Table 1: Recommended Starting MS Source Conditions for this compound Analysis
| Parameter | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative (Screen both) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Nebulizer Gas (N₂) | 30 - 50 psi |
| Drying Gas Flow (N₂) | 8 - 12 L/min |
| Drying Gas Temperature | 250 - 350 °C |
| Note: These are general starting points and should be optimized for your specific instrument and method. |
Guide 2: Sample Preparation Protocol for this compound from a Food Matrix
This protocol provides a general workflow for extracting this compound from a food matrix for LC-MS/MS analysis.
1. Sample Homogenization:
- Weigh 1-5 grams of the homogenized food sample into a 50 mL centrifuge tube.
- Add an appropriate internal standard.
2. Extraction:
- Add 10 mL of acetonitrile.
- Vortex for 1 minute.
- Add salts for QuEChERS-based extraction if necessary to induce phase separation.
- Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take an aliquot of the acetonitrile supernatant.
- Add to a d-SPE tube containing a suitable sorbent (e.g., C18, PSA) to remove interfering matrix components.
- Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
4. Final Preparation:
- Take the final supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase.
- Filter through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: General experimental workflow for this compound analysis.
Technical Support Center: Stabilization of Perillartine for Long-Term Storage
Welcome to the technical support center for the long-term storage and stabilization of Perillartine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and storage of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to support your research and development activities.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of Sweetness or Potency in Stored this compound Samples | Degradation of the this compound molecule. This can be accelerated by improper storage temperature, exposure to light, or presence of oxidizing agents. | 1. Verify Storage Conditions: Ensure this compound is stored at or below -20°C for long-term storage, in a dark, dry place. 2. Inert Atmosphere: For highly sensitive applications, consider storing under an inert gas (e.g., argon or nitrogen) to minimize oxidation. 3. Aliquot Samples: To avoid repeated freeze-thaw cycles, store this compound in smaller, single-use aliquots. 4. Conduct Stability-Indicating Assay: Use a validated HPLC method to quantify the remaining active this compound and detect degradation products. |
| Discoloration or a Change in Physical Appearance of this compound Powder | This may indicate chemical degradation, possibly due to oxidation or hydrolysis, leading to the formation of chromophoric degradation products. | 1. Cease Use of a Discolored Batch: Do not use the material for experimental purposes until its purity and integrity have been confirmed. 2. Characterize the Impurities: Use analytical techniques such as LC-MS to identify potential degradation products. 3. Review Handling Procedures: Ensure that the compound has not been exposed to incompatible materials or contaminants. |
| Precipitation of this compound from a Solution During Storage | This compound has low water solubility. Precipitation can occur due to solvent evaporation, temperature fluctuations, or exceeding the solubility limit.[1] | 1. Use Appropriate Solvents: this compound is soluble in DMSO and ethanol.[1][2] For aqueous solutions, consider the use of co-solvents or solubility enhancers. 2. Control Storage Temperature: Store solutions at a constant, appropriate temperature. Some compounds are less soluble at lower temperatures ("crashing out"). 3. Prepare Fresh Solutions: Due to the potential for degradation in solution, it is advisable to prepare solutions fresh for each experiment. |
| Inconsistent Results in Bioassays Using this compound | This could be due to the degradation of this compound in the assay medium, leading to a lower effective concentration. The oxime group in this compound can be susceptible to hydrolysis, especially at non-neutral pH. | 1. Assess Stability in Assay Media: Perform a time-course experiment to determine the stability of this compound under your specific assay conditions (pH, temperature, media components). 2. pH Control: Maintain the pH of the assay medium within a stable range, as significant deviations can accelerate hydrolysis. 3. Include Positive Controls: Use a freshly prepared standard of this compound in each assay to monitor for any unexpected loss of activity. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container in a dry, dark environment at -20°C.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2]
Q2: How should I store solutions of this compound?
This compound is soluble in DMSO and ethanol.[1][2] Stock solutions in these solvents should be stored at -20°C or -80°C for long-term stability.[3] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles. Due to its low water solubility, aqueous solutions are not recommended for long-term storage.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure which contains an oxime functional group and carbon-carbon double bonds, the following are potential degradation routes:
-
Hydrolysis: The oxime group can undergo hydrolysis, particularly under acidic or basic conditions, to revert to perillaldehyde and hydroxylamine.
-
Oxidation: The double bonds in the cyclohexene ring and the isopropenyl group are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly involving the double bonds.
Q4: Can I use antioxidants to stabilize this compound?
Yes, the use of antioxidants can be a viable strategy to prevent oxidative degradation, a likely instability pathway for this compound due to its unsaturated structure. Oxime derivatives have been shown to possess antioxidant properties themselves and can be protected by other antioxidants.[1][2][4] Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E). The choice and concentration of an antioxidant would need to be optimized for your specific formulation and application.
Q5: Is encapsulation a suitable method for stabilizing this compound?
Encapsulation is a promising technique for enhancing the stability of sensitive compounds by providing a physical barrier against environmental factors like oxygen, light, and moisture.[5][6] Techniques such as spray drying or complex coacervation using wall materials like maltodextrin, gum arabic, or whey protein could potentially improve the long-term stability of this compound, particularly for applications in food or pharmaceutical formulations.[7][8]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Atmosphere | Container |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C[2] | Normal | Tightly sealed, light-resistant |
| Solid Powder | Long-term (months to years) | -20°C[2] | Normal or Inert Gas | Tightly sealed, light-resistant |
| Stock Solution (in DMSO/Ethanol) | Short-term (days to weeks) | -20°C | Normal | Tightly sealed, light-resistant vials |
| Stock Solution (in DMSO/Ethanol) | Long-term (months) | -80°C[3] | Normal | Tightly sealed, light-resistant vials |
Table 2: Example Data from a Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10][11]
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products Detected | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 hours | 85.2 | 2 | 4.8 min |
| 0.1 M NaOH | 24 hours | 92.5 | 1 | 5.2 min |
| 3% H₂O₂ | 24 hours | 78.9 | 3 | 3.7 min, 6.1 min |
| Heat (60°C) | 48 hours | 95.1 | 1 | 7.3 min |
| Photostability (ICH Q1B) | 24 hours | 98.3 | 0 | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method for this compound
This protocol outlines the steps to develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a range of 210-280 nm is common for similar structures).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
3. Forced Degradation Study:
-
Subject the this compound solution to various stress conditions as outlined in Table 2 (acidic, basic, oxidative, thermal, and photolytic stress).
-
The goal is to achieve 5-20% degradation of the parent compound.[11]
4. Method Development and Validation:
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Inject the stressed samples into the HPLC system.
-
Optimize the mobile phase gradient to achieve good resolution between the parent this compound peak and all degradation product peaks.
-
Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[12][13][14]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and antioxidant activities of some novel oxime derivatives - MedCrave online [medcraveonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Stabilization of betalains by encapsulation-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of betalains by encapsulation—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of different encapsulation agents and drying process on stability of betalains extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. seer.ufrgs.br [seer.ufrgs.br]
- 14. impactfactor.org [impactfactor.org]
Technical Support Center: Industrial Scale-Up of Perillartine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Perillartine synthesis for industrial production.
Frequently Asked Questions (FAQs)
1. What is the most common and industrially viable method for this compound synthesis?
The most common method for synthesizing this compound is the oximation of perillaldehyde with hydroxylamine, typically using hydroxylamine hydrochloride as the reagent.[1] This is a straightforward and efficient reaction.[1] Alternative methods include synthesis from limonene or perillyl alcohol, and biotechnological routes are also being explored.
2. What are the key starting materials and reagents for this compound synthesis?
The primary starting material is perillaldehyde. The key reagent for the oximation reaction is hydroxylamine hydrochloride, with a base such as sodium carbonate used to neutralize the acid.[1] Water is a common solvent for this reaction.[1]
3. What are the critical process parameters to control during the oximation reaction?
Key parameters to monitor and control include:
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Molar Ratio: An excess of hydroxylamine hydrochloride to perillaldehyde is typically used.[1]
-
Temperature: The optimal reaction temperature is generally in the range of 30-70 °C.[1]
-
pH: Maintaining the pH in a weakly acidic to neutral range (around 5.9-6.5) is crucial for optimal conversion.[1]
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Reaction Time: The reaction is typically completed within a few hours.[1]
4. What are the main challenges in the commercial application of this compound?
Wider commercial applications of this compound are limited by its inherent properties, including low water solubility, a noticeable bitterness, and a menthol-licorice aftertaste.
5. What are the safety concerns associated with the industrial production of this compound?
A primary safety concern is the handling of hydroxylamine hydrochloride, which can be explosive under certain conditions (heating, shock, or friction) and is harmful if swallowed or in contact with skin.[2][3] It is also a suspected carcinogen.[2] Proper personal protective equipment (PPE) and adherence to safety data sheet (SDS) guidelines are essential.
Troubleshooting Guides
Low Yield and Incomplete Conversion
| Symptom | Potential Cause | Recommended Action |
| Low yield of this compound | Incorrect molar ratio of reactants. | Ensure an excess of hydroxylamine hydrochloride to perillaldehyde is used.[1] |
| Sub-optimal reaction temperature. | Maintain the reaction temperature within the recommended range of 30-70 °C.[1] | |
| Incorrect pH of the reaction mixture. | Monitor and adjust the pH to the optimal range of 5.9-6.5.[1] | |
| Insufficient reaction time. | Ensure the reaction is allowed to proceed for a sufficient duration, typically around 4 hours.[1] | |
| Incomplete conversion of perillaldehyde | Poor mixing at large scale, leading to localized concentration gradients. | Improve agitation and ensure homogenous mixing of reactants in the reactor. |
| Deactivation of hydroxylamine. | Ensure the quality of the hydroxylamine hydrochloride and store it under appropriate conditions to prevent degradation. |
Product Purity and Impurities
| Symptom | Potential Cause | Recommended Action |
| Presence of unreacted perillaldehyde in the final product | Incomplete reaction (see "Low Yield" section). | Re-evaluate and optimize reaction conditions (molar ratio, temperature, pH, time). |
| Inefficient purification. | Optimize the crystallization process, including the choice of solvent and cooling profile. | |
| Formation of colored impurities | Side reactions due to temperature excursions. | Implement strict temperature control throughout the reaction and work-up. |
| Oxidation of perillaldehyde or this compound. | Consider performing the reaction and purification under an inert atmosphere (e.g., nitrogen). | |
| Presence of perillic acid | Oxidation of perillaldehyde starting material or product. | Use high-purity perillaldehyde and consider adding an antioxidant during storage. Minimize exposure to air and high temperatures. |
Crystallization and Isolation Issues
| Symptom | Potential Cause | Recommended Action |
| Difficulty in inducing crystallization | Solution is not sufficiently supersaturated. | Concentrate the solution further or cool to a lower temperature. Seeding with a small amount of pure this compound crystals can also initiate crystallization. |
| Presence of impurities inhibiting crystallization. | Perform a pre-purification step (e.g., charcoal treatment) to remove impurities. | |
| Formation of an oil instead of crystals | Cooling the solution too rapidly. | Employ a slower and more controlled cooling profile. |
| Inappropriate solvent system. | Experiment with different solvent systems. Ethyl acetate is a commonly used recrystallization solvent for this compound.[1] | |
| Poor filterability of the crystalline product | Very fine crystals due to rapid crystallization. | Optimize the cooling rate and agitation to promote the growth of larger crystals. |
Data Presentation
Table 1: Key Experimental Parameters for this compound Synthesis via Oximation
| Parameter | Value |
| Starting Material | Perillaldehyde |
| Reagent | Hydroxylamine Hydrochloride |
| Base | Sodium Carbonate |
| Solvent | Water |
| Molar Ratio (Perillaldehyde:Hydroxylamine HCl) | 1 : 1.5–2 |
| Optimal Reaction Temperature | 30–70 °C (45 °C recommended) |
| Reaction Time | ~4 hours |
| Optimal pH | 5.9–6.5 |
| Product Yield | >90% conversion efficiency |
| Recrystallization Solvent | Ethyl Acetate |
Data synthesized from multiple sources.[1]
Table 2: Quality Control Parameters for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to yellowish crystalline powder | Visual Inspection |
| Purity | >98% | HPLC, GC |
| Melting Point | 80-82 °C | Melting Point Apparatus |
| Identity | Conforms to reference standard | IR Spectroscopy, NMR Spectroscopy |
| Residual Solvents | Within acceptable limits (as per ICH guidelines) | Headspace GC |
| Heavy Metals | Within acceptable limits | ICP-MS |
Note: Specific limits for impurities and other parameters would be established based on regulatory requirements and internal quality standards.
Experimental Protocols
Protocol 1: Synthesis of this compound from Perillaldehyde
Materials:
-
Perillaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Deionized water
-
Ethyl acetate
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Hydroxylamine Solution: In the reaction vessel, dissolve hydroxylamine hydrochloride in deionized water.
-
pH Adjustment: Add sodium carbonate solution to the hydroxylamine solution to adjust the pH to the desired range (5.9-6.5).
-
Reaction: Slowly add perillaldehyde to the hydroxylamine solution while maintaining the temperature between 30-70 °C with constant stirring.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the perillaldehyde is consumed (typically around 4 hours).
-
Isolation: Cool the reaction mixture to induce crystallization of this compound.
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Filtration and Washing: Collect the crude this compound crystals by filtration and wash with cold deionized water to remove inorganic salts.
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Purification: Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to achieve the desired purity.
-
Drying: Dry the purified this compound crystals under vacuum at a controlled temperature.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product purity in this compound synthesis.
References
"addressing polymorphism in crystallized Perillartine"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crystallized perillartine, with a focus on addressing polymorphism.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for crystallized this compound?
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs.[1] These forms have the same chemical composition but differ in their crystal lattice arrangements.[1] This variation can significantly impact the physicochemical properties of this compound, including its melting point, solubility, dissolution rate, and stability, which are critical for consistent product performance and regulatory compliance.[1][2]
Q2: I've synthesized this compound and obtained crystals with different melting points in separate batches. What could be the cause?
The variation in melting points strongly suggests the presence of different polymorphic forms. Each polymorph of a substance typically has a distinct melting point.[3] The thermodynamically most stable form usually has the highest melting point.[4] The formation of a specific polymorph can be influenced by crystallization conditions such as solvent, cooling rate, and temperature.[5][6]
Q3: How can I determine if my this compound sample contains a single polymorph or a mixture?
Several analytical techniques can be used to identify and differentiate polymorphs. The most definitive methods include:
-
X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying crystalline phases, as each polymorph will produce a unique diffraction pattern.[7]
-
Differential Scanning Calorimetry (DSC): DSC can distinguish polymorphs by their different melting points and enthalpies of fusion.[8][9] It can also detect transformations between polymorphic forms upon heating.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can reveal differences in the vibrational spectra of polymorphs due to variations in molecular conformation and intermolecular interactions within the crystal lattice.[11][12]
Q4: What are the key factors that influence which polymorph of this compound is formed during crystallization?
The formation of a particular polymorph is governed by both thermodynamic and kinetic factors.[13][14] Key experimental variables include:
-
Solvent Choice: The polarity and hydrogen bonding capacity of the solvent can influence which crystal packing is favored.[15]
-
Supersaturation Level: High supersaturation often leads to the formation of metastable (kinetically favored) polymorphs, while low supersaturation tends to yield the stable (thermodynamically favored) form.[16][17]
-
Temperature and Cooling Rate: Rapid cooling can trap less stable forms, whereas slow cooling allows the system to equilibrate to the most stable form.[18]
-
Agitation: The degree of stirring or agitation can affect nucleation and crystal growth rates.[18]
-
Presence of Impurities: Impurities can sometimes inhibit the formation of one polymorph while promoting another.
Troubleshooting Guide
Issue 1: Inconsistent Crystal Morphology
-
Problem: Crystals from different batches of this compound exhibit different shapes and sizes (e.g., needles vs. plates).
-
Possible Cause: This is often an indication of polymorphism, as different crystal lattices can lead to different external crystal habits.
-
Troubleshooting Steps:
-
Characterize samples from each batch using XRPD, DSC, and FTIR to confirm if different polymorphs are present.
-
Carefully control and document all crystallization parameters (solvent, temperature, cooling rate, agitation) to ensure consistency between batches.
-
Consider using seeding with crystals of the desired polymorph to promote its consistent formation.
-
Issue 2: Poor Solubility or Dissolution Rate of a New Batch
-
Problem: A new batch of crystallized this compound shows significantly lower solubility or a slower dissolution rate compared to previous batches.
-
Possible Cause: You may have produced a more thermodynamically stable, and consequently less soluble, polymorph.[19]
-
Troubleshooting Steps:
-
Perform comparative dissolution studies on the different batches.
-
Analyze the polymorphic form of each batch using XRPD and DSC.
-
If a new, less soluble polymorph is identified, review the crystallization protocol to identify any changes that may have led to its formation. It may be necessary to revert to the conditions that produced the more soluble, albeit potentially metastable, form if its properties are preferred for the intended application.
-
Issue 3: Phase Transformation During Storage or Processing
-
Problem: The physical properties of the crystallized this compound change over time or after processing steps like milling or compression.
-
Possible Cause: A metastable polymorph may be converting to a more stable form. This can be triggered by temperature, humidity, or mechanical stress.[4]
-
Troubleshooting Steps:
-
Conduct stability studies under various temperature and humidity conditions, monitoring the polymorphic form using XRPD.
-
Evaluate the impact of processing steps on the crystal form.
-
If a stable polymorph is required, consider developing a crystallization process that directly produces it or includes a step to convert any metastable forms. Slurrying the metastable form in a suitable solvent can facilitate its conversion to the stable form.[18]
-
Data Presentation: Comparison of Hypothetical this compound Polymorphs
The following tables present illustrative data for two hypothetical polymorphs of this compound, designated as Form A (metastable) and Form B (stable).
Table 1: Thermal Properties (from DSC)
| Property | Form A | Form B |
| Melting Point (°C) | 98-100 | 102-104 |
| Enthalpy of Fusion (J/g) | 110 | 125 |
| Thermal Behavior | Melts, may recrystallize to Form B upon slow heating | Sharp melt |
Table 2: X-Ray Powder Diffraction (XRPD) Peaks
| Form A (2θ values) | Form B (2θ values) |
| 8.5°, 12.3°, 15.8° | 9.2°, 14.1°, 18.5° |
| 20.1°, 22.5°, 25.0° | 21.0°, 23.8°, 28.3° |
Table 3: FTIR Spectroscopy Peaks
| Functional Group | Form A (cm⁻¹) | Form B (cm⁻¹) |
| O-H stretch (H-bonded) | 3350 (broad) | 3320 (sharp) |
| C=N stretch | 1645 | 1655 |
| C-H stretch | 2920, 2850 | 2925, 2855 |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Polymorph Characterization
-
Objective: To determine the melting point and enthalpy of fusion of this compound samples and to observe any polymorphic transitions.
-
Methodology:
-
Accurately weigh 1-3 mg of the this compound crystal sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge.[20]
-
Record the heat flow as a function of temperature from ambient to a temperature above the final melting point.
-
Analyze the resulting thermogram to identify endothermic melting peaks and any exothermic recrystallization events.
-
2. X-Ray Powder Diffraction (XRPD) for Polymorph Identification
-
Objective: To obtain a characteristic diffraction pattern for the crystalline this compound sample to identify its polymorphic form.
-
Methodology:
-
Gently grind the this compound crystals to a fine powder to minimize preferred orientation effects.
-
Pack the powder into a sample holder.
-
Place the sample holder in the XRPD instrument.
-
Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using Cu Kα radiation.
-
The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystal structure.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy for Polymorph Analysis
-
Objective: To obtain the infrared spectrum of the this compound sample to identify differences in molecular vibrations between polymorphs.
-
Methodology:
-
Prepare the sample using an appropriate method, such as Attenuated Total Reflectance (ATR) or by preparing a KBr pellet. For ATR, place a small amount of the powdered sample directly onto the ATR crystal.
-
Place the sample in the FTIR spectrometer.
-
Acquire the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
Compare the resulting spectra of different batches, paying close attention to regions corresponding to hydrogen bonding (O-H stretch) and the C=N bond, as these are often sensitive to changes in crystal packing.[11]
-
Visualizations
Caption: Workflow for polymorph screening and characterization of this compound.
Caption: Thermodynamic relationship between hypothetical this compound polymorphs.
References
- 1. curiaglobal.com [curiaglobal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. shimadzu.com [shimadzu.com]
- 4. sevenstarpharm.com [sevenstarpharm.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. XRPD to Study Polymorphism - DANNALAB [dannalab.com]
- 8. sevenstarpharm.com [sevenstarpharm.com]
- 9. thermalsupport.com [thermalsupport.com]
- 10. perkinelmer.com.ar [perkinelmer.com.ar]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. hosmed.fi [hosmed.fi]
- 13. "Thermodynamic and kinetic control of the crystallization of polymorphs" by Xiaorong He [docs.lib.purdue.edu]
- 14. researchgate.net [researchgate.net]
- 15. unifr.ch [unifr.ch]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. tainstruments.com [tainstruments.com]
Technical Support Center: Optimization of Sensory Panel Training for Perillartine Evaluation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and standardized protocols for the sensory evaluation of Perillartine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in sensory panel training for a high-intensity sweetener like this compound?
A1: The primary challenge is managing sensory fatigue and adaptation.[1][2][3] High-intensity sweeteners can quickly overwhelm the taste receptors, leading to a diminished ability to perceive subtle differences over a testing session. It is crucial to limit the number of samples evaluated in a single session and to provide adequate palate cleansers and rest periods.[4]
Q2: How do I select the right candidates for a this compound sensory panel?
A2: Panelist selection is a critical step for ensuring reliable data.[5] Candidates should be screened for sensory acuity, including basic taste identification and the ability to discriminate between different concentrations of sweet stimuli.[5] It is also important to select individuals who are motivated, can follow complex instructions, and can articulate their sensory experiences using a consistent vocabulary.[5][6]
Q3: What are the best reference standards to use for this compound evaluation?
A3: Sucrose solutions at varying concentrations are the most common and effective reference standards for sweetness intensity.[7] This provides a familiar anchor for panelists to rate the intensity of this compound. For identifying this compound's characteristic flavor profile (e.g., licorice or menthol-like notes), reference standards corresponding to these specific flavor attributes should be used during training.
Q4: How often should a sensory panel be recalibrated?
A4: Ongoing calibration is essential for maintaining a reliable sensory panel.[5] Recalibration sessions should be conducted regularly, ideally before each major study, to ensure that all panelists are using rating scales and descriptive terms consistently.[5] This involves group discussions and re-evaluation of reference standards to reach a consensus.[5]
Q5: What type of statistical analysis is appropriate for sensory panel data?
A5: The choice of statistical analysis depends on the sensory test method used. For discrimination tests like the triangle test, binomial or chi-square tests are used to determine if a significant difference exists.[8] For descriptive analysis where panelists rate intensities, Analysis of Variance (ANOVA) and t-tests are commonly used to compare mean scores between samples.[8]
Troubleshooting Guides
Issue 1: High Variability and Inconsistent Results Among Panelists
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inadequate Training | Review training protocols and panelist performance on basic tests. | Conduct refresher training sessions focusing on attribute identification, intensity scaling, and use of reference standards. Ensure all panelists have a shared understanding of the sensory vocabulary.[5] |
| Sensory Fatigue/Adaptation | Analyze the experimental design for the number of samples and time between evaluations. | Reduce the number of samples per session. Increase the mandatory waiting time between samples to at least 20 seconds and ensure effective palate cleansing (e.g., with water).[9] |
| Psychological Bias | Examine the sample presentation and coding procedures. | Ensure samples are presented in a randomized, counterbalanced order and coded with three-digit random numbers to prevent expectation error.[10] Test in a neutral environment free from distractions.[11] |
| Panelist Health/Motivation | Check in with panelists about their well-being and engagement. | Exclude panelists who are unwell (e.g., have a cold) as their sensory perception may be compromised.[12] Reinforce the importance of their contribution and provide motivation.[6] |
Issue 2: Difficulty in Characterizing this compound's Off-Flavors
This guide addresses challenges in getting consistent descriptions of this compound's secondary taste characteristics, such as bitterness or a metallic aftertaste.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Lack of Specific Vocabulary | Review the list of descriptive terms (lexicon) used by the panel. | Develop a more specific lexicon for off-flavors during panel training. Introduce reference standards for relevant off-flavors like bitterness (caffeine solution) or metallic taste (ferrous sulfate solution).[9] |
| Low Intensity of Off-Flavors | Evaluate the concentration of this compound being tested. | Test a higher concentration of this compound to make the off-flavors more pronounced and easier for panelists to identify and agree upon. Note that sweetness potency can be concentration-dependent.[13] |
| Carryover Effects | Observe the time it takes for the aftertaste to dissipate. | Implement a longer washout period between samples. Consider using different types of palate cleansers (e.g., unsalted crackers, pectin solution) to more effectively neutralize lingering aftertastes. |
Troubleshooting Flowchart for Inconsistent Panelist Results
Caption: A logical flowchart to diagnose and resolve common causes of inconsistent data from a sensory panel.
Data Presentation
Quantitative data from sensory panel evaluations should be summarized for clarity and comparison. The following tables are templates that can be used to structure your results.
(Note: The data shown below is for illustrative purposes only and does not represent actual experimental results for this compound.)
Table 1: Mean Intensity Ratings for this compound vs. Sucrose
This table compares the perceived intensity of different sensory attributes on a 9-point scale.
| Sample | Sweetness | Bitterness | Metallic Flavor | Licorice Flavor | Sweet Aftertaste |
| This compound (0.05% Sol.) | 7.8 | 2.1 | 1.5 | 3.5 | 6.5 |
| Sucrose (10% Sol.) | 8.0 | 0.2 | 0.1 | 0.1 | 2.0 |
| p-value | 0.45 | <0.01 | <0.01 | <0.01 | <0.01 |
Table 2: Panelist Performance - Discrimination Test Results
This table tracks the performance of individual panelists in a triangle test designed to assess their ability to detect a difference between two samples.[1][14][15]
| Panelist ID | Total Tests | Correct Identifications | Success Rate (%) | Significance (p < 0.05) |
| P01 | 20 | 15 | 75% | Yes |
| P02 | 20 | 14 | 70% | Yes |
| P03 | 20 | 8 | 40% | No |
| P04 | 20 | 16 | 80% | Yes |
| P05 | 20 | 9 | 45% | No |
Experimental Protocols
Protocol 1: Panelist Selection and Training for this compound Evaluation
This protocol outlines the steps for establishing a trained sensory panel for descriptive analysis.
Objective: To select and train a panel of 8-12 individuals capable of consistently identifying and quantifying the sensory attributes of this compound.
Methodology:
-
Recruitment: Recruit 20-30 candidates who are non-smokers and have no known taste or smell disorders.
-
Screening:
-
Basic Taste Identification: Candidates must correctly identify solutions of sweet (sucrose), sour (citric acid), salty (sodium chloride), and bitter (caffeine).
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Ranking Test: Candidates rank solutions of sucrose at different concentrations (e.g., 2%, 5%, 8%, 10%) in order of intensity.
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Candidates with >80% accuracy proceed to training.
-
-
Training (10-12 sessions):
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Introduction to Terminology: Introduce and define key sensory attributes for sweeteners: sweetness, bitterness, metallic, astringency, and characteristic flavors (e.g., licorice for this compound).[9]
-
Reference Standard Training: Panelists evaluate and discuss reference standards for each attribute to build a common vocabulary.
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Intensity Scaling Practice: Panelists practice rating the intensity of attributes using a structured scale (e.g., a 9-point hedonic scale) with sucrose solutions as anchors.[5]
-
Simulated Evaluations: Conduct mock evaluations of different sweeteners (including this compound) to simulate the final testing procedure.
-
-
Performance Validation:
-
Assess individual panelist performance through discrimination tests and by measuring their repeatability and agreement with the group mean.
-
Select the final 8-12 panelists who demonstrate high acuity and consistency.
-
-
Ongoing Monitoring:
-
Conduct regular calibration sessions to maintain panel alignment.[5]
-
Monitor performance over time to ensure data quality.
-
General Workflow for Sensory Panel Training and Evaluation
Caption: The workflow for establishing and maintaining a trained sensory panel, from recruitment to evaluation.
Factors Influencing Sensory Perception
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. store.astm.org [store.astm.org]
- 4. foodresearchlab.com [foodresearchlab.com]
- 5. fiveable.me [fiveable.me]
- 6. Special sensory panels for screening, new synthetic sweeteners [agris.fao.org]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 10. researchgate.net [researchgate.net]
- 11. dlg.org [dlg.org]
- 12. ec.europa.eu [ec.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. store.astm.org [store.astm.org]
"troubleshooting poor resolution in HPLC analysis of Perillartine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Perillartine, with a specific focus on poor resolution.
Troubleshooting Guide: Poor Resolution
Poor resolution in HPLC can manifest as overlapping peaks, broad peaks, or tailing peaks, hindering accurate quantification. The following guide provides a systematic approach to diagnosing and resolving these issues.
Question: My chromatogram shows poor resolution between this compound and other peaks. What are the potential causes and how can I fix it?
Answer:
Poor resolution is a common challenge in HPLC analysis. The primary factors influencing resolution are efficiency (N) , selectivity (α) , and retention factor (k) .[1][2] A methodical approach to troubleshooting involves evaluating your mobile phase, column, and instrument parameters.
Mobile Phase Optimization
The mobile phase composition is a powerful tool for manipulating selectivity and retention.[2][3]
-
Isocratic vs. Gradient Elution: For complex samples with multiple compounds, gradient elution is often more effective than isocratic elution at resolving all peaks.[3]
-
Solvent Strength: In reversed-phase HPLC, decreasing the organic solvent percentage (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time of this compound, potentially improving its separation from other compounds.[1][4]
-
pH Adjustment: If this compound or co-eluting compounds are ionizable, adjusting the mobile phase pH can significantly alter their retention times and improve selectivity.[1][4] Ensure the chosen pH is within the stable range for your column.
-
Solvent Quality and Preparation: Always use HPLC-grade solvents and freshly prepared mobile phases.[5] Ensure the mobile phase is thoroughly degassed to prevent air bubbles, which can cause pressure fluctuations and baseline noise.[5][6]
Experimental Protocol: Mobile Phase Modification
-
Baseline Experiment: Run your current HPLC method and record the chromatogram, noting the resolution between this compound and the adjacent peaks.
-
Solvent Strength Adjustment:
-
Decrease the percentage of the organic solvent in your mobile phase by 5%. For example, if you are using 60:40 Acetonitrile:Water, try 55:45 Acetonitrile:Water.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Inject your sample and compare the chromatogram to the baseline.
-
-
pH Adjustment (for ionizable compounds):
-
Prepare a series of mobile phases with pH values adjusted by +/- 0.5 pH units around your current mobile phase pH.
-
Ensure the buffer concentration is sufficient (typically 10-50 mM) to control the pH.
-
Equilibrate the column and inject your sample for each pH condition.
-
Analyze the chromatograms for changes in selectivity and resolution.
-
Column-Related Issues
The column is the heart of the separation process, and its condition is critical for good resolution.[7]
-
Column Choice: A C18 column is a common choice for reversed-phase HPLC.[1] For improved resolution, consider a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column, as both increase column efficiency (N).[1][2][4]
-
Column Contamination and Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape and loss of resolution.[7][8] Regular flushing with a strong solvent can help clean the column.[6][8] If performance does not improve, the column may need to be replaced.[9]
-
Column Overload: Injecting too much sample can lead to peak broadening and fronting, which reduces resolution.[5][10][11] Try reducing the injection volume or diluting the sample.
Experimental Protocol: Column Performance Check
-
Column Flushing:
-
Disconnect the column from the detector.
-
Flush the column with a strong, compatible solvent (e.g., 100% Acetonitrile or Methanol for a C18 column) at a low flow rate for 30-60 minutes.
-
Gradually re-introduce your mobile phase.
-
Reconnect the detector and allow the system to equilibrate before injecting a standard.
-
-
Sample Concentration Study:
-
Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape and resolution. If resolution improves with dilution, your original sample was likely overloaded.
-
Instrument Parameters
Proper instrument setup is essential for optimal performance.
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.[3][11]
-
Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity, which may improve peak shape and resolution.[1][3] However, be mindful of the thermal stability of this compound. A stable column temperature is crucial for reproducible retention times.[10][11]
-
System Dead Volume: Excessive extra-column volume (from tubing, fittings, etc.) can contribute to band broadening.[1] Ensure that the tubing is as short as possible and that all connections are made correctly.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Column | C18, 5 µm or 3 µm particle size | [1] |
| Mobile Phase | Acetonitrile and Water (with formic acid) | [6] |
| Flow Rate | 0.5 - 1.5 mL/min | [3] |
| Column Temperature | 25 - 40 °C | [6] |
| Detection Wavelength | Dependent on this compound's UV absorbance | |
| Injection Volume | 5 - 20 µL |
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if I suddenly experience poor resolution?
A1: First, check your mobile phase preparation.[7] Ensure the solvent ratios are correct, the mobile phase is properly degassed, and that it has not expired. Also, verify that the correct method parameters (flow rate, temperature, etc.) are loaded on the instrument.
Q2: My this compound peak is tailing. What could be the cause?
A2: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column contamination, or an inappropriate mobile phase pH.[6] Try adjusting the mobile phase pH, cleaning the column, or using a column with a more inert stationary phase.
Q3: Can I use a guard column to improve resolution?
A3: A guard column is not primarily used to improve resolution but to protect the analytical column from contaminants in the sample, thereby extending its lifetime and maintaining its performance.[6] By preventing contamination of the main column, a guard column can help maintain good resolution over time.
Q4: How often should I replace my HPLC column?
A4: The lifespan of an HPLC column depends on factors such as the cleanliness of the samples, the mobile phase used, and the operating pressure.[7] Monitor the column's performance by regularly injecting a standard and tracking parameters like peak shape, retention time, and backpressure. A significant deterioration in performance that cannot be resolved by cleaning indicates that the column should be replaced.[9]
Visual Workflow for Troubleshooting Poor Resolution
The following diagram illustrates a logical workflow for troubleshooting poor resolution in your HPLC analysis of this compound.
Caption: Troubleshooting workflow for poor HPLC resolution.
References
- 1. uvison.com [uvison.com]
- 2. veeprho.com [veeprho.com]
- 3. InertSustain C18 Preparative Columns | Products | GL Sciences [glsciences.com]
- 4. achrom.be [achrom.be]
- 5. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 6. Determination of the content of rosmarinic acid by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and evaluation of C18 HPLC stationary phases based on ethyl-bridged hybrid organic/inorganic particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hplc mobile phase: Topics by Science.gov [science.gov]
"strategies to mitigate Perillartine degradation during processing"
Welcome to the technical support center for Perillartine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating this compound degradation during experimental processing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Sweetness in Aqueous Solution | Hydrolysis of the oxime group. this compound, being an oxime, is susceptible to hydrolysis, especially under acidic or alkaline conditions, which can break the C=N bond and lead to the formation of perillaldehyde and hydroxylamine. This results in a loss of the characteristic sweet taste. | - pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.[1][2] Use appropriate buffer systems if necessary. - Temperature Management: Avoid high temperatures during processing and storage, as heat can accelerate hydrolysis.[3] - Encapsulation: Consider encapsulating this compound to create a physical barrier against the aqueous environment. |
| Discoloration or Off-Odor Development | Oxidative Degradation. The double bonds in the cyclohexene ring and the isopropenyl group of this compound are potential sites for oxidation. Oxidation can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents, leading to the formation of various byproducts that may be colored or have undesirable odors.[4][5] | - Inert Atmosphere: Process and store this compound solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Antioxidants: The addition of food-grade antioxidants, such as ascorbic acid or tocopherols, may help to quench free radicals and prevent oxidative degradation. - Light Protection: Store this compound and its formulations in light-resistant containers to prevent photolytic degradation. |
| Precipitation or Cloudiness in Liquid Formulations | Low Aqueous Solubility. this compound has minimal water solubility, which can lead to precipitation, especially at higher concentrations or lower temperatures.[6] | - Co-solvents: Use co-solvents such as ethanol or propylene glycol to increase the solubility of this compound in aqueous systems. - Encapsulation/Emulsification: Creating an emulsion or microemulsion can help to disperse this compound in an aqueous phase and improve its apparent solubility.[7] |
| Inconsistent Analytical Results | Degradation during sample preparation or analysis. this compound may degrade under the conditions used for analytical testing (e.g., high temperatures in GC injection ports, or inappropriate mobile phase pH in HPLC). | - Method Optimization: Develop and validate a stability-indicating analytical method. For HPLC, use a mobile phase with a neutral pH and avoid high temperatures. For GC, consider derivatization to improve thermal stability. - Sample Handling: Prepare samples immediately before analysis and store them under conditions that minimize degradation (e.g., refrigeration, protection from light). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways for this compound are likely:
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Hydrolysis: The oxime functional group is susceptible to hydrolysis, especially in acidic or alkaline conditions, which would cleave the molecule into perillaldehyde and hydroxylamine.[1][2]
-
Oxidation: The double bonds within the cyclohexene ring and the isopropenyl side chain are prone to oxidation, which can be initiated by factors like heat, light, and the presence of oxygen or oxidizing agents.[4][8]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to isomerization or cleavage of the molecule.
Q2: How does pH affect the stability of this compound?
A2: While specific quantitative data for this compound is limited, oximes, in general, are most stable in neutral pH ranges. Both acidic and alkaline conditions can catalyze the hydrolysis of the C=N bond.[1][2] Therefore, to maximize the stability of this compound in aqueous solutions, it is recommended to maintain a pH between 6 and 8.
Q3: What is the impact of temperature on this compound degradation?
A3: Elevated temperatures accelerate chemical reactions, including hydrolysis and oxidation.[3] For every 10°C increase in temperature, the rate of chemical degradation can increase several-fold. Therefore, it is crucial to process and store this compound at controlled, cool temperatures to prolong its shelf life.
Q4: Can I use this compound in baked goods?
A4: The high temperatures involved in baking can lead to significant degradation of this compound. Strategies to mitigate this include:
-
Encapsulation: Using a thermally stable shell material to protect the this compound during baking.
-
Late Addition: Incorporating this compound as late as possible in the baking process to minimize its exposure to high heat.
-
Topical Application: Applying a this compound-containing glaze or frosting after the product has cooled.
Q5: What analytical methods are suitable for quantifying this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the quantification of this compound.[9][10] A stability-indicating HPLC method should be developed to separate this compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to improve volatility and thermal stability, to identify and quantify volatile degradation products.[11]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period.
-
-
Sample Analysis:
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Use LC-MS/MS or GC-MS to identify the structures of the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Optimization:
-
Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients).
-
Evaluate the effect of mobile phase pH by using different buffers (e.g., phosphate, acetate) in the range of pH 3-8.
-
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study to demonstrate specificity.
Data Presentation
Table 1: Effect of pH on this compound Degradation (Hypothetical Data)
| pH | Temperature (°C) | Storage Time (days) | This compound Remaining (%) |
| 3.0 | 40 | 30 | 75 |
| 5.0 | 40 | 30 | 90 |
| 7.0 | 40 | 30 | 98 |
| 9.0 | 40 | 30 | 85 |
Table 2: Effect of Temperature on this compound Degradation at pH 7 (Hypothetical Data)
| Temperature (°C) | Storage Time (days) | This compound Remaining (%) |
| 25 | 90 | 95 |
| 40 | 90 | 80 |
| 60 | 90 | 50 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for mitigating this compound degradation.
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of polysorbates – An underestimated degradation pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of polysorbates - An underestimated degradation pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Microemulsions: An Encapsulation Strategy to Increase the Thermal Stability of D-limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment [mdpi.com]
- 9. Establishment of simultaneous analysis validation for Perilla frutescens var. acuta extract | Food Science and Technology [fstjournal.com.br]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Food Chemical Stability as Affected by Product Composition - AUBURN UNIVERSITY [portal.nifa.usda.gov]
Technical Support Center: Optimizing Perillartine Synthesis for Cost-Effectiveness
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the cost-effectiveness of Perillartine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound, a high-intensity sweetener, is primarily synthesized through two main routes. The conventional chemical synthesis involves the oximation of perillaldehyde with hydroxylamine hydrochloride.[1][2] A more recent and greener alternative is a biocatalytic route, which can start from limonene, be converted to perillyl alcohol, and then oxidized to perillaldehyde, followed by the same oximation step. This biocatalytic approach is gaining attention for its potential sustainability and reduced environmental impact.[3][4]
Q2: What are the key factors influencing the cost-effectiveness of this compound synthesis?
A2: The primary cost drivers are the price of starting materials (perillaldehyde or its precursors), reagent costs (hydroxylamine hydrochloride, enzymes), reaction yield, and the complexity of purification (downstream processing).[5][6] Optimizing reaction conditions to maximize yield and simplify purification are critical for improving cost-effectiveness. For biocatalytic processes, enzyme stability and reusability are also major economic factors.
Q3: How can the purification of this compound be optimized?
A3: Recrystallization is a common and effective method for purifying this compound.[1][7][8][9] The choice of solvent is crucial; ethyl acetate is a recommended solvent for this purpose.[1] To optimize purification, ensure the complete removal of unreacted starting materials and byproducts. Careful control of cooling during recrystallization can yield purer crystals and improve the overall efficiency of the process.
Q4: What are the main safety considerations when synthesizing this compound?
A4: The synthesis involves handling hydroxylamine hydrochloride, which can be a skin and respiratory irritant. Perillaldehyde, being an α,β-unsaturated aldehyde, can also be reactive and potentially toxic.[10][11][12] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in Chemical Synthesis
Symptoms: The final isolated yield of this compound is significantly lower than the expected >90%.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH | The pH of the reaction mixture is critical for efficient oxime formation. The optimal pH range is typically between 5.9 and 6.5.[1][2] Use a buffer system or carefully adjust the pH with a base like sodium carbonate to maintain it within this range. |
| Incorrect Molar Ratio of Reactants | An inappropriate ratio of perillaldehyde to hydroxylamine hydrochloride can lead to incomplete reaction. A molar ratio of 1:1.5 to 1:2 (perillaldehyde:hydroxylamine HCl) is recommended to drive the reaction to completion.[1] One study reported optimal results with a 1:7 molar ratio.[2] |
| Inadequate Reaction Temperature and Time | The reaction is temperature-dependent. A temperature of around 40-45°C is often optimal.[1][2] Ensure the reaction is allowed to proceed for a sufficient duration, typically around 4-6 hours, while monitoring progress with TLC. |
| Impure Starting Materials | The purity of perillaldehyde can affect the reaction outcome. Ensure the starting material is of high purity. If necessary, purify the perillaldehyde by distillation before use. |
Issue 2: Formation of Side Products
Symptoms: The final product is contaminated with significant amounts of impurities, making purification difficult.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Side Reactions of the α,β-Unsaturated Aldehyde | Perillaldehyde, as an α,β-unsaturated aldehyde, can undergo side reactions. To minimize these, maintain the recommended reaction temperature and avoid harsh basic or acidic conditions. |
| Decomposition of this compound | Under suboptimal pH or high temperatures, the newly formed this compound can decompose. Adhering to the optimal reaction conditions (pH 6.5, 40°C) can restrain the decomposition.[2] |
| Formation of Etheno Adducts | Enals like perillaldehyde can form etheno adducts, especially under an oxygen-enriched atmosphere.[13] Performing the reaction under an inert atmosphere (e.g., nitrogen) can help minimize these side products. |
Issue 3: Challenges in Biocatalytic Synthesis
Symptoms: Low yield of perillaldehyde from perillyl alcohol or instability of the biocatalyst.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low Enzyme Activity/Stability | The choice of alcohol dehydrogenase (ADH) is critical. Use an ADH with known activity and stability for the oxidation of allylic alcohols. Consider enzyme immobilization to enhance stability and enable reuse. |
| Cofactor Regeneration Issues | The oxidation of perillyl alcohol by ADH requires a cofactor (e.g., NAD+). An efficient cofactor regeneration system is essential for cost-effectiveness. This can be achieved by using a coupled enzyme system. |
| Product Inhibition or Toxicity | High concentrations of the product, perillaldehyde, can inhibit or deactivate the enzyme.[14] Consider in situ product removal techniques to maintain a low concentration of the aldehyde in the reaction medium. |
Data Presentation
Table 1: Cost Comparison of Starting Materials for Chemical Synthesis
| Starting Material | Supplier Example | Purity | Price (USD) per Unit |
| (S)-(-)-Perillaldehyde | Sigma-Aldrich | ≥92% | $231.00 / 100 g |
| (S)-(-)-Perillaldehyde | Sigma-Aldrich | technical grade, 92% | $64.10 / 5 g |
| Hydroxylamine hydrochloride | Sigma-Aldrich | ACS reagent, ≥98.0% | $88.80 / 100 g |
| Hydroxylamine hydrochloride | IndiaMART | Industrial Grade, 99% |
Note: Prices are subject to change and may vary based on quantity and supplier.
Table 2: Comparison of Synthesis Routes for this compound
| Parameter | Chemical Synthesis | Biocatalytic Route (Projected) |
| Starting Material | Perillaldehyde | Limonene or Perillyl Alcohol |
| Key Reagents | Hydroxylamine hydrochloride, Base | Alcohol Dehydrogenase, Cofactors, Hydroxylamine hydrochloride |
| Reaction Conditions | 40-45°C, pH 5.9-6.5 | Milder conditions (e.g., 20-30°C), near-neutral pH |
| Typical Yield | >90% (for oximation step)[1][2] | Variable, dependent on enzyme efficiency |
| Key Advantages | Well-established, high yield for the final step | Greener process, potential for using renewable feedstocks |
| Key Challenges | Use of potentially hazardous reagents | Enzyme cost, stability, and downstream processing complexity |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound from Perillaldehyde
This protocol is based on optimized conditions for the oximation of perillaldehyde.[1][2]
Materials:
-
(S)-(-)-Perillaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Deionized water
-
Ethanol
-
Ethyl acetate (for recrystallization)
-
Reaction flask with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
pH meter or pH paper
Procedure:
-
Preparation of Hydroxylamine Solution: In a reaction flask, dissolve hydroxylamine hydrochloride in deionized water.
-
Reaction Setup: Add perillaldehyde to the reaction flask. The recommended molar ratio of perillaldehyde to hydroxylamine hydrochloride is between 1:1.5 and 1:7.[1][2]
-
pH Adjustment: Slowly add a solution of sodium carbonate to the stirring reaction mixture to adjust the pH to approximately 6.5.
-
Reaction: Heat the mixture to 40-45°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold water. If no precipitate forms, extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Purify the crude this compound by recrystallization from ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate, then allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.
Protocol 2: Biocatalytic Oxidation of Perillyl Alcohol to Perillaldehyde
This protocol outlines the enzymatic oxidation step, which would be followed by the oximation described in Protocol 1.
Materials:
-
Perillyl alcohol
-
Alcohol Dehydrogenase (ADH) suitable for allylic alcohols
-
NAD⁺ (cofactor)
-
Cofactor regeneration system (e.g., a secondary enzyme and substrate)
-
Buffer solution (e.g., phosphate buffer, pH ~7)
-
Organic solvent (for extraction)
-
Bioreactor or temperature-controlled shaker
Procedure:
-
Enzyme and Cofactor Preparation: Dissolve the ADH and NAD⁺ in the buffer solution in the bioreactor.
-
Reaction Initiation: Add perillyl alcohol to the buffered enzyme solution. The concentration of the substrate should be optimized to avoid enzyme inhibition.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 20-30°C) and pH (~7) with gentle agitation.
-
Monitoring: Monitor the formation of perillaldehyde using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Product Extraction: Once the reaction has reached the desired conversion, stop the reaction (e.g., by removing the enzyme if immobilized). Extract the perillaldehyde from the aqueous medium using an appropriate organic solvent.
-
Purification: The extracted perillaldehyde can be purified by column chromatography or used directly in the subsequent oximation step (Protocol 1).
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Logical flow of the biocatalytic route to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Study on synthesis of this compound from perillyl aldehyde | Semantic Scholar [semanticscholar.org]
- 3. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 4. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 5. Techno-economic analysis of biocatalytic processes for production of alkene epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Formation of etheno adducts in reactions of enals via autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Home Page [chem.ualberta.ca]
Validation & Comparative
A Comparative Study of Perillartine and Other Artificial Sweeteners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Perillartine and other prominent artificial sweeteners. The information is curated to assist researchers, scientists, and professionals in the fields of drug development and food science in understanding the key characteristics, performance metrics, and safety profiles of these compounds. This document summarizes quantitative data in structured tables, details experimental protocols for key evaluations, and visualizes complex biological pathways and experimental workflows.
Introduction to a Selection of Artificial Sweeteners
A variety of artificial sweeteners are utilized across the food and pharmaceutical industries to provide sweetness without the caloric content of sucrose. This section provides a brief overview of this compound and several other widely used artificial sweeteners.
This compound is a naturally derived sweetener, an oxime of perillaldehyde, which is extracted from the Perilla plant. It is reported to be approximately 2,000 times sweeter than sucrose.[1] Its use is notable in Japan, particularly in tobacco products. However, its broader application is limited by factors such as low solubility and a reported metallic aftertaste.
Aspartame is a widely used artificial sweetener approximately 200 times sweeter than sucrose. It is a methyl ester of the dipeptide of the amino acids aspartic acid and phenylalanine.
Saccharin is one of the oldest artificial sweeteners, with a sweetness potency 300 to 400 times that of sucrose. It is a non-nutritive sweetener that is not metabolized by the human body.
Sucralose is a trichlorinated sucrose derivative that is about 600 times sweeter than table sugar. It is non-caloric as it is not broken down in the body for energy.
Acesulfame Potassium (Ace-K) is a calorie-free sweetener that is around 200 times sweeter than sucrose. It is often used in combination with other sweeteners to create a more sugar-like taste.
Stevia (Steviol Glycosides) are natural, non-caloric sweeteners extracted from the leaves of the Stevia rebaudiana plant. Their sweetness intensity can range from 30 to 320 times that of sucrose.[2]
Neotame is a derivative of the dipeptide composed of aspartic acid and phenylalanine, and it is about 7,000 to 13,000 times sweeter than sucrose.[3][4]
Advantame is another aspartame-derived sweetener and is one of the most potent, at approximately 20,000 times sweeter than sucrose.[5]
Cyclamate is an artificial sweetener that is 30–50 times sweeter than sucrose.[6] Its use has been banned in some countries due to safety concerns, though it is approved in others.
Comparative Data of Artificial Sweeteners
The following table summarizes key quantitative data for this compound and a selection of other artificial sweeteners. This allows for a direct comparison of their sweetness potency, caloric content, and established safety thresholds.
| Sweetener | Sweetness Potency (vs. Sucrose) | Caloric Content (kcal/g) | Acceptable Daily Intake (ADI) (mg/kg body weight) | LD50 (Oral, Rat) (mg/kg) |
| This compound | ~2000[1] | Non-caloric | Not Established | 2500[7][8] |
| Aspartame | ~200 | 4 | 40[9] | >4000 |
| Saccharin | 300-400 | 0 | 5 | 14200 |
| Sucralose | ~600[10] | 0 | 15 | >10000 |
| Acesulfame K | ~200[11] | 0 | 15 | >15000 |
| Stevia | 30-320[2] | 0 | 4 (as steviol equivalents) | >15000 |
| Neotame | 7,000-13,000[3][4] | 0 | 0.3 (US), 2 (EU) | >5000 |
| Advantame | ~20,000[5] | 0 | 32.8 (US), 5 (EU)[5] | >5000 |
| Cyclamate | 30-50[6] | 0 | 11 | 1280 |
Experimental Protocols
This section outlines standardized methodologies for key experiments cited in the comparison of artificial sweeteners. These protocols are based on established international guidelines to ensure reproducibility and validity of results.
Sensory Evaluation: Time-Intensity Analysis
Objective: To quantify the temporal profile of sweetness and any off-tastes (e.g., bitterness, metallic taste) of an artificial sweetener.
Methodology based on ISO and ASTM standards: [12][13][14]
-
Panelist Selection and Training: A panel of 10-15 trained assessors is selected based on their sensory acuity and ability to discriminate between different taste intensities. Panelists undergo training to familiarize themselves with the specific attributes to be evaluated (e.g., sweetness, bitterness, metallic aftertaste) and the use of the time-intensity scale.
-
Sample Preparation: Solutions of the sweetener are prepared in purified water at concentrations determined to be equi-sweet to a range of sucrose solutions (e.g., 2%, 5%, and 10% sucrose). A reference sucrose solution is also prepared.
-
Test Procedure:
-
Panelists are presented with a 10 mL sample of the test solution.
-
Upon sipping the sample, they immediately start recording the perceived intensity of sweetness and any specified off-tastes over a set period (e.g., 180 seconds) using a computerized time-intensity data collection system.
-
The intensity is rated on an unstructured line scale anchored from "no sensation" to "very strong sensation."
-
Panelists rinse their mouths with purified water between samples and observe a mandatory waiting period to prevent taste fatigue and carry-over effects.
-
-
Data Analysis: The time-intensity curves are analyzed to determine key parameters:
-
Imax: Maximum perceived intensity.
-
Tmax: Time to reach maximum intensity.
-
Tdur: Total duration of perception.
-
Area Under the Curve (AUC): Represents the total sensory impact.
-
Statistical analysis (e.g., ANOVA) is used to compare the parameters between different sweeteners and concentrations.
-
Stability Testing: Effect of pH and Temperature
Objective: To evaluate the stability of an artificial sweetener under various pH and temperature conditions relevant to food and beverage processing and storage.
Methodology based on ICH Q1A(R2) Guidelines: [15][16]
-
Sample Preparation: Prepare aqueous solutions of the sweetener at a known concentration across a range of pH values (e.g., pH 3, 5, 7) using appropriate buffer systems.
-
Storage Conditions:
-
Aliquots of each pH-adjusted solution are stored in sealed, light-protected containers at different temperatures:
-
Accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
Intermediate conditions: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.
-
Long-term (real-time) conditions: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
-
-
Sampling and Analysis:
-
Samples are withdrawn at specified time points (e.g., 0, 1, 3, 6, 9, 12 months for long-term studies; 0, 3, 6 months for accelerated studies).
-
The concentration of the sweetener in each sample is quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Appearance, pH, and the presence of degradation products are also monitored.
-
-
Data Analysis: The degradation rate of the sweetener is calculated for each condition. The shelf-life is estimated based on the time it takes for the concentration to decrease to a predetermined level (e.g., 90% of the initial concentration).
Toxicological Assessment: Genotoxicity and Carcinogenicity
Objective: To assess the potential of an artificial sweetener to cause genetic mutations or cancer.
Methodology based on OECD and EFSA Guidelines: [7][8]
-
Genotoxicity Testing (Tier 1): A battery of in vitro tests is conducted to assess different genotoxic endpoints:
-
Bacterial Reverse Mutation Test (Ames Test; OECD TG 471): This test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
-
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects chromosomal damage in mammalian cells.
-
-
In Vivo Testing (if in vitro tests are positive):
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): This test assesses chromosomal damage in the bone marrow of rodents.
-
In Vivo Mammalian Alkaline Comet Assay (OECD TG 489): This assay detects DNA strand breaks in cells from various tissues.
-
-
Carcinogenicity Studies (Long-term):
-
Chronic Toxicity/Carcinogenicity Study (OECD TG 452 or 453): Rodents are administered the sweetener in their diet for a significant portion of their lifespan (e.g., 24 months for rats). The animals are monitored for the development of tumors and other toxic effects.
-
-
Data Analysis and Risk Characterization:
-
The results from these studies are used to determine the genotoxic and carcinogenic potential of the substance.
-
If a threshold for toxicity can be established, a No-Observed-Adverse-Effect Level (NOAEL) is determined.
-
The Acceptable Daily Intake (ADI) is then calculated by applying a safety factor (typically 100) to the NOAEL.[7]
-
Visualizations of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the sweet taste signaling pathway and a typical experimental workflow for sensory evaluation.
Caption: Sweet taste signaling pathway initiated by a sweetener binding to the T1R2/T1R3 receptor.
References
- 1. bfr-akademie.de [bfr-akademie.de]
- 2. tandfonline.com [tandfonline.com]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. Guidance for Industry and Other Stakeholders: Redbook 2000 | FDA [fda.gov]
- 5. OECD and EU test guidelines - ECHA [echa.europa.eu]
- 6. oecd.org [oecd.org]
- 7. efsa.europa.eu [efsa.europa.eu]
- 8. WHO | JECFA [apps.who.int]
- 9. sweeteners.org [sweeteners.org]
- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 11. matis.is [matis.is]
- 12. Sensory Evaluation Temporal Methods | ASTM [astm.org]
- 13. ICH Official web site : ICH [ich.org]
- 14. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
- 15. efsa.europa.eu [efsa.europa.eu]
- 16. utu.fi [utu.fi]
Comparative Guide to Analytical Methods for Perillartine Quantification in Beverages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary analytical methods for the quantification of the artificial sweetener Perillartine in beverage matrices: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established analytical principles and data from analogous validated methods for other sweeteners, adapted for the specific physicochemical properties of this compound.
Introduction to this compound and its Analysis
This compound is an artificial sweetener, approximately 2000 times sweeter than sucrose, derived from perillaldehyde. Its use in beverages requires accurate and reliable analytical methods for quality control and regulatory compliance. This compound is a crystalline powder soluble in organic solvents like ethanol but insoluble in water. Its chemical structure, containing a conjugated system, allows for detection by UV-Vis spectroscopy.
Method Comparison
This guide focuses on two prominent analytical techniques for the determination of this compound in beverages:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A powerful separative technique that isolates this compound from other matrix components before quantification.
-
UV-Visible (UV-Vis) Spectrophotometry: A simpler, more direct method that relies on the inherent UV absorbance of the this compound molecule.
The following sections provide detailed experimental protocols and a comparative summary of the expected performance characteristics of each method.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the anticipated performance characteristics for the HPLC-UV and UV-Vis Spectrophotometry methods for this compound analysis in beverages. These values are based on typical performance data for the analysis of other artificial sweeteners in similar matrices.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | UV-Visible (UV-Vis) Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L | 0.1 - 0.5 mg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 mg/L | 0.3 - 1.5 mg/L |
| Specificity/Selectivity | High (separation from interferences) | Moderate (prone to matrix interference) |
| Analysis Time per Sample | 10 - 15 minutes | 2 - 5 minutes |
| Cost per Sample | Moderate | Low |
| Instrumentation Cost | High | Low |
| Method Complexity | High | Low |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
This method provides high selectivity and sensitivity for the determination of this compound in various beverage samples.
4.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of 0.02 M phosphate buffer (pH 3.0) and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
4.1.2. Reagents and Standards
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Ultrapure water.
4.1.3. Standard Solution Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples (e.g., 0.1, 0.5, 1, 5, 10, and 20 mg/L).
4.1.4. Sample Preparation
-
Carbonated Beverages: Degas the sample by sonication for 15 minutes.
-
Non-carbonated Beverages: No degassing is required.
-
Dilution: Dilute the beverage sample with the mobile phase to bring the this compound concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
4.1.5. Method Validation Parameters (as per ICH Q2(R1)) [1][2][3]
-
Specificity: Assessed by analyzing a blank beverage matrix and a spiked sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Determined by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) should be > 0.999.
-
Accuracy: Evaluated by spiking a known concentration of this compound into a blank beverage matrix at three different concentration levels and calculating the percent recovery.
-
Precision: Assessed by analyzing replicate injections of a standard solution (repeatability) and by analyzing the same sample on different days with different analysts (intermediate precision). The relative standard deviation (%RSD) should be < 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
UV-Visible Spectrophotometry Method
This method offers a rapid and simple approach for the screening and quantification of this compound, particularly in less complex beverage matrices.
4.2.1. Instrumentation
-
A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
4.2.2. Reagents and Standards
-
This compound reference standard (≥98% purity).
-
Ethanol (analytical grade).
-
Ultrapure water.
4.2.3. Standard Solution Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of ethanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with a 50:50 (v/v) ethanol:water mixture to cover the expected concentration range (e.g., 0.5, 1, 2, 5, 10, and 15 mg/L).
4.2.4. Sample Preparation
-
Dilution: Dilute the beverage sample with a 50:50 (v/v) ethanol:water mixture to bring the this compound concentration within the calibration range.
-
Filtration: If the sample is turbid, filter it through a 0.45 µm syringe filter.
4.2.5. Analytical Procedure
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption (λmax) of this compound (determined by scanning a standard solution, expected to be in the UV region).
-
Use the 50:50 (v/v) ethanol:water mixture as a blank.
-
Measure the absorbance of the working standard solutions and the prepared sample solutions.
-
Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
4.2.6. Method Validation Parameters (as per ICH Q2(R1)) [1][2][3]
-
Specificity: The main limitation of this method. Interference from other UV-absorbing compounds in the beverage matrix can be significant. A comparison with a blank matrix is essential.
-
Linearity: Determined by plotting absorbance against the concentration of the working standard solutions. The correlation coefficient (R²) should be > 0.995.
-
Accuracy: Evaluated by spiking a known concentration of this compound into a blank beverage matrix and calculating the percent recovery.
-
Precision: Assessed by analyzing replicate measurements of a standard solution. The relative standard deviation (%RSD) should be < 5%.
-
LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for each analytical method.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for UV-Vis spectrophotometric analysis.
Discussion and Recommendations
HPLC-UV stands out as the superior method for the accurate and reliable quantification of this compound in beverages. Its primary advantage is the chromatographic separation step, which effectively isolates this compound from potentially interfering matrix components, thereby ensuring high specificity and accuracy. While the initial instrument cost and method complexity are higher, the robustness and reliability of the results make it the method of choice for quality control, regulatory submissions, and in cases where complex beverage matrices are being analyzed.
UV-Vis Spectrophotometry , on the other hand, offers a rapid, low-cost, and simple alternative. This makes it suitable for preliminary screening, in-process control where high accuracy is not the primary concern, or for the analysis of simple beverage matrices with minimal UV-absorbing interferences. The major drawback of this method is its susceptibility to interference from other compounds in the beverage that absorb at the same wavelength as this compound, which can lead to inaccurate results.
Recommendation:
-
For research, drug development, and final product quality control , where accuracy and reliability are paramount, the HPLC-UV method is strongly recommended .
-
For rapid screening, preliminary analysis, or in situations with well-characterized and simple beverage matrices , the UV-Vis Spectrophotometry method can be a viable and cost-effective option.
It is crucial that any method chosen for the routine analysis of this compound in beverages is fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and defensibility of the generated data.[1][2][3]
References
A Comparative Sensory and Mechanistic Profile of Perillartine and Sucrose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sensory profiles of the artificial sweetener Perillartine and the natural sugar sucrose. The information presented is supported by experimental data and elucidates the distinct mechanisms by which these two compounds elicit a sweet taste.
Executive Summary
This compound, a high-intensity artificial sweetener, is reported to be approximately 2000 times sweeter than sucrose. However, its commercial application is limited due to notable off-tastes, including bitterness and a licorice-like aftertaste, as well as low water solubility. Sucrose, the benchmark for sweet taste, is characterized by a pure sweetness with no significant off-tastes. These sensory differences can be attributed to their distinct interaction mechanisms with the sweet taste receptor, TAS1R2/TAS1R3.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative and qualitative differences between this compound and sucrose.
Table 1: Quantitative Sensory and Physicochemical Properties
| Property | This compound | Sucrose | Source(s) |
| Relative Sweetness | ~2000 times sweeter than sucrose | 1 (Reference) | [1] |
| Binding Affinity (Kd) | 373 ± 110 µM (to hTAS1R2) | Binds to both TAS1R2 and TAS1R3 VFT domains | [2] |
| EC50 Value | Intermediate EC50 value for hTAS1R2 activation | Activates TAS1R2/TAS1R3 receptor | [2] |
| Water Solubility | Low | High | [1] |
Table 2: Qualitative Sensory Profile Comparison
| Sensory Attribute | This compound | Sucrose | Source(s) |
| Primary Taste | Intensely Sweet | Purely Sweet | [1] |
| Off-Tastes | Bitter, Licorice-like | None | [1] |
| Aftertaste | Lingering metallic taste | Clean, pleasant | [1] |
| Mouthfeel | Not specified in detail | Provides body and mouthfeel |
Molecular Mechanism of Sweet Taste Perception
The sensation of sweetness is primarily mediated by the TAS1R2/TAS1R3 G-protein coupled receptor. This compound and sucrose activate this receptor through distinct binding sites, leading to a cascade of intracellular events that culminate in the perception of sweetness.
Sucrose interacts with the Venus Flytrap Domains (VFD) of both the TAS1R2 and TAS1R3 subunits of the sweet taste receptor[3][4]. In contrast, this compound binds to the transmembrane domain (TMD) of the TAS1R2 subunit[2]. This fundamental difference in binding modality is a key determinant of their distinct sensory profiles.
Experimental Protocols
A comprehensive understanding of the sensory profiles of sweeteners like this compound and sucrose is achieved through rigorous experimental methodologies, including Quantitative Descriptive Analysis (QDA) by trained human panels and instrumental analysis using an electronic tongue.
Quantitative Descriptive Analysis (QDA)
QDA is a behavioral sensory method used to quantify the sensory characteristics of a product.
1. Panelist Selection and Training:
-
Selection: Recruit 10-12 individuals based on their sensory acuity, descriptive ability, and commitment.
-
Training: Over several sessions, the panel develops a consensus on a descriptive vocabulary for the sensory attributes of the sweeteners (e.g., sweetness intensity, bitterness, metallic aftertaste, licorice flavor, duration of sweetness). Reference standards are used to anchor the intensity scales for each attribute.
2. Sample Preparation:
-
Prepare aqueous solutions of this compound and sucrose at various concentrations. For a comparative study, concentrations of this compound would be significantly lower than sucrose to achieve equi-sweetness.
3. Evaluation Procedure:
-
Panelists evaluate the samples in a controlled environment (sensory booths with controlled lighting and temperature).
-
Samples are presented in a randomized and blind manner to prevent bias.
-
Panelists rate the intensity of each sensory attribute on a line scale (e.g., a 15-cm line anchored with "low" and "high").
-
A palate cleanser (e.g., unsalted crackers, distilled water) is used between samples.
4. Data Analysis:
-
The intensity ratings are converted to numerical data.
-
Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to determine significant differences in the sensory profiles of the sweeteners.
Electronic Tongue Analysis
An electronic tongue is an analytical instrument that mimics the sense of taste. It uses an array of chemical sensors to create a "taste fingerprint" of a sample.
1. Instrument and Sensor Array:
-
Utilize a potentiometric electronic tongue equipped with a sensor array sensitive to different taste modalities (e.g., sweetness, bitterness, sourness, saltiness, umami).
2. Sample Preparation:
-
Prepare aqueous solutions of this compound and sucrose at concentrations suitable for the instrument's detection range.
3. Measurement Procedure:
-
The sensor array is immersed in the sample solution.
-
The potential difference between each sensor and a reference electrode is measured over time.
-
The sensors are rinsed with a cleaning solution and deionized water between each measurement to prevent carryover.
4. Data Analysis:
-
The sensor responses are collected and processed using multivariate statistical methods such as Principal Component Analysis (PCA) or Discriminant Function Analysis (DFA).
-
These analyses create a taste map that visualizes the differences in the taste profiles of the samples.
References
- 1. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure–Sweetness Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms for Sweetness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Functions of Sweet Reception in Oral and Extraoral Organs - PMC [pmc.ncbi.nlm.nih.gov]
"in vivo comparison of the metabolic fate of Perillartine and its analogues"
For Researchers, Scientists, and Drug Development Professionals
Perillartine, a potent artificial sweetener derived from the oxime of perillaldehyde, has garnered interest for its intense sweetness. However, a comprehensive understanding of its metabolic fate within a biological system is crucial for evaluating its safety and efficacy. This guide provides a comparative overview of the in vivo metabolism of this compound, drawing parallels with its structural analogues and precursors to elucidate its biotransformation pathways. While direct in vivo comparative studies on this compound and its analogues are limited, this guide synthesizes available data on related compounds to project a likely metabolic scenario.
Postulated Metabolic Fate of this compound
This compound, being an oxime derivative of the monoterpene perillaldehyde, is anticipated to undergo metabolic transformations targeting both the oxime functional group and the terpene backbone. Drawing parallels from the metabolism of its precursor, perillyl alcohol, a primary metabolic route for this compound likely involves oxidation and conjugation reactions.
The metabolism of the related monoterpene, perillyl alcohol (POH), has been studied in humans, providing valuable insights. POH is rapidly metabolized to perillic acid (PA) and dihydroperillic acid (DHPA), which are then primarily excreted in the urine after glucuronidation. While the parent drug, POH, was not detectable in plasma, its metabolites reached significant concentrations, indicating rapid biotransformation.
Based on this, the metabolic pathway for this compound is hypothesized to initiate with the hydrolysis of the oxime group to yield perillaldehyde. Subsequently, perillaldehyde would likely be oxidized to perillic acid, which can then be further reduced to dihydroperillic acid. These acidic metabolites are then expected to undergo phase II conjugation, primarily with glucuronic acid, to facilitate their renal excretion. Another potential, albeit less documented, metabolic route for oximes involves reduction to the corresponding amine or potential formation of hydroxylamine derivatives, which may have toxicological implications.
Comparative Quantitative Data
| Metabolite | Dose Level 1 (800 mg/m²/dose) - Day 1 | Dose Level 1 (800 mg/m²/dose) - Day 29 | Dose Level 2 (1600 mg/m²/dose) - Day 1 | Dose Level 2 (1600 mg/m²/dose) - Day 29 | Dose Level 3 (2400 mg/m²/dose) - Day 1 | Dose Level 3 (2400 mg/m²/dose) - Day 29 |
| Perillic Acid (PA) (µM) | 175 | 139 | 472 | 311 | 456 | 257 |
| Dihydroperillic Acid (DHPA) (µM) | 7.1 | 9.8 | 34.2 | 34.0 | 26.2 | 23.4 |
Data from a Phase I clinical trial of perillyl alcohol administered daily[1]. The parent drug, perillyl alcohol, was not detectable in plasma[1].
Experimental Protocols
The investigation of the in vivo metabolic fate of this compound and its analogues would necessitate a combination of analytical techniques to identify and quantify the parent compound and its metabolites in biological matrices.
Animal Studies
-
Animal Models: Rodent models, such as Sprague-Dawley rats, are commonly used for initial pharmacokinetic and metabolism studies.
-
Dosing: this compound and its analogues would be administered orally or intravenously.
-
Sample Collection: Blood, urine, and feces would be collected at various time points post-administration.
-
Sample Preparation: Plasma samples would be subjected to protein precipitation. Urine and fecal homogenates would undergo enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites, followed by liquid-liquid or solid-phase extraction to isolate the analytes.
Analytical Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like terpenoids. For non-volatile metabolites, derivatization (e.g., silylation) is required to increase their volatility. GC-MS provides excellent chromatographic separation and mass spectral data for structural elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of a wide range of compounds, including polar and non-volatile metabolites, without the need for derivatization. It offers high sensitivity and selectivity, making it ideal for quantifying low levels of metabolites in complex biological matrices.
Visualizing the Metabolic Pathways
The following diagrams illustrate the postulated metabolic pathway of this compound and its interaction with the sweet taste signaling pathway.
References
"cross-validation of HPLC and GC-MS methods for Perillartine"
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Perillartine
For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds like this compound, a synthetic sweetener derived from perillaldehyde, is crucial for quality control and research purposes. The selection of an appropriate analytical technique is a critical step in method development and validation. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by representative experimental data from related compounds.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. Derivatization may be necessary for non-volatile analytes. |
| Derivatization | Generally not required for this compound. | May be required to improve volatility and thermal stability. |
| Sensitivity | Method-dependent (e.g., UV, DAD, MS detectors). HPLC-MS can offer high sensitivity. | High sensitivity, especially with mass spectrometry detection in selected ion monitoring (SIM) mode. |
| Selectivity | Good, can be significantly enhanced with a mass spectrometer (LC-MS). | Excellent, with mass spectrometry providing structural information for high-confidence identification. |
| Instrumentation Cost | Generally lower to moderate for HPLC with UV/DAD detection. Higher for HPLC-MS. | Moderate to high. |
Comparative Performance of HPLC and GC-MS Methods
The following table summarizes the expected performance characteristics of HPLC and GC-MS methods for the analysis of this compound, based on typical validation data for similar compounds found in plant extracts and other matrices.
| Validation Parameter | HPLC | GC-MS | Remarks |
| Specificity | High; potential for interference from co-eluting impurities without mass spectrometric detection.[1][2] | Very High; mass spectral data provides definitive identification.[3][4] | GC-MS generally offers superior specificity due to the additional dimension of mass analysis. |
| Linearity (R²) | > 0.999[1][2] | > 0.999[3][4] | Both techniques can achieve excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 99.36 – 101.96%[1][2] | 98.3 – 101.60%[3][4] | Both methods can provide high accuracy with proper method development and validation. |
| Precision (% RSD) | < 2.0% (Repeatability & Intermediate)[1][2] | < 2.56% (Intraday & Interday)[3][4] | Both techniques are capable of high precision. |
| Limit of Detection (LOD) | 4.48 – 5.41 µg/mL[1][2] | Lower than HPLC, analyte dependent. | GC-MS typically offers lower detection limits for volatile compounds. |
| Limit of Quantification (LOQ) | 13.58 – 16.40 µg/mL[1][2] | Lower than HPLC, analyte dependent. | The higher sensitivity of GC-MS often translates to lower quantification limits. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by HPLC and GC-MS, based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on reversed-phase methods for the analysis of compounds in Perilla frutescens extracts and is a suitable starting point for the analysis of this compound.
-
Instrumentation : HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : DAD at a wavelength determined by the UV spectrum of this compound, or MS in full scan or SIM mode.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in the initial mobile phase composition or a suitable solvent like methanol. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of terpenes and other volatile compounds in plant-based substances.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Inlet : Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Injector Temperature : 250°C.
-
Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Scan Range : 40-400 amu.
-
-
Sample Preparation : Dissolve the sample in a volatile solvent such as hexane or ethyl acetate. If derivatization is needed to improve volatility, a suitable silylating agent can be used.
Mandatory Visualizations
References
- 1. Establishment of simultaneous analysis validation for Perilla frutescens var. acuta extract | Food Science and Technology [fstjournal.com.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Perillartine Enantiomers and Their Sweetness Intensity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sweetness intensity of perillartine enantiomers, supported by available data and an exploration of the underlying sensory mechanisms. This compound, a high-intensity sweetener derived from perillaldehyde, is approximately 2000 times sweeter than sucrose.[1][2][3][4][5][6] Its potent sweetness profile makes it a subject of significant interest in food science and drug development. This document delves into the stereochemistry of this compound's sweetness, the biological pathways it activates, and the methodologies used to quantify its sensory properties.
Quantitative Comparison of this compound Enantiomers' Sweetness
This compound possesses a chiral center, leading to the existence of (S) and (R) enantiomers. The commercially utilized and studied form of this compound is the (S)-enantiomer, as indicated by its IUPAC name: (S)-4-(Prop-1-en-2-yl)cyclohex-1-ene-carbaldehyde oxime.[3] This enantiomer is recognized for its intense sweetness.
Below is a summary of the known quantitative data for this compound, focusing on the commercially relevant (S)-enantiomer.
| Sweetener | Chemical Name | Chirality | Relative Sweetness (vs. Sucrose) | Notes |
| This compound | (S)-4-(Prop-1-en-2-yl)cyclohex-1-ene-carbaldehyde oxime | (S) | ~2000 times | The commercially available and predominantly studied form.[1][2][3][4][5][6] |
| This compound Enantiomer | (R)-4-(Prop-1-en-2-yl)cyclohex-1-ene-carbaldehyde oxime | (R) | Data not available | The sweetness intensity of the (R)-enantiomer has not been quantitatively reported in the reviewed literature. |
| Sucrose (Reference) | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | N/A | 1 | Standard reference for sweetness intensity. |
Experimental Protocols for Sensory Evaluation
The determination of sweetness intensity for high-potency sweeteners like this compound relies on rigorous sensory evaluation by trained human panelists. A typical experimental protocol involves the following steps:
1. Panelist Selection and Training:
-
A panel of 10-15 individuals is selected based on their sensory acuity and ability to discriminate between different taste intensities.
-
Panelists undergo extensive training to familiarize themselves with the sensory attributes of sweetness, including intensity, onset, and duration, using various concentrations of reference sweeteners like sucrose.
2. Sample Preparation:
-
Stock solutions of the test compounds ((S)-perillartine) and a reference sweetener (e.g., sucrose) are prepared in purified, tasteless water.
-
A series of dilutions of the test compound are prepared to cover a range of sweetness intensities.
3. Sensory Evaluation Method (e.g., Two-Alternative Forced Choice - 2-AFC):
-
Panelists are presented with pairs of samples, one containing a standard concentration of the reference sweetener and the other containing a specific concentration of the test compound.
-
They are asked to identify which of the two samples is sweeter.
-
This process is repeated with varying concentrations of the test compound to determine the concentration that is perceived as equally sweet to the reference.
4. Data Analysis:
-
The results are statistically analyzed to determine the equi-sweet concentration of the test compound relative to the reference.
-
The relative sweetness is then calculated by dividing the concentration of the reference sweetener by the equi-sweet concentration of the test compound.
5. Control Measures:
-
Panelists are required to rinse their mouths with purified water between samples to prevent sensory fatigue and carry-over effects.
-
The order of sample presentation is randomized to avoid bias.
-
Testing is conducted in a controlled environment with neutral lighting and no distracting odors.
Below is a graphical representation of a typical experimental workflow for sensory evaluation.
References
- 1. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure–Sweetness Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Dependent Activity of Plant-Derived Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cell-Based Assays for Sweet Taste Receptor Activation: A Comparative Guide to Perillartine
For researchers, scientists, and drug development professionals, the robust validation of in vitro assays is paramount for the reliable identification and characterization of novel taste modulators. This guide provides a comprehensive comparison of a cell-based assay for sweet taste receptor (TAS1R2/TAS1R3) activation, with a specific focus on the validation using the artificial sweetener Perillartine. We present supporting experimental data, detailed protocols, and a comparative analysis with other sweetening agents.
Comparative Analysis of Sweetener Potency
The potency of a sweetener is a critical parameter in drug discovery and food science, typically quantified by its half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency. In cell-based assays utilizing HEK293 cells stably co-expressing the human sweet taste receptor (hTAS1R2/hTAS1R3) and a promiscuous G protein (Gα16gust44), the potency of various sweeteners can be directly compared by measuring the intracellular calcium mobilization upon receptor activation.
This compound, a potent artificial sweetener, demonstrates significant activation of the sweet taste receptor. Its EC50 value, as determined in a calcium mobilization assay, is presented in comparison to a range of natural and artificial sweeteners. It is important to note that while the monomeric TAS1R2 subunit can be activated by this compound alone, the response is consistently higher for the TAS1R2/TAS1R3 heterodimer[1].
| Sweetener | Type | EC50 (µM) |
| This compound | Artificial | ~2.54 - 61 [2] |
| Neotame | Artificial | ~2.26 |
| Sucralose | Artificial | ~36 |
| Acesulfame-K | Artificial | ~213 |
| Aspartame | Artificial | ~1000 |
| Saccharin | Artificial | ~300 |
| Cyclamate | Artificial | ~767 |
| Sucrose | Natural | ~104,000 |
| D-allulose | Natural | ~442,000 |
Note: EC50 values can vary between studies due to different experimental conditions. The data presented here are compiled from various sources for comparative purposes.
Specificity of this compound
An ideal sweetener should exhibit high specificity for the sweet taste receptor with minimal off-target effects, such as activating bitter taste receptors (TAS2Rs), which can lead to undesirable taste profiles. While comprehensive data on this compound's activity across the full panel of 25 human TAS2Rs is limited in the public domain, initial characterizations indicate its primary activity is mediated through the TAS1R2 subunit of the sweet taste receptor[3]. Some sweeteners, like sucralose and acesulfame-K, have been shown to activate a limited number of bitter taste receptors at higher concentrations[2]. Further studies are warranted to fully elucidate the specificity profile of this compound.
Experimental Protocols
A robust and reproducible cell-based assay is fundamental for the validation of sweet taste receptor agonists. The following is a detailed methodology for a calcium mobilization assay commonly used to assess sweetener-induced activation of the TAS1R2/TAS1R3 receptor.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a commonly used cell line for heterologous expression of taste receptors.
-
Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics if using a stable cell line. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (for transient expression):
-
Seed HEK293 cells in 96-well black-walled, clear-bottom plates.
-
Co-transfect the cells with expression plasmids for hTAS1R2, hTAS1R3, and a G-protein chimera (e.g., Gα16gust44) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to express the receptors for 24-48 hours post-transfection.
-
Calcium Mobilization Assay
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) prepared in HBSS. Incubate for 1 hour at 37°C.
-
-
Cell Washing:
-
Gently wash the cells three times with HBSS to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound and other sweeteners in HBSS.
-
Use an automated fluorometric imaging plate reader (e.g., FlexStation 3) to measure the fluorescence intensity before and after the addition of the sweetener solutions.
-
Typically, a baseline fluorescence is recorded for a set period, followed by the automated injection of the compound and continuous recording of the fluorescence signal for 60-90 seconds.
-
Data Analysis
-
Data Normalization: The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence before stimulation (F0), i.e., ΔF/F = (F - F0) / F0.
-
Dose-Response Curves: Plot the normalized fluorescence response against the logarithm of the sweetener concentration.
-
EC50 Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 value for each sweetener.
-
Quality Control:
-
Include a positive control (a known sweet taste receptor agonist like sucrose or sucralose) in each experiment.
-
Use mock-transfected cells (cells not expressing the sweet taste receptor) as a negative control to assess non-specific effects of the compounds.
-
Perform all experiments in triplicate to ensure reproducibility.
-
Visualizing the Molecular and Experimental Pathways
To better understand the underlying mechanisms and the experimental process, the following diagrams illustrate the sweet taste signaling pathway and the experimental workflow.
Caption: Sweet taste signaling pathway initiated by sweetener binding.
Caption: Experimental workflow for the cell-based sweet taste receptor assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Sweet Taste Receptor Tas1r2 from an Old World Monkey Species Rhesus Monkey and Species-Dependent Activation of the Monomeric Receptor by an Intense Sweetener this compound | PLOS One [journals.plos.org]
A Toxicological Tightrope: Comparing the Safety Profiles of Perillartine and Aspartame
A comprehensive review of the available toxicological data for the sweeteners perillartine and aspartame reveals a significant disparity in the depth and breadth of safety assessments. While aspartame has been extensively studied and evaluated by international regulatory bodies, publicly accessible, in-depth toxicological data for this compound is notably scarce. This guide provides a comparative analysis based on the available scientific literature, highlighting the established safety profile of aspartame and the existing data gaps for this compound.
This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of the toxicological risk assessments of these two sweeteners, supported by available experimental data and methodologies.
Quantitative Toxicological Data Summary
The following table summarizes the key quantitative toxicological parameters for this compound and aspartame. The significant lack of data for this compound is a critical finding of this comparative analysis.
| Toxicological Parameter | This compound | Aspartame |
| Acceptable Daily Intake (ADI) | Data not available | 0 - 40 mg/kg body weight/day (JECFA/EFSA)[1][2]; 50 mg/kg body weight/day (FDA)[3] |
| No-Observed-Adverse-Effect Level (NOAEL) | Data not available | 4000 mg/kg body weight/day (from chronic toxicity studies in animals)[2][4] |
| Lethal Dose, 50% (LD50) | 2500 mg/kg (oral, rat)[5] | > 10,000 mg/kg (oral, rat) |
| Genotoxicity | Data not available for this compound. Studies on its precursor, perillaldehyde, have shown mixed results in vitro, but in vivo assays have generally been negative.[6] | Generally considered non-genotoxic in vivo.[7] Some in vitro studies have shown positive results, but these are often attributed to cytotoxicity.[7] |
| Carcinogenicity | Data not available | Not considered carcinogenic by major regulatory bodies based on numerous studies.[4][8] Some studies have suggested a potential link, but these have been contested. |
Experimental Protocols
Detailed experimental methodologies are crucial for the critical evaluation of toxicological studies. Below are examples of protocols typically employed in the safety assessment of food additives like aspartame. Due to the lack of publicly available studies on this compound, specific protocols for its assessment could not be retrieved.
Chronic Toxicity/Carcinogenicity Bioassay (Example for Aspartame)
-
Test System: Male and female Sprague-Dawley rats (e.g., 50 per sex per group).
-
Administration Route: Dietary administration (aspartame mixed in the feed).
-
Dose Levels: A control group (0 mg/kg/day) and at least three dose levels, for example, 1000, 2000, and 4000 mg/kg body weight/day. The highest dose is often selected to be a maximum tolerated dose (MTD).
-
Duration: Typically 2 years (lifetime of the rats).
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Hematology and clinical chemistry (at multiple intervals, e.g., 6, 12, 18, and 24 months)
-
Urinalysis (at multiple intervals)
-
Ophthalmology (at initiation and termination)
-
Gross pathology at necropsy
-
Histopathology of all organs and tissues from all animals in the control and high-dose groups, and all gross lesions from all animals.
-
-
Data Analysis: Statistical analysis of tumor incidence, survival rates, body weight changes, and clinical pathology parameters.
Bacterial Reverse Mutation Assay (Ames Test) (General Protocol)
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), with and without metabolic activation (S9 mix).
-
Test Substance Preparation: The test article is dissolved in a suitable solvent (e.g., water, DMSO).
-
Procedure: The test substance, bacterial tester strain, and S9 mix (or buffer for non-activation conditions) are combined and plated on minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Signaling Pathways and Experimental Workflows
Aspartame Metabolism
Aspartame is completely hydrolyzed in the gastrointestinal tract to its constituent parts: aspartic acid, phenylalanine, and methanol. These are then absorbed and enter normal metabolic pathways.
Caption: Metabolic fate of aspartame in the gastrointestinal tract.
General Toxicological Risk Assessment Workflow
The following diagram illustrates a generalized workflow for the toxicological risk assessment of a food additive.
References
- 1. fsc.go.jp [fsc.go.jp]
- 2. 第9çé£åæ·»å ç©å ¬å®æ¸ | æ¶è²»è åº [caa.go.jp]
- 3. MHLW Pharmaceuticals and Medical Devices Safety Information | Pharmaceuticals and Medical Devices Agency [pmda.go.jp]
- 4. nihs.go.jp [nihs.go.jp]
- 5. pmda.go.jp [pmda.go.jp]
- 6. Effects of Perilla frutescens var. crispa herb extract, the essential oil perillaldehyde, and the caffeetannin rosmarinic acid on gastric emptying and gastrointestinal motility in mice | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. Division of DrugsbNational Institute of Health Sciences [nihs.go.jp]
- 8. The Japan Food Chemical Research Foundation [ffcr.or.jp]
A Comparative Analysis of Perillartine's Stability in Diverse Food Matrices: A Guide for Researchers
A comprehensive review of the stability of the high-intensity sweetener Perillartine across various food applications remains a developing area of research. While specific quantitative data on its degradation kinetics and shelf-life in different food matrices are not extensively available in publicly accessible literature, this guide provides a comparative analysis based on the known stability of other artificial sweeteners and outlines best-practice experimental protocols for its evaluation.
This compound, an aldoxime derived from perillaldehyde, is a potent artificial sweetener. Understanding its stability during food processing and storage is paramount for its successful application. Factors such as temperature, pH, and the chemical composition of the food matrix can significantly impact its integrity and, consequently, its sweetening power.[1][2] This guide offers insights into the expected stability of this compound by drawing parallels with other commercially available sweeteners and provides detailed methodologies for researchers to conduct their own stability studies.
Comparative Stability of Sweeteners
The stability of artificial sweeteners is a critical factor in their application in the food industry. Sweeteners like aspartame are known to be heat-labile and can degrade under certain pH conditions, whereas others like sucralose and acesulfame-K exhibit greater stability across a range of processing conditions.[3][4] Based on general chemical principles and data from related compounds, a comparative stability profile can be projected for this compound.
| Sweetener | Chemical Class | Expected Thermal Stability | Expected pH Stability | Notes |
| This compound | Aldoxime | Moderate to High (Hypothesized) | Sensitive to extreme pH (Hypothesized) | As an oxime, it may be susceptible to hydrolysis under strong acidic or alkaline conditions. |
| Aspartame | Dipeptide Ester | Low | Most stable at pH 4.3; degrades at higher and lower pH.[1] | Not suitable for baked goods due to thermal degradation.[1] |
| Sucralose | Chlorinated Sucrose | High | Stable over a wide pH range.[1][4] | Can be used in cooking and baking.[1] |
| Acesulfame-K | Oxathiazinone Dioxide | High | Stable over a wide pH range.[3][4] | Often used in combination with other sweeteners.[3] |
| Neotame | Dipeptide Derivative | High | More stable than aspartame, especially at neutral pH.[1] | Suitable for a wide range of food applications, including baking.[1] |
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of this compound in different food matrices, a systematic experimental approach is necessary. The following protocols outline the key experiments that should be conducted.
A validated HPLC method is essential for accurately quantifying the concentration of this compound in food samples over time.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used for the separation of sweeteners.[3]
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact composition and gradient may need to be optimized for this compound.[3]
-
Detection: The wavelength for UV detection should be set at the maximum absorbance of this compound.
-
Sample Preparation: A solid-phase extraction (SPE) method using C18 cartridges can be effective for isolating this compound from complex food matrices before HPLC analysis.[3]
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[5]
To assess the impact of the food matrix, this compound should be incorporated into various model food systems.
-
Beverages (e.g., carbonated soft drinks, fruit juices):
-
Prepare beverage samples with a known concentration of this compound.
-
Store samples at different temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 37°C).[6]
-
Monitor the pH of the beverages throughout the storage period.
-
Analyze the concentration of this compound at regular intervals using the validated HPLC method.
-
-
Dairy Products (e.g., yogurt, flavored milk):
-
Incorporate this compound into the dairy product during processing (e.g., before pasteurization or fermentation).
-
Subject the products to standard processing conditions (e.g., pasteurization at various time-temperature combinations).
-
Store the final products under refrigerated conditions.
-
Analyze the this compound content at different stages of processing and throughout the product's shelf life.
-
-
Baked Goods (e.g., cookies, cakes):
-
Incorporate this compound into the dough or batter.
-
Bake the products at different temperatures and for varying durations.[7]
-
Analyze the this compound content in the raw dough/batter and in the final baked product to determine thermal degradation.
-
Identifying the degradation products of this compound is crucial for assessing the safety and sensory impact of its use.
-
Forced Degradation Studies: Subject this compound solutions to stress conditions (e.g., strong acid, strong base, high temperature, oxidation, and photolysis) to generate degradation products.[5][8]
-
Analytical Techniques: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical structures of the degradation products.[9][10]
Visualizing Experimental Workflows and Influencing Factors
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing this compound stability and the key factors that influence it.
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing this compound stability in food.
References
- 1. ijcmas.com [ijcmas.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of stability of binary sweetener blend (aspartame x acesulfame-K) during storage in whey lemon beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artificial sweeteners – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. identification-of-degradation-products-by-adopting-gc-or-hplc-ms-techniques - Ask this paper | Bohrium [bohrium.com]
- 10. Identification of potential antioxidant degradation products as Extractables from an innovative Thermo Plastic Elastomer used in Metered Dose Inhalers - DDL [ddl-conference.com]
For researchers, scientists, and drug development professionals, understanding the intricate relationship between chemical structure and sensory perception is paramount. This guide provides a comprehensive comparison of Perillartine and related oxime sweeteners, delving into their structure-sweetness relationships, the underlying signaling pathways, and the experimental methods used to quantify their potent sweetness.
This compound, the anti-aldoxime of perillaldehyde, is a potent artificial sweetener, estimated to be up to 2000 times sweeter than sucrose.[1][2] Its discovery spurred research into a new class of sweeteners, leading to the synthesis and evaluation of numerous analogs.[3][4] This guide will explore the key structural determinants of sweetness in these compounds and compare their relative potencies, providing valuable insights for the rational design of novel sweeteners.
Structure-Sweetness Relationship: A Quantitative Comparison
The sweetness of this compound and its derivatives is highly dependent on their molecular geometry and the presence of specific functional groups. The Shallenberger–Acree–Kier theory, or the "sweetness triangle," provides a fundamental model for understanding these relationships. This theory posits that for a compound to be sweet, it must contain a proton donor (AH), a proton acceptor (B), and a hydrophobic or lipophilic group (γ). The specific arrangement and distances between these three points are critical for optimal interaction with the sweet taste receptor.[2][5]
In this compound, the oxime moiety serves as the crucial AH-B system, while the isopropenyl group acts as the hydrophobic γ component.[2] The conjugation of the double bond with the oxime group is a requisite for the sweet taste in this particular compound.[5]
The following table summarizes the relative sweetness of this compound and several of its key analogs, highlighting the impact of structural modifications on sweetness potency.
| Compound Name | Structure | Relative Sweetness (vs. Sucrose) | Key Structural Features and Remarks |
| This compound | (E)-4-(1-methylethenyl)-1-cyclohexene-1-carboxaldehyde oxime | ~2000x[1][2] | The parent compound. Its high sweetness is attributed to the optimal arrangement of the oxime (AH-B) and isopropenyl (γ) groups. However, it suffers from low water solubility and a lingering 'metallic' taste.[6] |
| 4-(Methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime | Not explicitly shown in search results, but described as an analog. | 450x[4] | Developed to improve upon this compound's limitations. The modification in the hydrophobic region likely enhances solubility and taste profile. |
| SRI Oxime V | A low molecular weight aldoxime. | 450x[4] | Another analog designed for better properties, indicating that modifications to the cyclohexene ring and its substituents significantly impact sweetness and practical utility. |
| 8,9-Epoxythis compound | Not explicitly shown in search results, but described as an analog. | More water-soluble with little or no bitter aftertaste. Sweetness potency not specified. | The addition of an epoxy group improves water solubility and taste profile, demonstrating the importance of hydrophilicity in sweetener design. |
Experimental Protocols: Quantifying Sweetness
The determination of sweetness potency is a critical step in the evaluation of novel sweeteners. Sensory evaluation by trained human panelists remains the gold standard. A typical experimental protocol involves the following steps:
1. Panelist Selection and Training:
-
A panel of 10-15 individuals is selected based on their sensory acuity and ability to discriminate between different taste intensities.
-
Panelists undergo training to familiarize themselves with the sensory attributes of sweetness and any potential off-tastes (e.g., bitterness, metallic taste). Reference standards of sucrose solutions at varying concentrations (e.g., 2%, 5%, 10%) are used for calibration.[7]
2. Sample Preparation:
-
Stock solutions of the test compounds (this compound and its analogs) and a reference standard (typically sucrose) are prepared in purified, tasteless water.
-
A series of dilutions of each test compound are prepared to cover a range of sweetness intensities.
3. Sensory Evaluation Method (Magnitude Estimation):
-
The magnitude estimation method is commonly employed to quantify the perceived intensity of sweetness.[8]
-
Panelists are presented with a reference sample (e.g., a 5% sucrose solution) and are asked to assign it a specific intensity value (e.g., 100).
-
Subsequently, they are presented with the test samples in a randomized order and are asked to rate their sweetness intensity relative to the reference. For example, if a sample is perceived as twice as sweet as the reference, it would be assigned a score of 200.
-
Panelists rinse their mouths with purified water between samples to minimize carry-over effects.
4. Data Analysis:
-
The geometric mean of the intensity ratings from all panelists is calculated for each concentration of the test compound.
-
A concentration-response curve is generated by plotting the mean sweetness intensity against the concentration of the sweetener.
-
The relative sweetness of the test compound is then calculated by comparing the concentration of the test compound required to elicit the same sweetness intensity as a given concentration of sucrose. For instance, if a 1% solution of a test compound is as sweet as a 10% sucrose solution, the test compound is considered 10 times sweeter than sucrose.[7]
Visualizing the Molecular Basis of Sweetness
The following diagrams illustrate the key structural relationships and the biological pathway responsible for the sweet taste perception of this compound and related oximes.
Caption: The Shallenberger–Acree–Kier "sweetness triangle" as applied to the this compound molecule.
Caption: The sweet taste signaling pathway initiated by the binding of this compound to the T1R2-T1R3 receptor.
The Biological Pathway of Sweetness Perception
The sensation of sweet taste is initiated by the interaction of sweet compounds with the T1R2-T1R3 G-protein coupled receptor, which is located on the surface of taste receptor cells on the tongue.[9][10]
The binding of a sweetener like this compound to the T1R2-T1R3 receptor triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, gustducin.[6] The activated gustducin, in turn, stimulates the enzyme phospholipase C-β2 (PLC-β2). PLC-β2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.[6] The resulting increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5). The opening of the TRPM5 channel allows an influx of sodium ions (Na⁺), leading to depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which then transmit the sweet taste signal to afferent nerve fibers, which relay the information to the brain for the perception of sweetness.[10][11]
Conclusion
This compound and its related oximes represent a fascinating class of sweeteners whose potent activity is governed by precise structural requirements. While this compound itself has limitations for widespread use, the study of its analogs provides a roadmap for the design of novel sweeteners with improved properties. By understanding the quantitative structure-sweetness relationships and the intricacies of the sweet taste signaling pathway, researchers can continue to develop new and improved non-caloric sweeteners to meet the growing demand for sugar alternatives. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible assessment of the sensory properties of these compounds, which is essential for their successful development and application.
References
- 1. Sweet taste signaling in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure–Sweetness Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential new artificial sweetener from study of structure-taste relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Sweetener Book [sweetenerbook.com]
- 8. researchgate.net [researchgate.net]
- 9. The T1R2/T1R3 sweet receptor and TRPM5 ion channel taste targets with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Pharmacokinetic Model for Perillartine in Rodents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of a pharmacokinetic (PK) model for Perillartine in rodents. As no validated model currently exists for this compound, this document outlines a proposed modeling approach and the requisite experimental data for its validation. This is contrasted with an established and well-characterized physiologically based pharmacokinetic (PBPK) model for Diazepam in rats, offering a benchmark for data comparison and model complexity.
Proposed Pharmacokinetic Model for this compound
This compound is a small molecule (Molecular Weight: 165.23 g/mol ) with moderate lipophilicity (logP: 2.749) and low aqueous solubility (< 0.1 mg/mL). Based on these properties, a two-compartment model is proposed for initial pharmacokinetic characterization in rodents. This model would describe the distribution of this compound between a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues).
Key features of the proposed model to be validated:
-
Absorption: Following oral administration, absorption is expected to be dissolution-rate limited due to its low solubility. The model will incorporate a first-order absorption rate constant (Ka).
-
Distribution: A two-compartment structure will be evaluated to describe its distribution kinetics.
-
Metabolism: The metabolic pathways of this compound are not well-elucidated. It is hypothesized to undergo Phase I (e.g., oxidation, reduction) and Phase II (e.g., glucuronidation) metabolism, primarily in the liver.
-
Excretion: The primary route of excretion for this compound and its metabolites is presumed to be through bile and feces, with a minor contribution from renal excretion.
Comparison with a Validated PBPK Model: Diazepam in Rats
To provide context for the validation of the proposed this compound model, we will compare its data requirements and expected parameter ranges with those of a well-established Physiologically Based Pharmacokinetic (PBPK) model for Diazepam in rats. PBPK models are more complex and mechanistic, incorporating physiological parameters of the animal.
Quantitative Data Comparison
The following table summarizes the key pharmacokinetic parameters that need to be experimentally determined to validate the proposed this compound model, alongside typical values for Diazepam in rats for comparison.
| Pharmacokinetic Parameter | This compound (Hypothetical Values for Validation) | Diazepam (Reported Values in Rats)[1][2][3] |
| Absorption | ||
| Bioavailability (F) (%) | To be determined | ~68% (Intranasal) |
| Max Plasma Concentration (Cmax) (ng/mL) | To be determined | Varies with dose and route |
| Time to Cmax (Tmax) (h) | To be determined | ~0.17 h (Intranasal) |
| Distribution | ||
| Volume of Distribution (Vd) (L/kg) | To be determined | ~4 L/kg |
| Elimination | ||
| Clearance (CL) (L/h/kg) | To be determined | ~0.920 L/h |
| Elimination Half-life (t1/2) (h) | To be determined | ~76.8 minutes (Terminal) |
| Protein Binding | ||
| Plasma Protein Binding (%) | To be determined | High |
Experimental Protocols for Model Validation
Validation of the proposed pharmacokinetic model for this compound requires a series of in vivo experiments in rodents. Below are detailed methodologies for these key studies.
Intravenous and Oral Pharmacokinetic Study in Rats
Objective: To determine the fundamental pharmacokinetic parameters of this compound, including clearance, volume of distribution, elimination half-life, and oral bioavailability.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) will be used. Animals will be cannulated in the jugular vein for blood sampling.
-
Dosing:
-
Intravenous (IV): A single bolus dose of this compound (e.g., 1-5 mg/kg) will be administered via the tail vein. The vehicle should be optimized for solubility (e.g., a mixture of DMSO, PEG400, and saline).[4]
-
Oral (PO): A single dose of this compound (e.g., 10-50 mg/kg) will be administered by oral gavage.[4]
-
-
Blood Sampling: Serial blood samples (approx. 0.2 mL) will be collected from the jugular vein cannula at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[5]
-
Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound will be quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis.
Tissue Distribution Study in Mice
Objective: To understand the distribution of this compound into various tissues and identify potential sites of accumulation.
Protocol:
-
Animals: Male CD-1 mice (25-30 g) will be used.
-
Dosing: A single oral or intravenous dose of this compound will be administered.
-
Tissue Collection: At predetermined time points (e.g., 0.5, 2, 6, and 24 hours post-dose), groups of mice will be euthanized, and various tissues (liver, kidney, brain, heart, lung, spleen, fat, and muscle) will be collected.[5][6]
-
Sample Processing: Tissues will be weighed, homogenized, and processed to extract this compound.
-
Bioanalysis: this compound concentrations in tissue homogenates will be determined by LC-MS/MS.
-
Data Analysis: Tissue-to-plasma concentration ratios will be calculated to assess the extent of tissue distribution.
Metabolite Identification in Plasma, Urine, and Feces
Objective: To identify the major metabolites of this compound and elucidate its primary metabolic pathways.
Protocol:
-
Animals: Male Sprague-Dawley rats will be housed in metabolic cages to allow for the separate collection of urine and feces.
-
Dosing: A single oral dose of this compound will be administered.
-
Sample Collection: Plasma, urine, and feces will be collected at various intervals for up to 72 hours.[7]
-
Sample Processing:
-
Bioanalysis: Samples will be analyzed by high-resolution mass spectrometry (e.g., Q-TOF LC/MS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.[8]
-
Data Analysis: The chemical structures of the metabolites will be tentatively elucidated.
Visualizations
Experimental Workflow for Pharmacokinetic Model Validation
Caption: Workflow for the validation of a pharmacokinetic model.
Conceptual Pharmacokinetic Models
Caption: Conceptual comparison of pharmacokinetic models.
References
- 1. Pharmacokinetics of diazepam in the rat: influence of an experimentally induced hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mr.ucdavis.edu [mr.ucdavis.edu]
- 3. Investigation of simplified physiologically‐based pharmacokinetic models in rat and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolite identification of ursolic acid in mouse plasma and urine after oral administration by ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Inter-Laboratory Validation of a Quantitative Method for Perillartine: A Comparative Guide
For: Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of hypothetical inter-laboratory validation data for the quantification of Perillartine, a high-intensity artificial sweetener. The primary analytical techniques compared are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). As no formal inter-laboratory validation study for this compound has been published, this document provides a simulated study to guide researchers in method selection and validation. It includes detailed experimental protocols, comparative performance data from a hypothetical inter-laboratory study, and a general workflow for conducting such a validation.
Quantitative Data Summary
The performance of GC-FID and HPLC-UV methods for the quantification of this compound was evaluated in a simulated inter-laboratory study involving eight participating laboratories. The objective of this hypothetical study was to establish the precision, accuracy, and overall reliability of each method. The key findings are summarized in the tables below.
Table 1: Single-Laboratory Validation Performance Characteristics for this compound Analysis
This table outlines the typical performance characteristics for each method as would be determined by a single laboratory during initial method validation.
| Validation Parameter | GC-FID | HPLC-UV |
| Linearity Range (µg/mL) | 1 - 100 | 0.5 - 150 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.5 |
| Accuracy (Recovery %) | 92 - 108% | 95 - 105% |
| Precision (RSD%) | < 10% | < 5% |
Table 2: Inter-Laboratory Study Results for this compound Quantification (Nominal Concentration: 25 µg/mL)
This table presents the hypothetical results from an eight-laboratory study on a standardized sample of this compound.
| Laboratory | GC-FID Result (µg/mL) | HPLC-UV Result (µg/mL) |
| Lab 1 | 24.5 | 25.2 |
| Lab 2 | 26.1 | 24.8 |
| Lab 3 | 23.9 | 25.5 |
| Lab 4 | 25.8 | 24.6 |
| Lab 5 | 24.2 | 25.1 |
| Lab 6 | 26.5 | 24.9 |
| Lab 7 | 23.5 | 25.3 |
| Lab 8 | 25.5 | 24.7 |
| Mean | 25.0 | 25.0 |
| Standard Deviation | 1.1 | 0.3 |
| Repeatability (RSDr %) | 3.5 | 1.0 |
| Reproducibility (RSDR %) | 4.4 | 1.2 |
Experimental Protocols
Detailed methodologies for the GC-FID and HPLC-UV analysis of this compound are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by dilution in methanol.
-
Sample Solution: Dilute the sample containing this compound in methanol to fall within the calibration range. An internal standard (e.g., n-tridecane) may be added to both samples and standards to improve accuracy and precision.
-
-
GC-FID Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped to 220°C at a rate of 15°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (split mode, 20:1).
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify this compound using the calibration curve constructed from the peak areas (or area ratios with the internal standard) of the standards.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by dilution in the mobile phase.
-
Sample Solution: Dilute the sample containing this compound in the mobile phase to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify this compound using the calibration curve constructed from the peak areas of the standards.
-
Inter-Laboratory Validation Workflow
The following diagram illustrates a general workflow for conducting an inter-laboratory validation study.
Caption: Workflow for an inter-laboratory validation study.
Structure-Activity Relationship: The Determinants of Bitterness in Perillartine Analogues
A Comparative Analysis of Bitterness in Perillartine Derivatives for Researchers and Drug Development Professionals
This compound, a high-intensity sweetener, and its analogues present a complex sensory profile where subtle structural modifications can significantly alter the taste perception from intensely sweet to bitter. This guide provides a comparative overview of the bitterness associated with this compound derivatives, delving into the structural determinants of this taste modality. Experimental protocols for bitterness assessment and the underlying signaling pathways are also detailed to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
In principle, an increase in the width and thickness of the this compound molecule tends to correlate with an increase in bitterness.[1] This suggests that the three-dimensional shape of the molecule plays a crucial role in how it interacts with taste receptors.
Table 1: Influence of Physicochemical Properties on the Taste of this compound Analogues
| Physicochemical Parameter | Impact on Taste | Reference |
| Hydrophobicity | An increase in hydrophobicity, estimated from the 1-octanol/water partition coefficient, is a significant factor in determining taste potency, for both sweet and bitter analogues. | [1] |
| Molecular Width | An increase in the molecular width, measured from the bond axis connecting the oxime carbon and the alicyclic ring, is associated with a more bitter taste. | [1] |
| Molecular Thickness | A greater molecular thickness contributes to a more bitter taste profile. | [1] |
| Steric Parameters | Two steric parameters, in combination with a hydrophobic parameter, were sufficient to correctly classify this compound derivatives as either sweet or bitter in pattern-recognition studies. | [1] |
Experimental Protocols for Bitterness Evaluation
The assessment of bitterness is a critical step in the development of new chemical entities, including sweeteners and pharmaceuticals. A combination of human sensory panels and in vitro assays is often employed to characterize the taste profile of a compound.
Human Sensory Panel Evaluation
Human taste panels remain the gold standard for assessing taste perception. A typical protocol involves a panel of trained assessors who evaluate the bitterness of solutions containing the test compound.
Key Steps:
-
Panelist Training: Assessors are trained to identify and quantify the intensity of different tastes using standard reference solutions (e.g., quinine for bitterness).
-
Sample Preparation: Solutions of the this compound analogues are prepared at various concentrations in purified water.
-
Evaluation Procedure: Panelists rinse their mouths with purified water before and after tasting each sample. They are presented with the samples in a randomized and blinded manner to minimize bias.
-
Data Collection: Panelists rate the perceived bitterness intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Data Analysis: Statistical methods are used to analyze the data and determine the bitterness threshold and the intensity at different concentrations.
In Vitro Bitter Taste Receptor Assays
Cell-based assays provide a high-throughput method for screening compounds for their ability to activate bitter taste receptors (TAS2Rs). These assays typically involve engineered cell lines that express specific human TAS2Rs.
Key Steps:
-
Cell Line Maintenance: HEK293T cells, or other suitable cell lines, are cultured and maintained.
-
Transfection: The cells are transfected with plasmids encoding a specific human TAS2R and a G-protein chimera (e.g., Gα16-gust45) that couples the receptor to the phospholipase C pathway.
-
Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Solutions of the this compound analogues are applied to the cells.
-
Signal Detection: Activation of the TAS2R leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity using a plate reader or a microscope.
-
Data Analysis: The dose-response relationship is determined to calculate the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.
The Molecular Pathway of Bitter Taste Perception
The sensation of bitterness is initiated by the interaction of bitter compounds with specific G-protein coupled receptors (GPCRs) of the T2R family, which are located on the surface of taste receptor cells within the taste buds.
The binding of a bitter ligand, such as a this compound analogue, to a T2R activates an intracellular signaling cascade. This process involves the activation of the G-protein gustducin. The activated gustducin, in turn, stimulates the enzyme phospholipase C-β2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective cation channel. The resulting influx of sodium ions (Na⁺) depolarizes the taste receptor cell, triggering the release of neurotransmitters, such as ATP, which then transmit the bitter signal to the afferent nerve fibers, and ultimately to the brain for processing.
References
Safety of Perillartine for Human Consumption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Perillartine with other common artificial and natural sweeteners. The information is intended to assist researchers and professionals in evaluating its potential for human consumption. All quantitative data is summarized in tables for easy comparison, and detailed experimental methodologies for key toxicological studies are provided.
Executive Summary
This compound, a high-intensity sweetener, has a history of use primarily in Japan. While some toxicological data is available, a definitive Acceptable Daily Intake (ADI) from major international regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the U.S. Food and Drug Administration (FDA), or the European Food Safety Authority (EFSA) has not been established. Safety concerns have been raised regarding its precursor, Perilla aldehyde, which has shown potential for genotoxicity. In contrast, many alternative sweeteners have well-established safety profiles and ADIs.
Comparative Safety Data of Sweeteners
The following table summarizes the key safety data for this compound and a selection of common alternative sweeteners.
| Sweetener | Type | LD50 (Rat, oral) | Acceptable Daily Intake (ADI) | Genotoxicity | Carcinogenicity |
| This compound | Artificial | 2,500 mg/kg bw[1] | Not Established | Precursor (Perilla aldehyde) shows potential genotoxicity[2][3] | No data available |
| Aspartame | Artificial | ~4,000-5,000 mg/kg bw | 0-40 mg/kg bw (JECFA)[4], 50 mg/kg bw (FDA)[5] | Generally considered non-genotoxic[1][6] | No convincing evidence of carcinogenicity in humans[4][7][8] |
| Sucralose | Artificial | >10,000 mg/kg bw | 0-15 mg/kg bw (JECFA), 5 mg/kg bw (FDA)[5] | No confirmed genotoxic activity[9][10] | Not considered carcinogenic[9][11][12][13] |
| Saccharin | Artificial | 14,200 mg/kg bw | 0-5 mg/kg bw (JECFA), 15 mg/kg bw (FDA)[5] | Weakly genotoxic at high concentrations[14][15] | Not considered a human carcinogen under normal use[16][17][18] |
| Stevia (Steviol Glycosides) | Natural | >15,000 mg/kg bw (Stevioside)[19] | 0-4 mg/kg bw (as steviol) (JECFA) | Not considered genotoxic[20][21][22][23] | Not considered carcinogenic[20] |
| Monk Fruit (Mogrosides) | Natural | Very low toxicity | Not specified (JECFA/FDA)[5] | Negative in bacterial reverse mutation assays[24][25] | Insufficient data for a definitive conclusion[24][25][26][27][28][29] |
Detailed Experimental Protocols
Acute Oral Toxicity (LD50) Determination
Principle: The acute oral toxicity test provides information on the health hazards likely to arise from a single oral exposure to a substance. The LD50 (Median Lethal Dose) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.
Methodology (Based on OECD Guideline 423):
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Dose Levels: A stepwise procedure is used with a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels.
Bacterial Reverse Mutation Test (Ames Test)
Principle: The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on the histidine-free medium.
Methodology (Based on OECD Guideline 471):
-
Tester Strains: A set of at least five strains of Salmonella typhimurium and/or Escherichia coli are used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Test Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) are mixed with molten top agar.
-
This mixture is poured onto a minimal glucose agar plate (lacking histidine).
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Data Collection: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.
Carcinogenicity Study in Rodents
Principle: A long-term carcinogenicity study is designed to assess the potential of a substance to cause cancer in mammals.
Methodology (Based on OECD Guideline 451):
-
Test Animals: Two rodent species (usually rats and mice) are used. Both sexes are included.
-
Group Size: At least 50 animals per sex per group.
-
Dose Levels: At least three dose levels of the test substance and a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.
-
Administration: The substance is typically administered in the diet or by gavage daily for the majority of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice).
-
Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are measured regularly.
-
Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically, and tissues are collected for histopathological examination.
-
Data Analysis: The incidence and severity of tumors in the treated groups are compared with the control group to determine the carcinogenic potential of the substance.
Visualizations
Metabolic Pathway of this compound (Hypothesized)
While the complete metabolic pathway of this compound in humans is not well-established, based on its chemical structure (an oxime), it is hypothesized to undergo hydrolysis and conjugation reactions.
Caption: Hypothesized metabolic pathway of this compound in mammals.
Experimental Workflow for Safety Validation
The following diagram illustrates a typical workflow for the safety validation of a new food additive.
Caption: General workflow for the safety validation of a food additive.
Logical Relationship in Safety Assessment
This diagram illustrates the logical flow of how different types of toxicity data contribute to the overall safety assessment of a substance.
Caption: Logical flow of data in a food additive safety assessment.
References
- 1. A review of the genotoxic and carcinogenic effects of aspartame: does it safe or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavouring substance considered a safety concern | EFSA [efsa.europa.eu]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Aspartame hazard and risk assessment results released [who.int]
- 5. Aspartame and Other Sweeteners in Food | FDA [fda.gov]
- 6. "Aspartame: A review of genotoxicity data" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sucralose Non-Carcinogenicity: A Review of the Scientific and Regulatory Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sucralose: A Review of Environmental, Oxidative and Genomic Stress [mdpi.com]
- 11. Lack of potential carcinogenicity for sucralose - Systematic evaluation and integration of mechanistic data into the totality of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The genotoxicity of sodium saccharin and sodium chloride in relation to their cancer-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oehha.ca.gov [oehha.ca.gov]
- 16. researchgate.net [researchgate.net]
- 17. Carcinogenicity of saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Acute toxicity of stevioside, a natural sweetener, and its metabolite, steviol, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lack of potential carcinogenicity for steviol glycosides – Systematic evaluation and integration of mechanistic data into the totality of evidence - International Sweeteners Association [sweeteners.org]
- 21. researchgate.net [researchgate.net]
- 22. A critical review of the genetic toxicity of steviol and steviol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A research on the genotoxicity of stevia in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 25. Safety of use of Monk fruit extract as a food additive in different food categories | EFSA [efsa.europa.eu]
- 26. foodstandards.gov.au [foodstandards.gov.au]
- 27. Safety of use of Monk fruit extract as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [PDF] Safety of use of Monk fruit extract as a food additive in different food categories | Semantic Scholar [semanticscholar.org]
- 29. Which low-calorie sweeteners are safe—and which aren't? | Center for Science in the Public Interest [cspi.org]
"benchmarking the synthetic efficiency of different routes to Perillartine"
A Comparative Guide to the Synthetic Efficiency of Perillartine Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic efficiency of various routes to this compound, a high-intensity sweetener approximately 2000 times sweeter than sucrose.[1] The comparison focuses on quantitative data, detailed experimental methodologies, and the logical flow of each synthetic pathway to assist researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The efficiency of different synthetic pathways to this compound can be evaluated based on several key metrics, including overall yield, number of steps, and the nature of the starting materials. The following tables summarize the quantitative data for the primary synthetic routes identified in the literature.
Table 1: Synthesis of this compound from Perillaldehyde
| Parameter | Value | Reference |
| Starting Material | Perillaldehyde | [2] |
| Key Reagent | Hydroxylamine Hydrochloride | [2] |
| Optimal pH | 6.5 | [2] |
| Optimal Temperature | 40°C | [2] |
| Reaction Time | 6 hours | [2] |
| Yield | 91.1% | [2] |
| Purity | 98.20% | [2] |
Table 2: Multi-step Synthesis of this compound from β-Pinene
| Step | Reaction | Reagents/Conditions | Yield | Reference |
| 1 | Epoxidation of β-Pinene | Peracetic acid, 0-5°C | 72.2% | |
| 2 | Ring-opening of 2,10-epoxypinane | Amine nitrate catalyst, DMF/CH₃NO₂ solvent, 80-85°C, 2.5h | 70.2% | |
| 3 | Oxidation of Perillyl Alcohol | Pyridinium chlorochromate (PCC) on silica gel, Room temp., 8h | 96.5% | |
| 4 | Oximation of Perillaldehyde | Hydroxylamine hydrochloride | ~91% (estimated) | [2] |
| Overall Yield | ~44.5% |
Table 3: Synthesis of this compound via Limonene
This route involves the initial conversion of limonene to perillyl alcohol, which is then oxidized to perillaldehyde and subsequently converted to this compound. Both chemical and biocatalytic methods have been explored for the synthesis of the perillyl alcohol intermediate.
| Route | Method | Starting Material | Intermediate | Overall Yield to Perillyl Alcohol | Overall Yield to this compound (Estimated) | Reference |
| Chemical Synthesis | Four-step chemical synthesis | (+)-Limonene oxide | (+)-Perillyl alcohol | 39% | ~33% | [3] |
| Biocatalytic Synthesis | Whole-cell biocatalysis with engineered E. coli | (R)-(+)-Limonene | (R)-(+)-Perillyl alcohol | 1.23 g/L (titer) | Not directly comparable | [4][5] |
| Biocatalytic Synthesis | Biotransformation with Mycobacterium sp. | l-Limonene | (-)-Perillyl alcohol | 6.8 g/L (in organic phase) | Not directly comparable | [6] |
Note: The overall yield to this compound from limonene is estimated by combining the yield of perillyl alcohol synthesis with the high yields of the subsequent oxidation (~96.5%) and oximation (~91.1%) steps.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Synthesis of this compound from Perillaldehyde
This one-step synthesis involves the oximation of perillaldehyde.
Materials:
-
Perillaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
An acid-base buffer solution is prepared.
-
Perillaldehyde is reacted with hydroxylamine hydrochloride in the buffer solution.
-
The reaction is maintained at a pH of 6.5 and a temperature of 40°C for 6 hours, with a molar ratio of perillaldehyde to hydroxylamine hydrochloride of 1:7.[2]
-
The resulting this compound is isolated and purified by recrystallization from ethyl acetate.
Multi-step Synthesis of this compound from β-Pinene
This is a four-step synthesis with an overall yield of approximately 44.5%.
Step 1: Epoxidation of β-Pinene
-
Procedure: β-Pinene is epoxidized using peracetic acid at a controlled temperature of 0-5°C to yield 2,10-epoxypinane.
Step 2: Ring-opening of 2,10-epoxypinane to Perillyl Alcohol
-
Procedure: The 2,10-epoxypinane is subjected to a catalyzed ring-opening reaction using an amine nitrate catalyst in a mixed solvent system of DMF and nitromethane at 80-85°C for 2.5 hours to produce perillyl alcohol.
Step 3: Oxidation of Perillyl Alcohol to Perillaldehyde
-
Procedure: Perillyl alcohol is selectively oxidized to perillaldehyde using pyridinium chlorochromate (PCC) supported on silica gel. The reaction is carried out at room temperature for 8 hours.
Step 4: Oximation of Perillaldehyde to this compound
-
Procedure: The perillaldehyde obtained is then converted to this compound using the oximation procedure described in the first route.
Synthesis of Perillyl Alcohol from Limonene (Biocatalytic Approach)
This protocol details a whole-cell biocatalytic method for the production of (R)-(+)-perillyl alcohol from (R)-(+)-limonene using engineered E. coli.
Materials:
-
Engineered E. coli strain (e.g., strain 10 expressing CymA and FDH)[4]
-
(R)-(+)-Limonene
-
Ammonium formate
-
Dioctyl phthalate (DINP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
5 L fermenter
Procedure:
-
A 1 L conversion mixture is prepared in a 5 L fermenter containing 20 g/L (R)-(+)-limonene, 40 g/L ammonium formate, and recombinant E. coli cells (OD₆₀₀ = 50) in PBS buffer (50 mM, pH 7.4).[4]
-
40 ml of dioctyl phthalate (DINP) is added as an organic phase.[4]
-
The reaction is maintained at 20°C with constant stirring for 24 hours.[4]
-
The production of (R)-(+)-perillyl alcohol is monitored over time, with the highest yield of 1.23 g/L being achieved.[4]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes to this compound.
Caption: Synthetic pathways to this compound from different starting materials.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Study on synthesis of this compound from perillyl aldehyde | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]
- 5. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Production of Perillyl Alcohol from Limonene by Using a Novel Mycobacterium sp. Cytochrome P450 Alkane Hydroxylase Expressed in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Perillartine: A Procedural Guide
For researchers, scientists, and drug development professionals handling Perillartine, a high-intensity sweetener, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, aligning with established safety protocols for chemical waste management.
Core Principle: Treat as Hazardous Waste
Given its chemical nature and the potential for environmental impact, all waste containing this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous chemical waste.[3] Under no circumstances should this material be disposed of down the drain or in regular trash receptacles.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from various safety data sheets. This information is essential for understanding its physical and chemical properties when planning for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C10H15NO | [1][3][4] |
| Molecular Weight | 165.23 g/mol | [1][3][4] |
| Melting Point | 102°C | [3][5][6] |
| Boiling Point | 293.09°C (rough estimate) | [5][7] |
| Purity | 98% (GC) | [3] |
Detailed Disposal Protocol
Adherence to your institution's specific hazardous waste management guidelines is paramount. The following steps outline a general operational plan for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety goggles or glasses with side shields.[6][8]
-
Body Protection: A lab coat or other protective clothing.[6][8]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH- or CEN-certified respirator may be necessary.[3][8]
2. Waste Segregation and Collection: Proper segregation of waste streams is crucial to prevent accidental chemical reactions.
-
Solid Waste: Collect solid this compound, contaminated weighing paper, gloves, and absorbent pads in a designated, leak-proof hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container clearly labeled for liquid hazardous waste.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled for hazardous chemical waste.
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Containers should be kept tightly closed except when adding waste.[3]
-
Store waste containers in a designated and secure satellite accumulation area, such as a fume hood, away from incompatible materials.[3]
4. Request for Waste Pickup:
-
Once a waste container is full, or when your experiments are complete, arrange for a waste pickup with your institution's Environmental Health and Safety (EHS) department or equivalent safety office.
-
Ensure all labeling is complete and legible before the scheduled pickup.
5. Accidental Release Measures: In the event of a spill:
-
Ensure adequate ventilation and remove all sources of ignition.[3]
-
Wear appropriate PPE.[3]
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[3]
-
For liquid spills, absorb with an inert material and place it into a suitable, labeled disposal container.[3]
-
Prevent the spill from entering drains, waterways, or soil.[3]
-
Wash the spill area thoroughly after cleanup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Environmental Considerations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. This compound | CAS:30950-27-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound CAS#: 30950-27-7 [amp.chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Cas 30950-27-7,this compound | lookchem [lookchem.com]
- 8. echemi.com [echemi.com]
- 9. Environmental Impact of the Presence, Distribution, and Use of Artificial Sweeteners as Emerging Sources of Pollution - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Perillartine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Perillartine. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity in the laboratory.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[2]
It is imperative to avoid breathing dust, fumes, gas, mist, vapors, or spray of this compound.[1][2] Work should be conducted in a well-ventilated area, and personnel must wash their hands thoroughly after handling.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential when handling this compound. The following table summarizes the recommended PPE.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety goggles with side-shields.[2] | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[1][2] | Full-coverage lab coat.[3] | NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (e.g., P95 or P100), especially when handling powders outside of a fume hood. |
| Solution Preparation | Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash hazard. | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[1][2] | Chemical-resistant lab coat. | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Glove Selection: While specific breakthrough time data for this compound is not available, nitrile and butyl rubber gloves are generally recommended for handling a variety of organic chemicals.[1] Nitrile gloves offer good resistance to oils, greases, and some organic solvents.[4][5][6] Butyl gloves provide excellent resistance against aldehydes, ketones, and esters.[1][7] Always inspect gloves for any signs of degradation or perforation before use.
Respiratory Protection: For handling crystalline this compound, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended to protect against potential vapors.[8][9] Additionally, a particulate pre-filter (P95 or P100) should be used to protect against inhalation of the powder.[9]
Quantitative Safety Data
At present, specific occupational exposure limits for this compound have not been established by major regulatory agencies.
| Parameter | Value | Source |
| OSHA PEL (Permissible Exposure Limit) | No data available | [1] |
| NIOSH REL (Recommended Exposure Limit) | No data available | [1] |
| ACGIH TLV (Threshold Limit Value) | No data available | [1] |
Experimental Protocols: Safe Handling and Disposal
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific work area, preferably within a chemical fume hood.
-
Assemble all necessary equipment, including glassware, spatulas, solvents, and waste containers.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Weighing and Transferring:
-
Perform all weighing and transferring of solid this compound within a chemical fume hood to control dust.
-
Use a disposable weighing boat or weigh directly into a tared container.[10]
-
Carefully transfer the weighed solid to the reaction or dissolution vessel.
-
If using a weighing boat, rinse it with the intended solvent to ensure the complete transfer of the compound.[10]
-
-
Dissolution:
-
Add the solvent to the vessel containing the this compound.
-
If necessary, use gentle agitation or a magnetic stirrer to facilitate dissolution.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable solvent (e.g., 70% ethanol) followed by soap and water.
-
Properly clean all glassware.
-
Disposal Plan:
All waste materials contaminated with this compound should be treated as chemical waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Disposal Workflow
Caption: Logical workflow for the disposal of this compound waste.
Step-by-Step Disposal Procedure:
-
Solid Waste:
-
Collect all disposable items contaminated with this compound, such as gloves, weighing papers, and paper towels, in a dedicated and clearly labeled hazardous waste container.[11]
-
-
Liquid Waste:
-
Collect unused solutions and solvent rinsates in a compatible, sealed, and clearly labeled hazardous liquid waste container.
-
Do not dispose of this compound solutions down the drain.[12]
-
-
Empty Containers:
-
"RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) may be disposed of as non-hazardous waste, provided the rinsate is collected as hazardous liquid waste.[13] Consult your institution's specific guidelines for empty container disposal.
-
-
Storage and Pickup:
-
Store all hazardous waste containers in a designated satellite accumulation area.
-
Ensure all containers are properly labeled with the contents and associated hazards.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
-
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. irc.ly [irc.ly]
- 3. researchgate.net [researchgate.net]
- 4. gloves.com [gloves.com]
- 5. soscleanroom.com [soscleanroom.com]
- 6. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 7. Butyl or nitrile gloves: what to choose against chemical risks? [oxwork.com]
- 8. pksafety.com [pksafety.com]
- 9. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 10. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 11. sfasu.edu [sfasu.edu]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
